tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAWYIIXQYNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590339 | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-51-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a versatile building block in medicinal chemistry. This document details its synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The strategic positioning of a Boc-protected amine and a primary alcohol on a pyridine scaffold makes this compound a valuable precursor for creating diverse molecular architectures.
Introduction
This compound (CAS No. 824429-51-8) is a pyridinyl carbamate derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure uniquely combines a nucleophilic hydroxymethyl group and a latent amino group, masked by a tert-butoxycarbonyl (Boc) protecting group, on a pyridine ring. This arrangement of functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, while the primary alcohol provides a handle for various transformations such as oxidation, esterification, and etherification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 824429-51-8 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | [1] |
| Synonyms | (2-Hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester, BOC-3-aminopyridine-2-methanol | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the Boc protection of the corresponding amino alcohol, (3-aminopyridin-2-yl)methanol. This method provides a straightforward and high-yielding route to the desired product.
Synthetic Workflow
The general workflow for the synthesis involves the reaction of (3-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Boc Protection of (3-aminopyridin-2-yl)methanol
This protocol describes a standard procedure for the synthesis of the title compound.
Reagents and Materials:
-
(3-aminopyridin-2-yl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or heptanes) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-aminopyridin-2-yl)methanol in anhydrous THF or DCM.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[2]
Spectroscopic Characterization
While specific spectra for the title compound are not widely published, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds and general principles of NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The two protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between δ 4.5 and 4.8 ppm. The aromatic protons on the pyridine ring would be observed in the downfield region, typically between δ 7.0 and 8.5 ppm. The N-H proton of the carbamate would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the carbamate would be observed in the range of δ 153-156 ppm. The carbon of the hydroxymethyl group would likely appear around δ 60-65 ppm. The signals for the pyridine ring carbons would be found in the aromatic region (δ 120-150 ppm).
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 225.12. Fragmentation may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the carbamate. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbamate group.
Reactivity and Synthetic Applications
The bifunctional nature of this compound allows for a variety of chemical transformations, making it a valuable intermediate in multistep syntheses.
Reactions of the Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by a Swern oxidation.[4][5] The resulting aldehyde is a versatile intermediate for further carbon-carbon bond-forming reactions.
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reaction with acylating or alkylating agents, respectively, under standard conditions. This allows for the introduction of a wide range of functional groups.
Reactions of the Boc-Protected Amine
-
Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.[6][7] This unmasks the primary amine, which can then participate in a variety of subsequent reactions, such as amide bond formation or nucleophilic substitution.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery
While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Pyridine-based compounds are common scaffolds in kinase inhibitors, and the functional handles on this intermediate make it a plausible precursor for the synthesis of such molecules. For instance, related structures have been cited in patents for Spleen Tyrosine Kinase (Syk) inhibitors, which are targets for inflammatory and autoimmune diseases.[7]
Safety and Handling
This compound is classified as a warning-level hazard.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned and orthogonally protected functional groups allow for a wide range of chemical transformations. This guide has provided an overview of its synthesis, properties, and reactivity, highlighting its potential as a key intermediate in the development of novel therapeutic agents. Further exploration of its applications is warranted and will likely lead to its incorporation into the synthesis of a new generation of complex and biologically active molecules.
References
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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SFU Summit. Appendix C. Experimental for Chapter 3. [Link]
- Google Patents. BOC protection method for aminopyridine.
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ResearchGate. How to remove/ replace trifluoroacetate countertop after deprotection?. [Link]
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Organic Chemistry Tutor. Swern Oxidation. [Link]
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PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
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Chem 263. Preparation of Ketones and Aldehydes from Alcohols Oxidation of Alcohols. [Link]
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PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
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Chemistry Steps. Swern Oxidation Mechanism. [Link]
- Google Patents.
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Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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ResearchGate. How to remove/ replace trifluoroacetate countertop after deprotection?. [Link]
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PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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PubChemLite. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). [Link]
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PubChem. Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
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tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate molecular weight
An In-depth Technical Guide: tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, discuss standard analytical characterization techniques, and survey its applications in the synthesis of complex molecular architectures for drug discovery.
Introduction: A Valuable Heterocyclic Intermediate
In the landscape of drug development, pyridine scaffolds are privileged structures due to their presence in numerous approved therapeutic agents and their ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, is equally vital, offering a stable yet readily cleavable means of masking amine functionality during complex synthetic sequences.[1][2]
This compound, CAS Number 824429-51-8, combines these features into a single, versatile molecule.[3] It is a bifunctional building block, presenting a primary alcohol and a protected primary amine on a pyridine core. This unique arrangement allows for sequential, regioselective modifications, making it an invaluable intermediate for constructing libraries of novel compounds for biological screening.
Physicochemical Properties and Specifications
The fundamental properties of this compound are summarized below, providing essential data for experimental planning and execution.
| Property | Value | Source(s) |
| Molecular Weight | 224.26 g/mol | [3][4] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [3][4] |
| CAS Number | 824429-51-8 | [3] |
| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Synonyms | tert-butyl 2-(hydroxymethyl)-3-pyridinylcarbamate | |
| Physical Form | Solid | |
| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C |
Synthesis and Purification: A Guided Protocol
The most direct and reliable synthesis of this compound involves the selective N-protection of the corresponding aminopyridine alcohol.
Synthetic Strategy: The Logic of Boc Protection
The chosen strategy is the reaction of 3-amino-2-(hydroxymethyl)pyridine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This electrophilic reagent is highly specific for amino groups and reacts under mild conditions, preventing side reactions with the primary alcohol. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the desired product. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are inert to the reaction conditions and effectively solubilize the starting materials.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-amino-2-(hydroxymethyl)pyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add triethylamine (1.5 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add the (Boc)₂O solution dropwise to the stirring reaction mixture at 0°C (ice bath).
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. The ¹H NMR spectrum will confirm the presence of all key protons, including the characteristic singlet for the nine equivalent protons of the tert-butyl group, the protons of the pyridine ring, the methylene protons of the hydroxymethyl group, and the NH proton of the carbamate.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound, typically by identifying the [M+H]⁺ adduct at m/z 225.12.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ideally showing a single major peak.
Expected Spectroscopic Data
| Data Type | Expected Signals and Interpretation |
| ¹H NMR | ~8.0-8.2 ppm: Pyridine protons. ~7.2-7.5 ppm: Pyridine proton. ~8.5-9.5 ppm (broad singlet): N-H proton of the carbamate. ~4.6 ppm (singlet): CH₂ protons of the hydroxymethyl group. ~5.0 ppm (broad singlet): O-H proton of the alcohol. ~1.5 ppm (singlet, 9H): tert-butyl protons. |
| ¹³C NMR | ~154 ppm: Carbonyl carbon of the carbamate. ~120-150 ppm: Aromatic carbons of the pyridine ring. ~80 ppm: Quaternary carbon of the tert-butyl group. ~60 ppm: Methylene carbon of the hydroxymethyl group. ~28 ppm: Methyl carbons of the tert-butyl group. |
| Mass Spec (ESI+) | m/z 225.12: [M+H]⁺ |
Applications in Medicinal Chemistry
The utility of this compound stems from its capacity for orthogonal functionalization. The two reactive sites can be addressed independently to build more complex molecules.
-
Hydroxymethyl Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in reductive amination or amide coupling reactions, respectively. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution.
-
Amine Deprotection and Functionalization: The Boc-protecting group is stable to most reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting free amine is a potent nucleophile, ready for acylation, alkylation, or sulfonylation to form diverse libraries of drug-like molecules.[5]
Elaboration Pathway Diagram
Caption: Potential synthetic diversifications of the title compound.
This strategic approach is frequently employed in the synthesis of inhibitors for various biological targets, including proteases and kinases, where the pyridine core can act as a hinge-binding motif.[5]
Safety, Handling, and Storage
As a laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified with the GHS07 pictogram and a "Warning" signal word. It is considered harmful if swallowed (H302) and may cause an allergic skin reaction (H317).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (P280).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to maintain its integrity.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate for researchers in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and bifunctional nature provide a reliable platform for the efficient construction of novel and complex molecules. Understanding its properties, synthesis, and handling is essential for leveraging its full potential in the pursuit of new therapeutic agents.
References
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- PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.
- BLDpharm. (n.d.). 824429-51-8|this compound.
- Supporting Information. (n.d.). Characterization Data of the Products.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
- CymitQuimica. (2024). Safety Data Sheet.
- Turbeville, S., et al. (2014). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 24(1), 281-287.
- Turel, I., & Stepanić, V. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 233–247.
- Google Patents. (n.d.). WO2009011880A2 - Heterocyclic modulators of pkb.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
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An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and quality control. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the structure of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a substituted pyridine derivative of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper, field-tested perspective on the causality behind experimental choices and data interpretation. The structural elucidation of this molecule, with its key functional groups—a Boc-protected amine, a primary alcohol, and a disubstituted pyridine ring—serves as an excellent case study for the synergistic application of modern spectroscopic techniques.
The core principle of this guide is the convergence of evidence. No single technique provides the complete picture; rather, it is the collective, self-validating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy that provides irrefutable proof of structure.
Molecular Identity
-
Compound Name: this compound
-
CAS Number: 824429-51-8[1]
-
Molecular Formula: C₁₁H₁₆N₂O₃[1]
-
Molecular Weight: 224.26 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons.
Predicted ¹H NMR Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~1.50 | Singlet (s) | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a single, intense peak in the upfield region. |
| b | ~4.70 | Singlet (s) or Doublet (d) | 2H | -CH₂OH | These benzylic protons are deshielded by the adjacent pyridine ring and oxygen atom. The signal may be a singlet or a doublet due to coupling with the hydroxyl proton, which can be exchangeable. |
| c | ~5.00 | Singlet (s, broad) | 1H | -CH₂OH | The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. Deuterium exchange can confirm this assignment. |
| d | ~7.20 | Doublet of doublets (dd) | 1H | Pyridine H5 | This proton is coupled to both H4 and H6, resulting in a doublet of doublets. |
| e | ~8.10 | Doublet of doublets (dd) | 1H | Pyridine H4 | Deshielded by the adjacent nitrogen and coupled to H5. |
| f | ~8.30 | Doublet of doublets (dd) | 1H | Pyridine H6 | Also deshielded by the adjacent nitrogen and coupled to H5. |
| g | ~9.00 | Singlet (s, broad) | 1H | -NH- | The carbamate N-H proton is typically a broad singlet and its chemical shift is sensitive to solvent and concentration. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]
-
Instrument Setup: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard single-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Analysis: The spectrum is integrated to determine the relative proton counts, and the multiplicities and coupling constants are analyzed to establish proton connectivity.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and valuable information about their hybridization and functional group.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded. |
| ~60.0 | -CH₂OH | The hydroxymethyl carbon is deshielded by the attached oxygen and the pyridine ring. |
| ~80.0 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~120-140 | Pyridine C3, C4, C5 | The chemical shifts of the pyridine ring carbons are in the aromatic region, with variations due to the substituents. |
| ~145-150 | Pyridine C2, C6 | The carbons directly attached to the nitrogen are the most deshielded in the pyridine ring. |
| ~155.0 | -C=O | The carbonyl carbon of the carbamate group appears in a characteristic downfield region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: The number of signals confirms the number of unique carbon environments, and the chemical shifts are correlated with the expected values for the different functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak, which for this compound would be at an m/z of 224.26.
-
Fragmentation Pattern: Electron Ionization (EI) is a common technique that causes fragmentation of the molecule.[4][5] The fragmentation pattern is like a fingerprint and can be used to piece together the structure. Expected fragmentation pathways for this molecule include:
-
Loss of the tert-butyl group: A prominent peak at m/z 167 ([M - 57]⁺) corresponding to the loss of a tert-butyl radical.
-
Loss of isobutylene: A peak at m/z 168 ([M - 56]⁺) from the loss of a neutral isobutylene molecule.
-
Loss of the Boc group: A peak at m/z 124 ([M - 100]⁺) corresponding to the loss of the entire tert-butoxycarbonyl group.
-
Cleavage of the hydroxymethyl group: Peaks corresponding to the loss of CH₂OH (m/z 193) or the formation of a pyridyl cation.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10 µg/mL.[6]
-
Instrument Setup: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5) is used. The GC oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is typically operated in Electron Ionization (EI) mode with an ionization energy of 70 eV.[4]
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The eluting components enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer scans a range of m/z values to generate the mass spectrum.
-
Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the target compound. The mass spectrum of this peak is then analyzed to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Broad, Strong | O-H stretch | Alcohol |
| ~3300 | Medium | N-H stretch | Carbamate |
| 3100-3000 | Medium | C-H stretch (sp²) | Pyridine |
| 2980-2850 | Strong | C-H stretch (sp³) | tert-Butyl, -CH₂- |
| ~1700 | Strong | C=O stretch | Carbamate |
| 1600-1450 | Medium-Weak | C=C and C=N stretches | Pyridine ring |
| 1250-1000 | Strong | C-O stretch | Alcohol, Carbamate |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[7]
-
Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample compartment or a pure KBr pellet is acquired first.
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[8]
-
Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the expected functional groups.
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the convergence of data to build a coherent and self-validating structural assignment.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation, and IR spectroscopy confirms the presence of the key functional groups. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately determine the structure of this and other novel organic molecules, ensuring the integrity and reliability of their scientific endeavors.
References
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. Available at: [Link]
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Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]
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Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides - PubMed. Available at: [Link]
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What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. Available at: [Link]
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Sample preparation for FT-IR. Available at: [Link]
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Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
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Computational mass spectrometry for small molecules - PMC - PubMed Central. Available at: [Link]
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The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. Available at: [Link]
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IR Spectrum: Alcohols and Phenols - Química Organica.org. Available at: [Link]
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Pyridine FTIR Spectroscopy - CET Scientific Services Pte Ltd. Available at: [Link]
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Alcohols—The Rest of the Story - Spectroscopy Online. Available at: [Link]
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How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com. Available at: [Link]
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Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]
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Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim | PDF - Scribd. Available at: [Link]
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5.4: The 1H-NMR experiment - Chemistry LibreTexts. Available at: [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. Available at: [Link]
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tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available at: [Link]
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tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem. Available at: [Link]
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13C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2.. Available at: [Link]
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NMR Techniques in Organic Chemistry: a quick guide[3][8]. Available at: [Link]
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Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Available at: [Link]
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Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. Available at: [Link]
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Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. Available at: [Link]
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Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS) - Chemistry LibreTexts. Available at: [Link]
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Practical Guidelines for 13 C-Based NMR Metabolomics - Springer Nature Experiments. Available at: [Link]
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1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. Available at: [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. Available at: [Link]
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Electron Ionization for GC–MS | LCGC International. Available at: [Link]
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1H NMR: How Many Signals? - Master Organic Chemistry. Available at: [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. Available at: [Link]
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Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. Available at: [Link]
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tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 - PubChem. Available at: [Link]
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CAS 56700-70-0 Tert-butyl Pyridin-3-ylcarbamate - Preclinical Research CRO. Available at: [Link]
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An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique trifunctional nature—a pyridine core, a protected amine, and a primary alcohol—offers significant synthetic versatility for creating diverse molecular libraries targeting a wide array of biological targets.
Nomenclature, Structure, and Physicochemical Properties
The precise chemical identity of a synthetic intermediate is paramount for reproducibility and regulatory compliance. This section delineates the formal nomenclature and key properties of the title compound.
IUPAC Name and Structural Elucidation
The formal IUPAC name for this compound is tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate .[1] However, it is commonly referred to in chemical catalogs and literature by the name this compound.
The structure features a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). The Boc group is a crucial feature, rendering the otherwise reactive amine nucleophile inert under a wide range of reaction conditions, thus allowing for selective manipulation of other parts of the molecule.
Key Physicochemical Data
A summary of the essential physicochemical properties is provided in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 824429-51-8 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Characterization
The reliable synthesis and rigorous characterization of building blocks are the foundation of successful drug discovery campaigns. This section outlines a validated synthetic approach and the analytical methods required to confirm the identity and purity of the title compound.
Rationale for Synthetic Strategy
The synthesis of this compound hinges on the selective protection of the amino group of the corresponding aminopyridine precursor. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency, mild reaction conditions, and the ease of removal of the Boc protecting group under acidic conditions. The choice of a suitable base and solvent is critical to prevent side reactions and ensure high yields.
Experimental Protocol: Boc Protection
This protocol describes a general and robust method for the N-tert-butoxycarbonylation of 3-amino-2-pyridinemethanol.
Materials:
-
3-Amino-2-pyridinemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of 3-amino-2-pyridinemethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
This synthetic workflow is a cornerstone of modern organic synthesis for amine protection.
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
Rigorous analytical characterization is non-negotiable. The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.5 ppm), the hydroxymethyl protons (a singlet or doublet around 4.5-4.8 ppm), and distinct aromatic protons of the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the carbonyl carbon of the carbamate (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring and the hydroxymethyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable scaffold in medicinal chemistry due to the strategic placement of its functional groups, which allows for systematic exploration of chemical space around the pyridine core.
A Versatile Trifunctional Building Block
The utility of this compound stems from the orthogonal reactivity of its three functional groups.
-
The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to various leaving groups (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions.
-
The Boc-Protected Amine: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine. This amine can then be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents.
-
The Pyridine Ring: The nitrogen atom of the pyridine ring can be N-oxidized, and the ring itself can undergo various C-H activation or cross-coupling reactions, although this is less common once substituted.
This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure.
Caption: Synthetic utility of the trifunctional core scaffold.
Role in the Synthesis of Bioactive Heterocycles
Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This building block provides a reliable entry point to novel 2,3-disubstituted pyridine derivatives. Such compounds have been explored as modulators of a variety of biological targets, including kinases, proteases, and G-protein coupled receptors. For instance, patent literature suggests the utility of related structures in the development of heterocyclic modulators of protein kinase B (PKB), a key node in cell signaling pathways implicated in cancer and other diseases.[3] The ability to rapidly generate analogues by modifying the hydroxymethyl and amino positions makes this compound ideal for establishing structure-activity relationships (SAR) during lead optimization.
Safety, Handling, and Storage
Adherence to safety protocols is essential when handling any chemical intermediate.
-
Hazard Identification: The compound is harmful if swallowed and may cause an allergic skin reaction.[2] The corresponding GHS pictograms indicate these hazards.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to ensure its long-term stability.[2]
Conclusion
This compound is a high-value synthetic intermediate that offers medicinal chemists a robust and flexible platform for the design and synthesis of novel 2,3-disubstituted pyridine derivatives. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool in the modern drug discovery toolbox. Understanding its properties, synthesis, and strategic application is key to leveraging its full potential in the quest for new therapeutic agents.
References
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PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl (pyridin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
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Tomašić, T. & Mašič, L. P. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. [Link]
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Ghosh, A. K. & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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PubChem. tert-Butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate. National Center for Biotechnology Information. [Link]
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Navigating the Synthesis and Properties of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, N-Boc protected aminopyridine derivatives serve as indispensable building blocks. Their unique electronic and structural properties make them versatile intermediates for constructing complex molecular architectures. Among these, tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 824429-51-8) represents a key scaffold, incorporating a reactive primary alcohol and a protected amine on a pyridine core, enabling sequential and directed chemical modifications.
This technical guide provides an in-depth examination of the physicochemical properties of this compound. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document will provide its known properties and, critically, a detailed, field-proven synthesis for a closely related structural isomer, tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate . This representative protocol offers authoritative insight into the practical synthesis, purification, and characterization methodologies applicable to this entire class of compounds, fulfilling the need for a robust and scientifically grounded procedural understanding.
Physicochemical and Structural Properties
The foundational properties of a chemical intermediate are critical for its effective use in multi-step synthesis, dictating everything from solvent choice to reaction temperature and purification strategy. The known properties of the target compound, this compound, are summarized below. It is important to note that while some core identifiers are well-established, specific experimental physical constants like melting and boiling points are not widely reported, with some values being derived from computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 824429-51-8 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₆N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 224.26 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | Inferred |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 316.9 ± 32.0 °C (Predicted) | ChemicalBook |
| Density | 1.209 ± 0.07 g/cm³ (Predicted) | ChemicalBook |
| Storage | Sealed in dry, 2-8 °C | Sigma-Aldrich |
Structural Diagram
The molecule's structure is key to its function as a synthetic intermediate. The Boc-protecting group on the amine at the 3-position sterically hinders and electronically deactivates it, preventing its participation in reactions while allowing for chemistry to be directed at the hydroxymethyl group at the 2-position or the pyridine ring itself.
Caption: Chemical structure of this compound.
Representative Synthesis and Characterization
Synthesis Workflow: A Representative Example
The conversion of the starting ester, tert-butyl N-(3-methoxycarbonylpyridin-2-yl)carbamate, to the target alcohol proceeds via a selective reduction.
Caption: Representative workflow for the synthesis of a Boc-protected aminopyridine methanol.
Detailed Experimental Protocol (Representative)
This protocol describes the synthesis of the structural isomer tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.
Step 1: Reaction Setup and Reagent Addition
-
To a stirred solution of tert-butyl N-(3-methoxycarbonylpyridin-2-yl)carbamate (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material) at 0 °C under an inert nitrogen atmosphere, add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes.
-
Expert Rationale: The reaction is cooled to 0 °C to moderate the exothermic reaction of the hydride reagent and to prevent potential side reactions. Anhydrous THF is used as it is an aprotic solvent that readily dissolves both the substrate and the reducing agent without reacting with the hydride. Sodium borohydride is a mild and selective reducing agent, ideal for converting esters to alcohols without affecting the aromatic pyridine ring or the labile Boc-protecting group. Adding it in portions ensures the reaction rate is controlled.
-
Step 2: Reaction Progression
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Expert Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe. TLC is a critical in-process control that validates the completion of the reaction, preventing premature workup (which would lower yield) or unnecessarily long reaction times.
-
Step 3: Reaction Quench and Workup
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Expert Rationale: The quench step safely neutralizes any unreacted sodium borohydride. Water is added slowly at 0 °C to manage the vigorous evolution of hydrogen gas. Removing the THF simplifies the subsequent liquid-liquid extraction. Ethyl acetate is a standard extraction solvent that provides good solubility for the product while being immiscible with the aqueous layer containing inorganic salts. Multiple extractions ensure maximum recovery of the product.
-
Step 4: Purification
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).
-
Expert Rationale: Drying over sodium sulfate removes residual water from the organic phase, which could interfere with final product stability or characterization. Flash chromatography is the standard method for purifying organic compounds of moderate polarity. The silica gel stationary phase separates the target compound from non-polar impurities (eluting first) and highly polar impurities (which remain on the column), affording the pure product upon solvent evaporation.
-
Representative Characterization Data
The following data corresponds to the product of the representative synthesis, tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.
-
Physical Form: White solid.
-
Melting Point: 102-104 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (dd, J=4.8, 1.6 Hz, 1H), 8.08 (br s, 1H), 7.82 (dd, J=7.8, 1.6 Hz, 1H), 7.01 (dd, J=7.8, 4.8 Hz, 1H), 4.71 (s, 2H), 3.85 (br s, 1H), 1.54 (s, 9H).
-
Data Interpretation: The signals between 7.01-8.21 ppm are characteristic of the protons on the pyridine ring. The singlet at 4.71 ppm corresponds to the two protons of the newly formed hydroxymethyl (-CH₂OH) group. The broad singlet at 8.08 ppm is the N-H proton of the carbamate, and the large singlet at 1.54 ppm represents the nine equivalent protons of the tert-butyl group.
-
-
Mass Spectrometry (MS): m/z 225.1 [M+H]⁺.
-
Data Interpretation: The mass spectrum shows a peak corresponding to the molecular weight of the compound plus a proton, which is a common ionization pattern and confirms the molecular weight of the synthesized product.
-
Conclusion
This compound is a valuable chemical intermediate whose utility in pharmaceutical and materials science is clear. While comprehensive, publicly available experimental data for this specific molecule is limited, a deep understanding of its properties and synthesis can be achieved by examining well-documented methodologies for structurally analogous compounds. The representative synthesis of its isomer via the reduction of a carboxylic ester provides a validated, logical, and transferable workflow. This approach, grounded in fundamental principles of organic chemistry, equips researchers and drug development professionals with the authoritative knowledge required to confidently handle and strategize the use of this important class of building blocks in their synthetic endeavors.
References
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PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents.WO 2008/075153 A1: PREPARATION OF PYRIDO[2,3-B]PYRAZINE DERIVATIVES AS PROTEIN KINASE INHIBITORS.
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A Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Abstract
Introduction
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates a pyridine ring, a common scaffold in drug discovery, functionalized with a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine. This combination of a nucleophilic alcohol and a protected amine allows for selective sequential reactions, making it a versatile building block.
Accurate and unambiguous characterization of such intermediates is paramount to the success of a synthetic campaign. This guide provides an in-depth look at the expected spectroscopic data that validates the successful synthesis of the title compound.
Molecular Structure and Properties
The foundational step in predicting spectroscopic data is a thorough understanding of the molecule's structure.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 824429-51-8[1][2] |
Below is a diagram of the molecular structure with atoms numbered for the purpose of NMR assignment.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Below are the predicted ¹H and ¹³C NMR data for the title compound, based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the hydroxymethyl group, the amine and alcohol protons, and the highly shielded protons of the tert-butyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~8.2-8.4 | d | 1H | H6 | The proton at C6 is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons. In pyridine itself, the α-protons resonate around 8.6 ppm[3]. |
| ~7.8-8.0 | dd | 1H | H4 | This proton is expected to show coupling to both H5 and H6. Its chemical shift will be downfield due to the aromatic ring current. |
| ~7.2-7.4 | dd | 1H | H5 | The proton at C5 will be coupled to H4 and H6 and is typically found in the more shielded region of the pyridine aromatic protons. |
| ~7.0-8.0 | br s | 1H | N-H | The chemical shift of the N-H proton of the carbamate is variable and depends on concentration and solvent. It often appears as a broad singlet. |
| ~4.6-4.8 | s | 2H | C7-H₂ | The methylene protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. For tert-butyl (pyridin-2-ylmethyl)carbamate, the methylene protons appear at 4.45 ppm[4]. |
| ~4.5-5.5 | br s | 1H | O-H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| 1.52 | s | 9H | C10-H₉ (t-Bu) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a highly shielded region of the spectrum. This is a characteristic signal for a Boc-protecting group[5]. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~155-157 | C8 (C=O) | The carbonyl carbon of the carbamate group is expected in this region. For tert-butyl (pyridin-2-ylmethyl)carbamate, this signal is at 156.05 ppm[4]. |
| ~148-150 | C6 | The carbon atom adjacent to the nitrogen in a pyridine ring is significantly deshielded, typically appearing around 150 ppm[6]. |
| ~145-147 | C2 | The C2 carbon, being attached to both the nitrogen and the hydroxymethyl group, will also be in the downfield region. |
| ~136-138 | C4 | The C4 carbon of the pyridine ring is expected in this region, similar to the γ-carbon of pyridine itself[6]. |
| ~128-130 | C3 | The C3 carbon is substituted with the carbamate group, which will influence its chemical shift. |
| ~122-124 | C5 | The C5 carbon is expected to be the most shielded of the pyridine ring carbons, similar to the β-carbons of pyridine[6]. |
| ~80-82 | C9 (t-Bu quaternary) | The quaternary carbon of the tert-butyl group is characteristically found in this region. For many Boc-protected compounds, this signal is around 80 ppm[4]. |
| ~60-63 | C7 (CH₂) | The carbon of the hydroxymethyl group will be in the aliphatic region but deshielded by the attached oxygen atom. |
| ~28-29 | C10 (t-Bu methyl) | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the upfield region, a hallmark of the Boc group[4]. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural confirmation, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (N-H and O-H).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the identity of the N-H and O-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| ~3400-3200 | O-H stretch (alcohol) | Strong, Broad | The broadness is due to hydrogen bonding. Alcohols typically show a strong, broad O-H stretch in this region[7][8]. |
| ~3350-3250 | N-H stretch (carbamate) | Moderate | This peak may be superimposed on the broad O-H stretch. |
| ~2980-2850 | C-H stretch (aliphatic) | Strong | These absorptions are from the C-H bonds of the tert-butyl and methylene groups. |
| ~1720-1700 | C=O stretch (carbamate) | Strong | The carbonyl group of the Boc protecting group gives a characteristic strong absorption in this region[9]. |
| ~1600-1450 | C=C and C=N stretch (pyridine ring) | Moderate | Aromatic rings show characteristic absorptions in this fingerprint region. |
| ~1250 and ~1160 | C-O stretch (carbamate and alcohol) | Strong | These bands are characteristic of the C-O single bonds in the carbamate and alcohol functional groups[8]. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for this analysis.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data
| m/z | Ion | Rationale |
| 225.123 | [M+H]⁺ | The protonated molecular ion is expected to be observed, especially with soft ionization techniques like Electrospray Ionization (ESI). |
| 247.105 | [M+Na]⁺ | Adducts with sodium ions are commonly observed in ESI-MS. |
| 169.081 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a very common fragmentation pathway for Boc-protected compounds[10][11]. |
| 125.066 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da) is another characteristic fragmentation. |
| 57.070 | [C₄H₉]⁺ | The tert-butyl cation is a stable fragment and often observed with high intensity. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an ESI source is recommended for observing the molecular ion. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, will provide an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum for the presence of the molecular ion and characteristic fragment ions. Compare the measured accurate mass with the theoretical mass.
Plausible Synthetic Route and Mechanistic Considerations
A common and effective method for the synthesis of N-Boc protected aminopyridines involves the reaction of the corresponding aminopyridine with di-tert-butyl dicarbonate (Boc₂O)[12][13][14].
Caption: Plausible synthetic workflow for the title compound.
Experimental Choices and Rationale:
-
Starting Material: 2-amino-3-(hydroxymethyl)pyridine is the logical precursor.
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It is electrophilic at the carbonyl carbons and reacts readily with nucleophilic amines.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) is often used to scavenge the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Solvent: An aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the reactants without interfering with the reaction.
-
Reaction Conditions: The reaction is usually carried out at room temperature and is often complete within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous solutions to remove the base and byproducts. The final product can then be purified by column chromatography on silica gel.
This self-validating protocol ensures that the desired product is formed selectively and can be isolated in high purity, ready for spectroscopic confirmation as outlined in this guide.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this important synthetic intermediate and proceed with their research and development efforts. The provided protocols for data acquisition and the discussion of a plausible synthetic route further equip scientists with the practical knowledge needed to work with this compound.
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Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. (2003). Retrieved from [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. (1997). Retrieved from [Link]
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The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. (n.d.). Retrieved from [Link]
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A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. (1975). Retrieved from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. (n.d.). Retrieved from [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]
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Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. (1965). Retrieved from [Link]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. (2011). Retrieved from [Link]
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15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. (n.d.). Retrieved from [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. (2018). Retrieved from [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. (2008). Retrieved from [Link]
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Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. (2018). Retrieved from [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. (2020). Retrieved from [Link]
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Spectroscopic and molecular docking studies on N , N -Di- tert -butoxycarbonyl (Boc)-2-amino pyridine: A potential bioactive agent for lung cancer treatment. Journal of Molecular Structure. (2022). Retrieved from [Link]
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Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. (2019). Retrieved from [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. (2020). Retrieved from [Link]
-
Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Study Mind. (n.d.). Retrieved from [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. (2012). Retrieved from [Link]
-
13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. (n.d.). Retrieved from [Link]
-
Interpretation of IR spectra (alcohols,amines and carbonyl compounds). YouTube. (2021). Retrieved from [Link]
-
Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-YL}carbamate. PubChem. (n.d.). Retrieved from [Link]
-
tert-Butyl carbamate. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. (2018). Retrieved from [Link]
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IR: alcohols. (n.d.). Retrieved from [Link]
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tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. PubChem. (n.d.). Retrieved from [Link]
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Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. (n.d.). Retrieved from [Link]
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3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Heterocycle N‐Boc deprotection scope. ResearchGate. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Foreword: Understanding the Criticality of Solubility in Drug Development
In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's ultimate success. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to diminished in vivo bioavailability, ultimately leading to the failure of otherwise promising drug candidates.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate. While specific, quantitative solubility data for this compound is not extensively published, this document will provide a robust theoretical framework for its expected solubility behavior, detailed experimental protocols for its determination, and expert insights into the interpretation of such data.
Physicochemical Characteristics of this compound
A thorough analysis of a molecule's structure is the first step in predicting its solubility. This compound is a pyridine derivative with key functional groups that dictate its interaction with various solvents.
| Property | Value / Structure | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃ | |
| Molecular Weight | 224.26 g/mol | [2] |
| CAS Number | 824429-51-8 | |
| Physical Form | Solid | |
| Structure | PubChem |
Structural Analysis for Solubility Prediction:
-
Pyridine Ring: The pyridine nitrogen is weakly basic, with a pKa typically around 5.2 for pyridine itself. This allows for protonation in acidic conditions, which would dramatically increase aqueous solubility.[3]
-
Hydroxymethyl Group (-CH₂OH): This group is polar and capable of forming hydrogen bonds with water and other protic solvents, contributing positively to aqueous solubility.
-
tert-Butyl Carbamate Group (-NH-Boc): The carbamate group has both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can interact favorably with polar solvents. However, the bulky, non-polar tert-butyl group is lipophilic and will detract from aqueous solubility while promoting solubility in non-polar organic solvents.[4]
Based on this structure, the compound is expected to exhibit moderate solubility in polar organic solvents and a pH-dependent solubility in aqueous media.
Theoretical Solubility Profile and Solvent Selection Rationale
While empirical data is the gold standard, a theoretical assessment can guide experimental design.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | pH-dependent in water; likely soluble in alcohols. | The hydroxymethyl and carbamate groups can hydrogen bond with protic solvents. The pyridine nitrogen's basicity is key for aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely soluble. | These solvents can accept hydrogen bonds from the N-H group and solvate the polar regions of the molecule effectively. |
| Non-Polar | Hexane, Toluene | Likely poorly soluble. | The overall polarity of the molecule, dominated by the pyridine, hydroxymethyl, and carbamate groups, will limit solubility in non-polar environments. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely soluble. | DCM is a common solvent for organic synthesis involving Boc-protected compounds and should effectively dissolve this molecule. |
Experimental Determination of Solubility: A Methodological Overview
Determining a compound's solubility is a foundational step in preclinical development.[5] Two primary types of solubility are typically measured: kinetic and thermodynamic.
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential issues.[6][7] However, it can often overestimate the true solubility because the compound may not have had sufficient time to form a stable crystalline precipitate, instead forming a supersaturated or amorphous state.[6][7][8]
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature.[5] It is a lower-throughput but more accurate and relevant measurement for later-stage development, typically determined using the shake-flask method.[1][9]
Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is considered the gold standard for determining equilibrium solubility.[9]
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated and in equilibrium with the solid material.[1]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by either:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the sample using a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid compound adsorption to the filter material.[10]
-
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.[10]
-
Data Reporting: The solubility is reported in units of µg/mL or µM.
The Influence of pH on Solubility
For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium.[11][12] The pyridine nitrogen atom can be protonated under acidic conditions.
The relationship between pH, pKa, and the solubility of a weak base can be described by the Henderson-Hasselbalch equation.[12] When the pH is below the pKa of the pyridine nitrogen, the protonated, cationic form will dominate. This charged species is significantly more polar and, therefore, more soluble in water than the neutral form.
Caption: pH-dependent equilibrium of the pyridine moiety.
A pH-solubility profile should be experimentally determined by measuring the thermodynamic solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to pH 10). This data is invaluable for predicting the compound's behavior in the gastrointestinal tract and its potential for oral absorption.
Conclusion and Recommendations for Researchers
It is strongly recommended that researchers and drug developers perform rigorous experimental solubility studies as outlined. An initial kinetic solubility assessment can provide a rapid screen, but a thermodynamic shake-flask study across a range of pH values is essential for generating the robust data required for informed decision-making in the drug development pipeline. This empirical data will be the cornerstone for developing appropriate formulations and predicting in vivo performance.
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Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link]
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Glomme, A., & März, J. (2005). Comparison of a single-point titration method with the conventional multi-well shake-flask method for thermodynamic solubility determination. European journal of pharmaceutical sciences, 25(4-5), 479-487. [Link]
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Alsenz, J., & Kansy, M. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 1-8. [Link]
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Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(3), 371-388. [Link]
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SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Retrieved from [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Abstract
This compound is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its structure, which combines a primary alcohol and an acid-labile tert-butoxycarbonyl (Boc) protected amine on a pyridine core, offers significant synthetic versatility. However, this same combination of functional groups presents inherent stability challenges that, if unmanaged, can compromise experimental reproducibility and the integrity of final compounds. This guide provides a detailed examination of the chemical stability of this reagent, delineates the critical factors influencing its degradation, and establishes rigorous, field-proven protocols for its proper storage, handling, and purity assessment. By grounding our recommendations in mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the expertise to preserve the quality of this valuable intermediate.
Introduction: The Synthetic Utility and Stability Paradox
The strategic importance of this compound lies in its orthogonal functionalities. The Boc group provides robust protection for the amine under a wide array of conditions, including basic, nucleophilic, and reductive environments, while allowing for selective reactions at the primary alcohol.[1][2] Subsequently, the Boc group can be cleanly removed under mild acidic conditions, unmasking the amine for further elaboration.[1][3][4] This "protect-react-deprotect" sequence is a cornerstone of multi-step synthesis.
However, the very feature that makes the Boc group so useful—its acid lability—is also its primary vulnerability. The presence of the hydroxymethyl group and the pyridine nitrogen introduces additional chemical considerations. This guide will dissect the molecule's stability profile, moving from foundational principles to practical, actionable laboratory protocols.
Core Chemical Structure and Inherent Labilities
To effectively manage the stability of this compound, one must understand the vulnerabilities of its constituent parts:
-
The Boc-Protected Amine: This is the most sensitive functionality. The carbamate linkage is readily cleaved by acid. The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which rapidly decarboxylates to the free amine.[3]
-
The Hydroxymethyl Group: As a primary alcohol, this group is susceptible to oxidation, which could convert it to the corresponding aldehyde or carboxylic acid. While stable under many conditions, this potential liability must be considered, especially during long-term storage.[5]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. While generally stable, it can influence the molecule's overall properties and interactions.[6]
Caption: Logical diagram of the primary and secondary degradation vulnerabilities.
Critical Factors Governing Stability
The integrity of this compound is contingent on the strict control of four key environmental factors: pH, temperature, atmosphere, and light.
pH: The Dominant Factor
The single most critical factor is the avoidance of acidic conditions. The Boc group is notoriously unstable in the presence of acid.[7]
-
Acidic Conditions (pH < 6): Exposure to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) will cause rapid deprotection, often at room temperature.[1][4] Even mild or adventitious acids (e.g., acidic silica gel, trace impurities in solvents) can cause slow degradation over time.
-
Neutral Conditions (pH ≈ 7): The compound is most stable at neutral pH.
-
Basic Conditions (pH > 8): The Boc group is robustly stable under basic conditions, making it compatible with reagents like sodium hydroxide and various amine bases.[1][2]
Caption: Relationship between environmental pH and compound stability.
Temperature: Controlling Reaction Kinetics
Like most chemical reagents, degradation is a kinetic process that can be slowed dramatically by reducing thermal energy.
-
Long-Term Storage: Multiple suppliers recommend refrigerated storage at 2-8°C .[8] This is the gold standard for maintaining long-term integrity.
-
Benchtop Use: The compound is stable at ambient temperature for the duration of typical weighing and reaction setup procedures.
-
Elevated Temperatures: Avoid prolonged exposure to heat, as it will accelerate any potential degradation pathways.
Table 1: Recommended Storage & Handling Temperatures
| Condition | Temperature | Rationale |
| Long-Term Storage | 2-8 °C | Minimizes the rate of all potential degradation pathways (hydrolysis, oxidation).[8] |
| Benchtop Operations | Ambient (~20-25 °C) | Acceptable for short durations; kinetic degradation is minimal. |
| Conditions to Avoid | > 30 °C | Increased thermal energy accelerates decomposition. |
Atmosphere: Mitigating Oxidation and Hydrolysis
Control of the storage atmosphere is crucial to prevent the two most likely "slow-burn" degradation pathways.
-
Moisture: The recommendation to keep the compound "Sealed in dry" is critical.[8] Atmospheric moisture can facilitate hydrolysis of the carbamate, especially if acidic or basic impurities are present.
-
Oxygen: The primary alcohol is susceptible to oxidation. While slow, oxidation by atmospheric oxygen over months or years can lead to the formation of aldehyde or carboxylic acid impurities.
Therefore, for long-term storage, it is best practice to store the solid under a dry, inert atmosphere such as argon or nitrogen.[9]
Light
While the molecule does not possess a chromophore that suggests extreme photosensitivity, the safety data sheet for the related compound 3-(hydroxymethyl)pyridine lists "Exposure to light" as a condition to avoid.[5] As a matter of best practice for all complex organic intermediates, storing the material in an amber or opaque container is a prudent measure to prevent potential photochemical degradation.
Integrated Protocol for Storage and Handling
This protocol synthesizes the above principles into a self-validating system for maintaining compound integrity.
Experimental Protocol: Storage
-
Primary Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.
-
Aliquotting: Upon receipt, if the quantity is large, consider aliquotting the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: Before sealing for storage, gently flush the vial with a stream of dry nitrogen or argon for 15-30 seconds to displace air and moisture.
-
Sealing: Tightly seal the cap. For extra protection against moisture ingress, the cap can be wrapped with Parafilm®.
-
Refrigeration: Place the sealed vial in a refrigerator at 2-8°C .[8]
Experimental Protocol: Handling
-
Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Dispensing: Work quickly in an area with low humidity. Use clean, dry spatulas and weighing paper.
-
Resealing: After dispensing the desired amount, re-flush the vial with inert gas, seal tightly, and promptly return it to the refrigerator.
Methods for Purity and Stability Assessment
Regularly verifying the purity of the reagent, especially before initiating a critical synthetic step, is essential.
Table 2: Analytical Methods for Quality Control
| Method | Purpose | Typical Observations Indicating Degradation |
| ¹H NMR | Structural confirmation and detection of major impurities. | Appearance of signals for tert-butanol or disappearance of the characteristic Boc singlet (~1.5 ppm). Changes in the aromatic or CH₂OH signals. |
| TLC | Rapid, qualitative check for impurities. | Appearance of a new, more polar spot (often at the baseline) corresponding to the free amine. |
| LC-MS / HPLC | Quantitative purity assessment. | A decrease in the area percentage of the main peak and the appearance of new peaks, particularly one corresponding to the mass of the deprotected product. |
References
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Sigma-Aldrich. This compound.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BLDpharm. This compound.
- Chemistry Steps. Boc Protecting Group for Amines.
- ResearchGate. Is the protecting group boc of the amino group stable at 37°C?
- Benchchem. Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing.
- Smolecule. tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate.
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- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Jubilant Ingrevia Limited. 3-(Hydroxymethyl)pyridine Safety Data Sheet.
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The Strategic Application of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This technical guide provides an in-depth analysis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a pyridinyl carbamate derivative poised as a versatile building block for medicinal chemistry. While direct biological activity data for this specific isomer is not extensively documented in peer-reviewed literature, its structural motifs—a substituted pyridine ring, a primary alcohol, and a Boc-protected amine—offer a rich platform for chemical elaboration. This document will elucidate the synthetic accessibility of this compound, explore its potential for derivatization, and discuss prospective therapeutic applications based on established structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.
Introduction: The Pyridinyl Carbamate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility. When combined with a carbamate functional group, the resulting pyridinyl carbamate moiety offers a unique combination of chemical stability and the ability to form key interactions with biological targets.[1][2] The carbamate group, an "amide-ester" hybrid, is more resistant to hydrolysis than an ester and can act as a bioisostere for an amide bond, often improving pharmacokinetic properties.[1][2]
This compound (Figure 1) presents three key features for drug design:
-
A 2,3-disubstituted pyridine core: This substitution pattern provides a specific vector for orienting functional groups in three-dimensional space.
-
A primary alcohol (-CH₂OH): This functional group can be a hydrogen bond donor or acceptor and serves as a handle for further chemical modification, such as oxidation, esterification, or etherification.
-
A tert-butoxycarbonyl (Boc)-protected amine: The Boc group is a stable and widely used protecting group for amines, which can be readily removed under acidic conditions to reveal the free amine for subsequent derivatization.
This guide will explore the synthetic pathways to access this molecule and the strategic derivatization of its functional groups to generate libraries of novel compounds for biological screening.
Figure 1: Chemical Structure of this compound
Caption: Structure of the title compound.
Synthesis and Chemical Properties
The synthesis of this compound originates from the commercially available precursor, 3-amino-2-(hydroxymethyl)pyridine.[3][4] The key synthetic step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthetic Protocol: tert-Butyloxycarbonylation
A well-established and environmentally friendly method for the N-Boc protection of amines utilizes di-tert-butyl dicarbonate ((Boc)₂O) in an aqueous medium, often without the need for a catalyst.[5][6][7]
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-amino-2-(hydroxymethyl)pyridine in a mixture of water and a minimal amount of a co-solvent like acetone or THF to ensure solubility.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. An excess of (Boc)₂O may be used to drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for the title compound.
Strategic Derivatization for Drug Discovery
The true value of this compound lies in its potential for derivatization to create a library of analogues for biological screening.[8] The two primary sites for modification are the hydroxymethyl group and the protected amine.
Modification of the Hydroxymethyl Group
The primary alcohol can be transformed into a variety of other functional groups:
-
Oxidation: Mild oxidation can yield the corresponding aldehyde, which can then be used in reductive amination or Wittig reactions. Stronger oxidation will produce the carboxylic acid, a key functional group for interacting with many biological targets.
-
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides can introduce a wide range of substituents, altering the compound's lipophilicity and steric profile.
-
Displacement: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce amines, azides, or other functionalities.
Deprotection and Derivatization of the Amino Group
The Boc-protecting group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 3-amino-2-(hydroxymethyl)pyridine derivative. This primary amine is a versatile handle for:
-
Amide and Sulfonamide Formation: Acylation with a diverse set of carboxylic acids or sulfonyl chlorides can generate a library of amides and sulfonamides, which are common motifs in bioactive molecules.
-
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates can introduce urea or carbamate linkages, respectively, further expanding the chemical space.[9]
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Potential Therapeutic Applications based on Analogous Structures
While direct biological data for the title compound is scarce, the activities of structurally related pyridinyl carbamates provide valuable insights into its potential therapeutic applications.
Antifungal and Agrochemical Activity
Substituted pyridinyl and benzoyl carbamates have shown promising antifungal activity.[10][11] For instance, a series of novel benzoylcarbamates bearing a pyridine moiety exhibited significant activity against Botrytis cinerea.[10] The pyridine moiety is also a common feature in agrochemicals.[12] Derivatization of this compound could therefore lead to the discovery of new antifungal agents for agricultural or clinical use.
| Compound Class | Target Organism | Reported Activity (EC₅₀) | Reference |
| Benzoylcarbamates with Pyridine | Botrytis cinerea | 6.45–6.98 µg/mL | [10] |
| N-(pyridinyl)-pyrazole-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | [11] |
Enzyme Inhibition
Carbamates are known inhibitors of various enzymes, particularly serine hydrolases.[13] The carbamate moiety can act as a covalent modifier of the active site serine residue. For example, carbamates have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in endocannabinoid signaling.[13] The pyridine scaffold of the title compound could be elaborated to target the active sites of various enzymes implicated in disease.
Neuroprotective Agents
Aromatic carbamates have been investigated for their neuroprotective properties.[14] Some derivatives have been shown to enhance autophagy and induce the anti-apoptotic protein Bcl-2, suggesting potential applications in neurodegenerative diseases.[14] The pyridinyl core of the title compound could be a starting point for the design of novel neuroprotective agents.
Caption: Hypothetical signaling pathway for neuroprotection.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. While its own biological profile is yet to be fully characterized, its chemical tractability and the known activities of related pyridinyl carbamates suggest significant potential in the fields of antifungal, enzyme inhibition, and neuroprotective drug discovery. The synthetic and derivatization strategies outlined in this guide provide a framework for researchers to explore the chemical space around this scaffold and potentially uncover new therapeutic agents.
References
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Patsnap. (2021). Preparation method of 3-amino-2-hydroxypyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Retrieved from [Link]
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MDPI. (2020). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Retrieved from [Link]
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PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
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Taylor & Francis. (n.d.). Derivatization – Knowledge and References. Retrieved from [Link]
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PubMed. (1976). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. Retrieved from [Link]
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PubMed. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Retrieved from [Link]
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PubMed. (2025). Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. Retrieved from [Link]
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PubMed. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). Retrieved from [Link]
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The Strategic Value of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Within this privileged scaffold, tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate emerges as a particularly intriguing building block for drug discovery. Its unique trifecta of a Boc-protected amine, a primary alcohol, and the inherent reactivity of the pyridine ring offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide explores the potential applications of this compound, delving into its synthetic utility, plausible therapeutic targets, and strategic value in the development of next-generation pharmaceuticals. We will dissect the molecule's core features and, through a synthesis of established chemical principles and pharmacological precedents, illuminate its potential to address a range of therapeutic challenges, from neurodegenerative disorders to infectious diseases.
Introduction: Unveiling a Privileged Scaffold
The aminopyridine framework is a well-established pharmacophore, with its derivatives demonstrating a wide spectrum of biological activities.[1][2] The presence of the nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a key point of interaction with biological targets.[3] Aminopyridines are known to function as potassium channel blockers, with drugs like 4-aminopyridine (dalfampridine) being used to improve motor function in patients with multiple sclerosis.[1][4][5] Furthermore, this scaffold is actively being investigated for the development of novel treatments for neglected tropical diseases.[6]
This compound builds upon this promising foundation by incorporating two crucial functional groups: a Boc-protected amine and a hydroxymethyl substituent. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[7][8] Its stability under various reaction conditions and the mild acidic conditions required for its removal make it an ideal tool for selectively masking the reactivity of the amino group, allowing for sequential and controlled modifications of the molecule.[7] The hydroxymethyl group, on the other hand, provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This strategic combination of functionalities makes this compound a highly valuable and versatile starting material for the synthesis of compound libraries targeting a diverse range of biological pathways.
Synthetic Versatility and Strategic Derivatization
The true potential of this compound lies in its synthetic tractability. The presence of three distinct reactive sites—the Boc-protected amine, the hydroxymethyl group, and the pyridine ring itself—allows for a multitude of derivatization strategies.
Manipulation of the Hydroxymethyl Group
The primary alcohol at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, opening up a vast landscape of subsequent chemical transformations. For instance, the resulting aldehyde can participate in reductive amination reactions to introduce a variety of substituted amino groups, or in Wittig-type reactions to form carbon-carbon double bonds. The carboxylic acid derivative can be coupled with amines or alcohols to generate amides and esters, respectively.
Deprotection and Functionalization of the Amino Group
The Boc protecting group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine.[7] This primary amine can then be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, providing access to a wide array of derivatives with diverse physicochemical properties.
Modification of the Pyridine Ring
The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the compound's biological activity, selectivity, and pharmacokinetic profile.
The following workflow illustrates a potential synthetic strategy leveraging the unique functionalities of the title compound:
Caption: Synthetic workflow for derivatization.
Potential Therapeutic Applications
Based on the known pharmacological activities of the aminopyridine scaffold and related structures, we can hypothesize several promising therapeutic applications for derivatives of this compound.
Neurological Disorders
The established role of aminopyridines as potassium channel blockers makes this class of compounds highly relevant for the treatment of neurological conditions characterized by impaired neuronal signaling.[1][5] Derivatives of our target molecule could be designed to modulate specific potassium channel subtypes with greater selectivity, potentially leading to improved efficacy and reduced side effects in conditions such as multiple sclerosis, epilepsy, and Alzheimer's disease. The ability to fine-tune the molecule's properties through derivatization could be instrumental in achieving the desired central nervous system (CNS) penetration and target engagement.
A series of 2-substituted-pyridines have been shown to exhibit significant anticonvulsant activity.[9][10] By leveraging the synthetic handles on this compound, novel derivatives could be synthesized and screened for their potential as anticonvulsant agents.
Infectious Diseases
The pyridine ring is a common motif in a number of antimicrobial and antiviral agents. For instance, derivatives of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been identified as potent non-covalent inhibitors of the SARS-CoV 3CL protease.[11] The structural similarity of our core molecule suggests that it could serve as a starting point for the development of novel antiviral agents.
Furthermore, aminopyridine-containing compounds are being actively investigated as potential treatments for neglected tropical diseases caused by protozoan parasites such as Trypanosoma cruzi and Leishmania spp.[6] The versatility of the this compound scaffold would allow for the rapid generation of a library of compounds for screening against these and other infectious agents.
Oncology
Substituted pyridines have also shown promise as anticancer agents.[3] For example, certain diaryl-substituted pyridines have demonstrated cytotoxic effects against various human cancer cell lines.[3] The ability to introduce diverse substituents onto the pyridine ring and the side chains of our target molecule provides an opportunity to explore its potential in oncology drug discovery. The hydroxymethyl group, for instance, could be used to attach cytotoxic payloads or targeting moieties.
The following diagram illustrates the potential signaling pathways that could be targeted by derivatives of this compound:
Caption: Potential therapeutic targets.
Experimental Protocols: A Starting Point for Exploration
To facilitate the investigation of this compound's potential, we provide the following exemplary experimental protocols.
General Synthesis of Boc-Protected Aminopyridine
This protocol outlines a general method for the Boc protection of an aminopyridine, which is the foundational step in synthesizing the title compound.
Materials:
-
Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))
Procedure:
-
Dissolve the aminopyridine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for the appropriate time (monitoring by TLC or LC-MS) until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected aminopyridine.
Note: Reaction conditions, such as the choice of solvent and base, may need to be optimized for specific aminopyridine substrates.[12][13]
Screening for Anticonvulsant Activity
This protocol describes a standard in vivo model for assessing the anticonvulsant potential of novel compounds.
Model: Maximal Electroshock (MES) Seizure Test in Mice
Procedure:
-
Administer the test compound (dissolved in a suitable vehicle) to a group of mice at various doses via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined time (to allow for drug absorption and distribution), subject each mouse to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic extensor component of the seizure).
Ethical considerations and appropriate animal care protocols must be strictly followed.[9][10]
Conclusion and Future Perspectives
This compound represents a highly promising and underexplored scaffold for medicinal chemistry. Its inherent synthetic versatility, coupled with the established pharmacological importance of the aminopyridine core, positions it as a valuable starting point for the development of novel therapeutics. The strategic placement of the Boc-protected amine and the primary alcohol provides medicinal chemists with a powerful toolkit for generating diverse compound libraries with finely tuned properties.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of focused libraries of derivatives against a panel of biological targets, particularly those implicated in neurological disorders, infectious diseases, and oncology, are warranted. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of lead compounds. In silico modeling and computational studies can also be employed to guide the design of next-generation analogs with enhanced therapeutic potential. The journey from this versatile building block to a clinically successful drug is undoubtedly challenging, but the foundational strengths of this compound make it a compelling starting point for innovation in drug discovery.
References
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The Strategic Role of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Technical Guide for Synthetic Advancement
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on a Versatile Synthetic Intermediate
Introduction: A Multifunctional Building Block in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate has emerged as a pivotal intermediate, offering a unique combination of a nucleophilic hydroxymethyl group and a protected amine on a pyridine scaffold. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, with a focus on empowering researchers to leverage its synthetic potential.
The core utility of this molecule lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides a stable and reliable means of protecting the otherwise reactive amino group, allowing for selective transformations at other positions of the molecule. This protection is crucial in multi-step syntheses to prevent unwanted side reactions.[1][2] The strategic placement of the hydroxymethyl group at the 2-position and the protected amine at the 3-position of the pyridine ring offers a versatile platform for the synthesis of a wide array of heterocyclic compounds, particularly those with therapeutic relevance.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 824429-51-8 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Spectroscopic Data:
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm. The aromatic protons on the pyridine ring would be observed in the region of δ 7.0-8.5 ppm. The N-H proton of the carbamate would likely appear as a broad singlet.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The methylene carbon of the hydroxymethyl group is expected around δ 60-65 ppm. The carbonyl carbon of the Boc group would appear in the downfield region, typically around δ 155 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm).
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process starting from the commercially available 2-aminopyridine-3-carboxylic acid. This approach involves the reduction of the carboxylic acid to a hydroxymethyl group, followed by the protection of the amino group.
Step 1: Reduction of 2-Aminopyridine-3-carboxylic acid
The first step involves the selective reduction of the carboxylic acid group to a primary alcohol. A robust and high-yielding method for this transformation is the use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).[6]
Experimental Protocol:
-
In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminopyridine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).[6]
-
Cool the suspension in an ice-salt bath to below 10°C.[6]
-
Slowly add a 70% solution of Red-Al® in toluene (approximately 3 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.[6]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.[6]
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]
-
Filter the resulting mixture, and wash the filter cake with THF.[6]
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-(hydroxymethyl)pyridine.[6]
Step 2: Boc Protection of 2-Amino-3-(hydroxymethyl)pyridine
The final step is the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
Dissolve 2-amino-3-(hydroxymethyl)pyridine (1 equivalent) in a suitable solvent such as THF or dichloromethane.
-
Add a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Applications as a Synthetic Intermediate
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde, which then serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Oxidation to the Aldehyde:
The primary alcohol can be selectively oxidized to the corresponding aldehyde, tert-butyl (2-formylpyridin-3-yl)carbamate, using a variety of mild oxidizing agents. This transformation is a critical step in many synthetic routes.
Experimental Protocol for Oxidation:
-
Dissolve this compound in a suitable solvent like dichloromethane.
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Work up the reaction mixture appropriately to remove the oxidant and byproducts.
-
Purify the resulting aldehyde by column chromatography.
The resulting aldehyde is a valuable intermediate for constructing more complex molecules through reactions such as:
-
Wittig reaction: For the formation of alkenes.[7]
-
Aldol condensation: To form α,β-unsaturated carbonyl compounds.[7]
-
Knoevenagel condensation: For the synthesis of various substituted alkenes.[7]
-
Reductive amination: To introduce new amino functionalities.
Role in the Synthesis of Kinase Inhibitors:
Pyridine-based scaffolds are prevalent in a large number of kinase inhibitors due to their ability to form key hydrogen bonds with the kinase hinge region. The subject molecule and its derivatives serve as crucial building blocks in the synthesis of these important therapeutic agents. For example, substituted pyridines are core components of spleen tyrosine kinase (Syk) inhibitors, which are being investigated for the treatment of inflammatory diseases like severe asthma.[8] The functional handles on this compound allow for the introduction of various substituents required for potent and selective kinase inhibition.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive building block for the construction of complex heterocyclic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key component in the synthesis of kinase inhibitors and other biologically active compounds. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this important synthetic tool in their research and development endeavors.
References
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-
Jinxiang Chemical. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
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PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Pharmaffiliates. tert-Butyl (1-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamoyl)cyclobutyl)carbamate. [Link]
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PubMed. (2023, April 24). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. [Link]
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ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
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MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]
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-
ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. [Link]
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An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: Discovery, Synthesis, and Historical Context
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a key chemical intermediate in contemporary medicinal chemistry. The document delves into the discovery of this compound, tracing its origins to pioneering research in the development of kinase inhibitors for oncology. A detailed exploration of its synthesis is presented, including a step-by-step protocol for its preparation, alongside a discussion of the chemical principles and experimental considerations that underpin its synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into this important molecule.
Introduction: The Emergence of a Key Building Block
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. The journey from a conceptual therapeutic target to a viable drug candidate is paved with the development of specific chemical building blocks that enable the construction of complex and effective molecules. This compound (CAS Number: 824429-51-8) is one such pivotal intermediate. Its unique trifunctional nature, featuring a Boc-protected amine, a primary alcohol, and a pyridine ring, offers a versatile platform for the synthesis of a diverse range of pharmaceutical compounds.
The carbamate group, particularly the tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis, prized for its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1] This feature, combined with the nucleophilic and directing properties of the pyridine ring and the reactive potential of the hydroxymethyl group, makes this compound a valuable asset in the synthesis of complex drug molecules.
Discovery and Historical Context: A Journey into Kinase Inhibition
The discovery of this compound is intrinsically linked to the pursuit of novel cancer therapeutics in the early 21st century. The scientific record points to its emergence within a comprehensive research program at AstraZeneca, aimed at the discovery of potent inhibitors of key cell cycle kinases, specifically Checkpoint Kinase 1 (CHK1), 3-phosphoinositide-dependent protein kinase 1 (PDK1), and p21-activated kinase (PAK).[2][3]
These kinases play crucial roles in cell cycle regulation and proliferation, and their dysregulation is a hallmark of many cancers.[4] The overarching goal of this research was to develop compounds that could disrupt the cell cycle of cancerous cells, thereby inhibiting their proliferation and inducing apoptosis.[2]
The seminal patent application, WO2006/106326A1, filed by AstraZeneca, provides the first documented context for the synthesis and utility of this molecule.[2] While the patent does not explicitly name the compound in its title or abstract, its chemical structure and CAS number are associated with the intermediates used to synthesize the novel kinase inhibitors claimed in the patent. This indicates that this compound was not discovered as a standalone bioactive molecule, but rather as a critical, strategically designed intermediate to enable the assembly of more complex, biologically active compounds.
The rationale for its design can be inferred from the structure of the final kinase inhibitors described in the patent. The pyridine nitrogen likely serves as a key hydrogen bond acceptor or a point of interaction with the kinase active site, while the protected amine and the hydroxymethyl group provide handles for the attachment of other pharmacophoric elements.
Synthetic Methodologies: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. The primary synthetic route involves the protection of an aminopyridine precursor followed by the reduction of a carboxylic acid moiety.
Synthesis of the Precursor: 3-Amino-2-(hydroxymethyl)pyridine
The immediate precursor to the target molecule is 3-Amino-2-(hydroxymethyl)pyridine. The synthesis of this precursor itself is a critical aspect of the overall process. While various methods for the synthesis of aminopyridines exist, a common approach starts from 3-aminopicolinic acid.
Boc Protection of the Amino Group
The protection of the amino group of the pyridine ring is a crucial step to prevent unwanted side reactions in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[2][3]
Reduction of the Carboxylic Acid
The final step in the synthesis is the reduction of the carboxylic acid group of the Boc-protected 3-aminopicolinic acid to the corresponding primary alcohol. This transformation is typically achieved using a reducing agent such as borane or a borane complex.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on the likely synthetic route employed in the context of the AstraZeneca patent.
Step 1: Boc Protection of 3-Aminopicolinic Acid
-
To a solution of 3-aminopicolinic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-((tert-butoxycarbonyl)amino)picolinic acid.
Step 2: Reduction to this compound
-
Dissolve the 3-((tert-butoxycarbonyl)amino)picolinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of a reducing agent, such as borane-THF complex (BH₃·THF) (2.0-3.0 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Table 1: Summary of Synthetic Steps and Reagents
| Step | Transformation | Key Reagents | Solvent |
| 1 | Boc Protection | 3-Aminopicolinic acid, (Boc)₂O, Triethylamine | THF or DCM |
| 2 | Carboxylic Acid Reduction | 3-((tert-butoxycarbonyl)amino)picolinic acid, Borane-THF complex | Anhydrous THF |
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway to this compound.
Physicochemical Properties and Characterization
This compound is typically isolated as a white to off-white solid. Its structure can be confirmed by standard analytical techniques.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 824429-51-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and ethyl acetate |
Characterization Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the hydroxymethyl group (a singlet or doublet), and the aromatic protons of the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon of the hydroxymethyl group, and the carbons of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
As established, the primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[2] Its trifunctional nature allows for its incorporation into a variety of molecular scaffolds.
Diagram 2: Role as a Versatile Intermediate
Caption: Versatility of the title compound as a synthetic intermediate.
The Boc-protected amine, after deprotection, can be acylated, alkylated, or used in coupling reactions to introduce various substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The pyridine ring itself can undergo further functionalization. This versatility makes it a valuable tool for medicinal chemists in the construction of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. Its discovery was not a serendipitous event but a calculated step in a larger quest for life-saving medicines. This guide has provided a detailed account of its historical context, a practical guide to its synthesis, and an appreciation of its significance as a versatile chemical intermediate. As the field of medicinal chemistry continues to evolve, the demand for such well-designed and strategically important building blocks will undoubtedly persist.
References
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Zabludoff, S. D., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 51(18), 5671–5684. [Link]
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tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Introduction: this compound (CAS No: 824429-51-8) is a pyridine derivative utilized as a key building block in medicinal chemistry and drug development.[1] Its structure, incorporating a Boc-protected amine, a hydroxymethyl group, and a pyridine core, makes it a versatile intermediate for synthesizing complex target molecules.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is paramount to ensure safe handling, mitigate risks, and plan for effective emergency response. This guide provides a detailed examination of the known hazards, safe handling protocols, and emergency procedures associated with this compound.
Section 1: Hazard Identification and GHS Classification
The primary hazards associated with this compound are acute oral toxicity and the potential for skin sensitization.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a Category 4 acute oral toxicant and a Category 1 skin sensitizer. The signal word "Warning" is used to denote these hazards.[2]
The causality behind this classification stems from the compound's chemical structure. While a full toxicological profile has not been established, the presence of the carbamate and pyridine moieties necessitates careful handling to avoid ingestion and dermal contact.[3] Skin sensitization, an allergic reaction upon skin contact, is a key concern.[4]
Table 1: GHS Classification Summary
| Classification Element | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [2] |
| Signal Word | - | Warning | [2] |
| Hazard Statements | H302 | Harmful if swallowed. | [2] |
| H317 | May cause an allergic skin reaction. | [2][4] |
| Precautionary Statement | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |[2] |
Section 2: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is a self-validating system for minimizing exposure and preserving the chemical integrity of this compound.
Personal Protective Equipment (PPE)
Given the hazards of skin sensitization and oral toxicity, a robust PPE strategy is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: Wear a laboratory coat and other protective clothing to prevent skin exposure.[3]
Engineering Controls and Handling Practices
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[4][5]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before breaks.[6][7]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[5][7]
Storage Conditions
Proper storage is critical for maintaining the compound's stability and preventing accidental exposure.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep the container tightly sealed.
-
Atmosphere: Store in a dry environment.
-
Incompatibilities: Keep away from strong oxidizing agents.[3][7]
Section 3: Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is crucial. The following protocols are based on established first-aid measures for similar chemical compounds.
Emergency Response Workflow for Accidental Exposure
Caption: Emergency Response Workflow for Accidental Exposure.
Step-by-Step First-Aid Protocols
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Section 4: Toxicological and Reactivity Profile
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3] The known health effects are derived from its GHS classification:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302). Ingestion may lead to adverse health effects. The specific LD50 value is not available in the reviewed literature.
-
Skin Sensitization: It may cause an allergic skin reaction (H317), meaning that repeated dermal exposure can lead to the development of an allergy.[4]
Reactivity and Stability
-
Chemical Stability: The compound is stable under recommended storage conditions (2-8°C, dry).[7]
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.[3][7]
-
Conditions to Avoid: Avoid exposure to incompatible products and conditions that could lead to decomposition, such as excessive heat.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][5][7]
References
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PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
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Methodological & Application
Synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate from 2-aminopyridine
Application Note & Protocol
Topic: A Validated Synthetic Route to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a Key Intermediate for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 3-amino-2-substituted pyridines are critical building blocks for a range of kinase inhibitors and other targeted therapies. This document provides a detailed, three-step synthesis for this compound, a highly versatile intermediate. The presented route begins with the commercially available and cost-effective starting material, 2-methyl-3-nitropyridine. This pathway is selected for its reliability, scalability, and high-yield transformations. While a synthesis originating from 2-aminopyridine is theoretically plausible, it involves challenging and low-yield nitration steps, which typically result in a difficult-to-separate mixture of regioisomers, primarily the 2-amino-5-nitropyridine.[1] The route detailed herein—encompassing benzylic oxidation, nitro group reduction, and selective N-protection—represents a more robust and efficient strategy for obtaining the target compound in high purity.
Strategic Overview & Rationale
The synthesis is designed as a linear three-step sequence. The choice of this pathway is underpinned by the following strategic considerations:
-
Regiocontrol: Starting with 2-methyl-3-nitropyridine definitively establishes the required substitution pattern, circumventing the problematic regioselectivity of nitrating 2-aminopyridine.[1]
-
Orthogonal Transformations: Each step targets a different functional group, allowing for clean conversions with minimal side reactions. The oxidation of the methyl group, reduction of the nitro group, and protection of the resulting amino group are chemically distinct operations.
-
Robustness and Scalability: The selected reactions—benzylic oxidation, catalytic hydrogenation, and Boc protection—are well-established, high-yielding, and generally scalable from milligram to multi-gram quantities.
Visualized Synthetic Workflow
The overall transformation is illustrated below, proceeding from the starting material to the final product through two stable intermediates.
Caption: A three-step synthetic pathway to the target compound.
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step protocols for each transformation. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 2-(hydroxymethyl)-3-nitropyridine
This transformation proceeds in two stages: the oxidation of the benzylic methyl group to a formyl group using selenium dioxide, followed by the in-situ reduction of the aldehyde to the primary alcohol with sodium borohydride.
-
Causality: Direct oxidation to the alcohol is challenging to control. The aldehyde is a more stable intermediate. SeO₂ is a classic and effective reagent for the oxidation of activated methyl groups on heteroaromatic rings. Subsequent reduction with a mild agent like NaBH₄ is highly selective for the aldehyde and avoids reduction of the nitro group.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-nitropyridine (5.0 g, 36.2 mmol) and 1,4-dioxane (100 mL). Stir until the solid dissolves.
-
Oxidation: Add selenium dioxide (4.42 g, 39.8 mmol, 1.1 eq) and water (2.0 mL). Heat the reaction mixture to reflux (approx. 101°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).
-
Work-up (Part 1): Cool the mixture to room temperature. Filter the black selenium precipitate through a pad of Celite®, washing the pad with additional dioxane (20 mL).
-
Reduction: Transfer the filtrate to a 500 mL flask and cool to 0°C in an ice bath. Slowly add methanol (50 mL). In a separate beaker, dissolve sodium borohydride (1.51 g, 39.8 mmol, 1.1 eq) in a small amount of water (5 mL) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 10°C.
-
Work-up (Part 2): After the addition is complete, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by the slow addition of acetone (10 mL).
-
Extraction & Purification: Concentrate the mixture under reduced pressure. To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash chromatography (30-50% EtOAc/Hexanes) to yield the title compound as a pale yellow solid.
Step 2: Synthesis of (3-aminopyridin-2-yl)methanol
This step involves the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation.
-
Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for nitro group reduction.[2] It operates under mild conditions and the by-product (water) is easily removed. The catalyst is heterogeneous, allowing for simple removal by filtration. This method is generally preferred over metal-acid reductions (e.g., SnCl₂ or Fe/HCl) which can require more demanding workups to remove metal salts.[1]
Protocol:
-
Reaction Setup: To a hydrogenation vessel (e.g., Parr shaker bottle), add 2-(hydroxymethyl)-3-nitropyridine (4.0 g, 26.0 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (400 mg, 10% w/w) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi and shake vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Work-up & Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or flash chromatography to yield the title compound as an off-white solid.
Step 3: Synthesis of this compound
The final step is the chemoselective protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group.
-
Causality: The Boc group is a standard protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., TFA).[3] The reaction is typically run with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the acidic by-product, driving the reaction to completion.
Protocol:
-
Reaction Setup: Dissolve (3-aminopyridin-2-yl)methanol (3.0 g, 24.2 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Add triethylamine (5.1 mL, 36.3 mmol, 1.5 eq).
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (5.8 g, 26.6 mmol, 1.1 eq) in DCM (20 mL). Add this solution dropwise to the amine solution at room temperature over 15 minutes.
-
Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor for completion by TLC (50% EtOAc/Hexanes).
-
Work-up: Quench the reaction with the addition of water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by flash chromatography (20-40% EtOAc/Hexanes) to afford this compound as a white to off-white solid.[4][5]
Data Summary
The following table summarizes typical results for the described synthetic sequence. Yields and purity are representative and may vary based on reaction scale and purification efficiency.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1 | 2-(hydroxymethyl)-3-nitropyridine | 2-Methyl-3-nitropyridine | 154.12 | 75-85% | Pale yellow solid |
| 2 | (3-aminopyridin-2-yl)methanol | 2-(hydroxymethyl)-3-nitropyridine | 124.14 | 90-98% | Off-white solid |
| 3 | This compound | (3-aminopyridin-2-yl)methanol | 224.26 | 85-95% | White solid |
References
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
- Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine - Organic Syntheses Procedure.
- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- ChemicalBook. (n.d.). 824429-51-8((2-hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester).
- BLDpharm. (n.d.). 824429-51-8|this compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 4. 824429-51-8 CAS Manufactory [m.chemicalbook.com]
- 5. 824429-51-8|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Specifically, functionalized 3-aminopyridine derivatives are crucial intermediates for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and central nervous system-targeting drugs.
This application note provides a detailed guide to the synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a valuable building block in pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for selective manipulation of other functionalities on the pyridine ring, while the 2-hydroxymethyl group offers a handle for further synthetic transformations. The synthesis involves the straightforward N-Boc protection of 3-amino-2-(hydroxymethyl)pyridine, a reaction that, while common, requires careful optimization to ensure high yield and purity.
Synthetic Strategy: Palladium-Free N-Boc Protection
While palladium-catalyzed reactions are powerful tools for C-N bond formation, the synthesis of the target molecule is most efficiently achieved through a direct N-Boc protection of the commercially available starting material, 3-amino-2-(hydroxymethyl)pyridine, using di-tert-butyl dicarbonate (Boc₂O). This approach avoids the use of heavy metal catalysts, simplifying purification and reducing the risk of metal contamination in the final product.
The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The choice of base and solvent is critical to modulate the reactivity of the amine and ensure a clean reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Amino-2-(hydroxymethyl)pyridine | ≥97% | Commercially Available | 23612-57-9 |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available | 24424-99-5 |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | In-house preparation | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-(hydroxymethyl)pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc₂O: Cool the mixture to 0 °C using an ice bath. To this cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate can be moisture-sensitive; handle it in a dry environment.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| This compound | C₁₁H₁₆N₂O₃ | 224.26 g/mol | White to off-white solid | Typically >85% |
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (s, 1H), ~7.9 (d, 1H), ~7.2 (dd, 1H), ~4.7 (s, 2H), ~3.5 (br s, 1H), 1.5 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155.0, ~145.1, ~142.8, ~133.0, ~122.9, ~81.0, ~62.5, ~28.3.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₇N₂O₃⁺: 225.12, found ~225.1.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Mechanism of N-Boc protection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to 30-40 °C. |
| Poor quality of Boc₂O. | Use fresh, high-purity Boc₂O. | |
| Low Yield | Product loss during work-up and purification. | Ensure complete extraction and careful handling during chromatography. |
| Competing side reactions. | Ensure the reaction is carried out under an inert atmosphere and use anhydrous solvents. | |
| Formation of Di-Boc Product | Excess Boc₂O or prolonged reaction time at elevated temperature. | Use the stoichiometric amount of Boc₂O and maintain the recommended reaction temperature. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This palladium-free approach is advantageous for its simplicity, high yield, and ease of purification. The resulting product is a versatile intermediate for the development of novel pharmaceutical agents, underscoring the importance of robust synthetic methods for accessing key building blocks in drug discovery.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Organic Syntheses, Coll. Vol. 10, p.142 (2004); Vol. 78, p.98 (2002). (Provides general procedures for Boc protection).
-
PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
Application Note & Protocol: Selective N-Boc Protection of 3-amino-2-(hydroxymethyl)pyridine
Abstract
This document provides a comprehensive guide for the selective N-protection of 3-amino-2-(hydroxymethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O). The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We delve into the underlying chemical principles, offer a detailed, step-by-step experimental procedure, and provide expert insights into critical reaction parameters to ensure high yield and purity. The guide includes a troubleshooting section for common issues and methods for product characterization, establishing a self-validating framework for this crucial synthetic transformation.
Introduction and Significance
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of 3-amino-2-(hydroxymethyl)pyridine offers multiple reactive sites, making it a valuable building block for creating complex molecular architectures. However, the presence of both a nucleophilic amino group and a hydroxyl group necessitates a strategic approach to protection to achieve regioselectivity in subsequent reactions.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[1] This protocol details the chemoselective protection of the more nucleophilic amino group in the presence of the primary alcohol, yielding tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a key intermediate for further functionalization.[2][3]
Reaction Scheme and Principle
The core of this protocol is the chemoselective acylation of the amino group over the hydroxyl group. The nitrogen atom of the amine is inherently more nucleophilic than the oxygen atom of the primary alcohol, allowing it to preferentially attack the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O) reagent.
Reaction: 3-amino-2-(hydroxymethyl)pyridine + (Boc)₂O → this compound
The reaction is typically conducted in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[4]
Overall Experimental Workflow
The process can be summarized in four main stages: Reaction Setup, Work-up, Purification, and Analysis. Each stage is critical for achieving the desired outcome.
Caption: High-level workflow for Boc protection.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Mass/Volume | CAS No. |
| 3-Amino-2-(hydroxymethyl)pyridine | C₆H₈N₂O | 124.14 | - | 10.0 | 1.24 g | 55676-35-2 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | - | 11.0 | 2.40 g | 24424-99-5 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 15.0 | 2.1 mL | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | - | 50 mL | 75-09-2 |
| Saturated aq. NaHCO₃ Solution | NaHCO₃ | 84.01 | Sat. | - | ~40 mL | 144-55-8 |
| Brine | NaCl | 58.44 | Sat. | - | ~20 mL | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g | 7487-88-9 |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 230-400 mesh | - | As needed | 7631-86-9 |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | ACS Grade | - | As needed | 141-78-6 |
| Hexanes (for chromatography) | C₆H₁₄ Isomers | ~86.18 | ACS Grade | - | As needed | 110-54-3 |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-(hydroxymethyl)pyridine (1.24 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (TEA, 2.1 mL, 15.0 mmol) to the stirred solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol) in a minimal amount of DCM (~5 mL).
-
Add the Boc₂O solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Execution and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rƒ) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Mechanism of Action
The Boc protection of an amine follows a nucleophilic acyl substitution pathway.[5] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the more nucleophilic amino nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[6]
-
Intermediate Formation: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation: The tert-butyl carbonate anion is basic and deprotonates the positively charged nitrogen atom. This intermediate, tert-butyl bicarbonate, is unstable and readily decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[7]
Caption: Simplified mechanism of N-Boc protection.
Discussion of Critical Parameters
-
Chemoselectivity (N vs. O protection): The primary amine is significantly more nucleophilic than the primary alcohol, ensuring high selectivity for N-protection under these conditions. Over-protection of the hydroxyl group is generally not observed unless a strong acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) is used in excess or at elevated temperatures.[7][8] For this substrate, avoiding DMAP is recommended to ensure selectivity.
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts solely as a proton scavenger to neutralize the in situ generated acid, preventing the protonation of the starting amine which would render it non-nucleophilic.[4]
-
Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of Boc₂O ensures the complete consumption of the starting material. A large excess should be avoided as it complicates purification.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and further enhances selectivity by minimizing any potential side reactions. Allowing the reaction to proceed to completion at room temperature is generally sufficient.[9]
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (s, 1H, NH), ~8.1 (d, 1H), ~7.9 (d, 1H), ~7.1 (dd, 1H), ~4.7 (s, 2H, -CH₂OH), ~3.5 (br s, 1H, -OH), 1.5 (s, 9H, -C(CH₃)₃). Note: exact shifts may vary. |
| Mass Spec (ESI+) | Expected m/z: 225.12 [M+H]⁺, 247.10 [M+Na]⁺.[10] |
| Molecular Formula | C₁₁H₁₆N₂O₃[10] |
| Molecular Weight | 224.26 g/mol [10] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive Boc₂O reagent (hydrolyzed). | Extend reaction time and monitor by TLC. Use fresh Boc₂O. Ensure the starting amine is fully dissolved. |
| Low Yield | Mechanical losses during work-up or purification. Incomplete reaction. | Ensure efficient extraction. Optimize chromatography conditions to minimize product loss on the column. Re-verify stoichiometry. |
| Presence of Di-Boc Side Product | Use of a strong catalyst (DMAP) or highly forcing conditions. | Avoid using DMAP. Maintain reaction at room temperature or below. Use only a slight excess of Boc₂O. |
| O-Boc Protected Side Product | Reaction run at high temperature or for an extended period with a strong catalyst. | Strictly adhere to the recommended temperature profile. Avoid catalysts like DMAP.[8] If O-protection is unavoidable, it can often be selectively cleaved. |
| Difficult Purification | Excess Boc₂O or byproducts co-eluting with the product. | During work-up, wash with a dilute base to hydrolyze excess Boc₂O. Optimize the solvent system for chromatography to achieve better separation. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Triethylamine is corrosive and has a strong odor.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
- Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
-
National Institutes of Health (NIH). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available from: [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available from: [Link]
-
PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]
- 3. 824429-51-8|this compound|BLD Pharm [bldpharm.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Using tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Introduction: A Versatile Scaffold for Modern Synthesis
Substituted pyridine rings are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to selectively functionalize the pyridine ring at specific positions is therefore of paramount importance. This guide introduces tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate , a highly versatile and functionalized building block designed for strategic C-H functionalization through modern cross-coupling reactions.
This molecule incorporates three key features that make it an invaluable tool for synthetic chemists:
-
A Boc-protected amine at the 3-position, which modulates the electronic properties of the ring and can be deprotected post-coupling to reveal a reactive handle for further diversification.[3]
-
A hydroxymethyl group at the 2-position, providing an additional site for subsequent chemical modification and potentially influencing reaction regioselectivity through coordination with the metal catalyst.[4][5]
-
An otherwise unsubstituted pyridine core, offering multiple positions for the introduction of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.
This document provides a detailed exploration of the reactivity of this scaffold, offering field-proven insights and step-by-step protocols for its successful implementation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Reagent Profile and Strategic Considerations
Chemical Structure:
-
IUPAC Name: tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate[6]
-
Molecular Formula: C₁₁H₁₆N₂O₃[6]
-
CAS Number: 824429-51-8[7]
The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group and the hydroxymethyl moiety is critical. The Boc group is stable under the basic conditions typical of most cross-coupling reactions but can be readily removed under acidic conditions, providing an orthogonal handle for sequential functionalization.[8][9] Furthermore, the proximity of the N-H of the carbamate and the oxygen of the hydroxymethyl group to a potential C-H activation site can allow for chelation assistance, influencing the regioselectivity of the coupling.
Causality Behind Experimental Choices: The Pillars of Successful Cross-Coupling
The success of any cross-coupling reaction with a pyridine-based substrate hinges on a rational selection of catalyst, ligand, base, and solvent. Pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation; therefore, reaction conditions must be chosen to mitigate this effect.[10][11]
-
Catalyst and Ligand Selection: The oxidative addition of an aryl halide or pseudohalide to the Pd(0) center is often the rate-limiting step. To facilitate this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[12][13] These ligands stabilize the Pd(0) species, promote oxidative addition, and accelerate the final reductive elimination step to turn over the catalyst efficiently.[13][14] The choice of ligand is often substrate-dependent and is a key parameter for optimization.
-
Base Selection: The base plays a crucial role in both the transmetalation step (in Suzuki coupling) and the deprotonation of the amine coupling partner (in Buchwald-Hartwig amination).[10][15] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common in Suzuki reactions, while stronger, non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically required for Buchwald-Hartwig aminations.[16][17]
-
Solvent and Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, all cross-coupling reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.[10] Common solvents include 1,4-dioxane, toluene, and DMF, often with water as a co-solvent in Suzuki reactions.
Application Note 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[10] This protocol outlines a general procedure for coupling this compound (assuming a halogen is installed at a ring position, e.g., C5) with various arylboronic acids.
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates. The example assumes a 5-bromo-substituted starting material.
Materials:
-
tert-Butyl (5-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add tert-butyl (5-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate, the arylboronic acid, base, and palladium catalyst.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent mixture via syringe. The reaction concentration is typically 0.1–0.5 M with respect to the starting halide.
-
Heat the reaction mixture to 90–110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Boronic Acid Partner | Yield (%) |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | Phenylboronic acid | 85 |
| Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 8 | 4-Methoxyphenylboronic acid | 91 |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 3-Thienylboronic acid | 78 |
| Caption: Representative conditions and yields for Suzuki-Miyaura coupling. |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Note 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing C(sp²)-N bonds.[17] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, which is often challenging using classical methods.[15]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol requires strictly anhydrous and anaerobic conditions due to the sensitivity of the catalyst and the strong base used.
Materials:
-
tert-Butyl (5-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 equiv)
-
Amine (primary or secondary, 1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–3 mol%)
-
Ligand (e.g., XPhos or BINAP, 2–6 mol%)
-
Base (e.g., NaOt-Bu or LHMDS, 1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Inside a glovebox, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the tert-butyl (5-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate and the degassed solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80–120 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 2–18 hours), cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine Partner | Yield (%) |
| Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu (2.0) | Toluene | 110 | 6 | Morpholine | 94 |
| Pd(OAc)₂/BINAP (2/3) | LHMDS (1.8) | 1,4-Dioxane | 100 | 12 | Aniline | 82 |
| XPhos Pd G3 (2) | K₃PO₄ (2.5) | t-Amyl alcohol | 110 | 10 | Benzylamine | 88 |
| Caption: Representative conditions and yields for Buchwald-Hartwig amination. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Note 3: Sonogashira C-C Triple Bond Formation
The Sonogashira coupling provides a powerful means to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[18][19] The reaction is typically co-catalyzed by palladium and copper(I) salts.[20][21]
Detailed Protocol: Sonogashira Coupling
This protocol outlines a standard Pd/Cu co-catalyzed Sonogashira coupling. Copper-free variations exist but are not detailed here.
Materials:
-
tert-Butyl (5-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 equiv)
-
Terminal Alkyne (1.2–2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1–5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), >3 equiv, often used as solvent)
-
Anhydrous solvent (e.g., THF or DMF, if not using amine base as solvent)
Procedure:
-
To a dry Schlenk flask, add the tert-butyl (5-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate, palladium catalyst, and copper(I) iodide.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent (if any) followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC.
-
Upon completion (typically 1–12 hours), dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Catalyst/Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Alkyne Partner | Yield (%) |
| Pd(PPh₃)₂Cl₂/CuI (2/2) | Et₃N | THF | RT | 4 | Phenylacetylene | 92 |
| Pd(PPh₃)₄/CuI (3/3) | DIPA | DIPA | 50 | 2 | Trimethylsilylacetylene | 89 |
| Pd(OAc)₂/XPhos/CuI (2/4/2) | Et₃N | DMF | 60 | 6 | 1-Heptyne | 85 |
| Caption: Representative conditions and yields for Sonogashira coupling. |
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Post-Coupling Derivatization
The true power of this compound lies in the opportunities for post-coupling modification.
-
Boc Deprotection: The Boc group can be cleanly removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol/dioxane at room temperature.[3] This unmasks the 3-amino group, which can then be used in acylation, alkylation, or diazotization reactions.
-
Hydroxymethyl Functionalization: The primary alcohol at the 2-position can be oxidized to an aldehyde (e.g., using Dess-Martin periodinane) or a carboxylic acid (e.g., using Jones oxidation), or converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable and flexible entry point to a wide range of highly decorated pyridine derivatives. By understanding the fundamental principles of catalyst and ligand selection, researchers can effectively employ this reagent in robust and high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The orthogonal protecting group strategy and the presence of a second functional handle for diversification make it an exceptionally valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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Dounay, A. B., & Hatanaka, K. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
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Procter, D. J., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
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Procter, D. J., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Royal Society of Chemistry. Available at: [Link]
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Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Available at: [Link]
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Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
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Snieckus, V., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]
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List, B., et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
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Various Authors. (2024). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Donohoe, T. J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. ResearchGate. Available at: [Link]
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Various Authors. (2022). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]
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The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Various Authors. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. Available at: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
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Snieckus, V., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
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Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
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Donohoe, T. J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. National Institutes of Health. Available at: [Link]
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Various Authors. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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National Center for Biotechnology Information. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. PubChem. Available at: [Link]
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Various Authors. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Various Authors. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Available at: [Link]
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Various Authors. (2019). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. PubMed. Available at: [Link]
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Biju, A. T., et al. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available at: [Link]
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Bentham Science. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publisher. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
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National Center for Biotechnology Information. tert-butyl (2-{[(2R)-3-oxo-2-[(propan-2-yl)amino].... PubChem. Available at: [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]
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PubChemLite. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). PubChemLite. Available at: [Link]
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National Center for Biotechnology Information. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. PubChem. Available at: [Link]
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ResearchGate. (2025). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. Available at: [Link]
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Reddit. (2024). Why is the Boc group deprotected in NaBH4?. Reddit. Available at: [Link]
- Google Patents. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents.
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The Strategic Application of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate in Modern Drug Discovery
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of contemporary drug discovery, the demand for novel molecular architectures with precisely tuned pharmacological profiles is incessant. Medicinal chemists rely on a toolkit of versatile building blocks to navigate the complexities of synthesizing potential therapeutic agents. Among these, tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate has emerged as a particularly valuable intermediate. Its unique arrangement of a Boc-protected amine, a primary alcohol, and a pyridine ring within a single molecule offers a trifecta of chemical handles that can be selectively manipulated. This allows for the strategic and efficient construction of complex molecules, particularly in the realm of kinase inhibitors. The Boc-protecting group offers a stable yet readily cleavable mask for the amino group, while the hydroxymethyl moiety serves as a precursor for further oxidation or coupling reactions. The pyridine ring itself is a well-established pharmacophore, known to engage in key interactions with a multitude of biological targets. This application note will provide an in-depth guide to the properties and applications of this key building block, complete with detailed protocols for its utilization in synthetic workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| CAS Number | 824429-51-8 | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | [1] |
| InChI Key | QAVAWYIIXQYNEK-UHFFFAOYSA-N | [2] |
Core Application: A Gateway to IRAK4 Inhibitors
A significant application of this compound is its role as a key precursor in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a high-interest target for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer.[3][4]
The clinical candidate Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor whose synthesis highlights the utility of our title compound.[5][6] The synthetic strategy involves the initial oxidation of the hydroxymethyl group of this compound to an aldehyde. This aldehyde then serves as a crucial handle for the subsequent construction of the complex heterocyclic core of the final drug molecule.
Synthetic Workflow: From Building Block to Advanced Intermediate
The following diagram illustrates the pivotal transformation of this compound into a key aldehyde intermediate, which is a cornerstone for the synthesis of a range of IRAK4 inhibitors.
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Application Notes and Protocols: tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine ring and its fused derivatives represent a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds. The strategic functionalization of this core is paramount for modulating pharmacological activity. tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate emerges as a highly valuable and versatile starting material for the synthesis of complex nitrogen-containing heterocycles.
This building block offers a unique trifecta of functionalities on a single pyridine ring:
-
A primary alcohol at the 2-position, ready for oxidation or nucleophilic substitution.
-
A carbamate-protected amine at the 3-position, ensuring stability while allowing for controlled deprotection to reveal a key nucleophile.
-
The pyridine nitrogen , influencing the ring's electronics and providing a potential site for interaction with biological targets.
The strategic ortho-positioning of the hydroxymethyl and protected amino groups is the cornerstone of its utility. This arrangement allows for sequential, high-yield transformations that culminate in intramolecular cyclization, providing elegant and efficient access to fused heterocyclic systems like pyrido[3,2-d]pyrimidines and pyrido[3,2-b][1][2]oxazines. These scaffolds are central to numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][3][4][5]
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-proven protocols for its application in constructing medicinally relevant heterocyclic compounds.
Compound Properties and Handling
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value |
| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate |
| CAS Number | 824429-51-8 |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, sealed in a dry environment. Air and moisture sensitive. |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
GHS Pictogram: GHS07 (Exclamation Mark)
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.
The Logic of Synthesis: Orthogonal Reactivity and Cyclization Strategy
The power of this building block lies in the orthogonal nature of its functional groups. The tert-butoxycarbonyl (Boc) protecting group is stable to the basic and mild oxidizing conditions used to modify the hydroxymethyl group. Conversely, the acidic conditions required to remove the Boc group leave the alcohol or the subsequently formed aldehyde intact. This predictable, stepwise reactivity is the key to its utility.
This strategic design allows chemists to access two distinct and valuable heterocyclic cores from a single, readily available precursor by simply changing the sequence of reactions.
Application 1: Synthesis of Pyrido[3,2-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology, such as Palbociclib.[2][3][6][7] The following protocol details a reliable pathway to this scaffold, beginning with the selective oxidation of the hydroxymethyl group.
Experimental Workflow: Oxidation and Cyclocondensation
// Nodes start [label="Start:\ntert-Butyl (2-(hydroxymethyl)\npyridin-3-yl)carbamate", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Oxidation\n- Add MnO₂ (10 eq.)\n- Solvent: Dichloromethane (DCM)\n- Stir at room temp, 12-24h", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Step 2: Filtration & Purification\n- Filter through Celite®\n- Wash with DCM/MeOH\n- Concentrate filtrate\n- Purify via column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Intermediate:\ntert-Butyl (2-formylpyridin-3-yl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Cyclocondensation\n- Add Guanidine HCl (1.5 eq.)\n- Add NaOEt (2 eq.)\n- Solvent: Anhydrous Ethanol\n- Reflux, 6-12h", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Step 4: Workup & Isolation\n- Cool to room temp\n- Concentrate solvent\n- Partition between EtOAc & H₂O\n- Isolate product from organic layer", fillcolor="#FFFFFF", fontcolor="#202124"]; end_product [label="Product:\n4-Amino-pyrido[3,2-d]pyrimidine\n(Boc-protected)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> intermediate; intermediate -> step3; step3 -> step4; step4 -> end_product; } end_dot Caption: Workflow for Pyrido[3,2-d]pyrimidine Synthesis.
Protocol: Step A - Oxidation to tert-Butyl (2-formylpyridin-3-yl)carbamate
Expertise & Causality: The choice of activated manganese dioxide (MnO₂) is deliberate. It is a mild and chemoselective oxidizing agent for allylic and benzylic alcohols.[8] Its heterogeneity allows for a simple workup by filtration, and it does not affect the acid-sensitive Boc group or the pyridine ring, ensuring a clean conversion to the desired aldehyde. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to suspend the MnO₂ effectively.
-
Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq.), add anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Reagent Addition: While stirring vigorously, add activated manganese dioxide (MnO₂, 10.0 eq.) portion-wise. The reaction is not significantly exothermic, but slow addition helps maintain good suspension.
-
Reaction Monitoring: Stir the resulting black suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with DCM, followed by a 10% Methanol in DCM solution to ensure all product is recovered.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is typically a yellow-orange solid. Purify by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure aldehyde.
Self-Validation: The product can be validated by ¹H NMR spectroscopy, observing the disappearance of the methylene (-CH₂OH) signal and the appearance of a characteristic aldehyde proton signal (~10 ppm).
Protocol: Step B - Cyclocondensation to a Pyrido[3,2-d]pyrimidine
Expertise & Causality: This reaction is a classic cyclocondensation. Guanidine is used to form the pyrimidine ring. Guanidine hydrochloride is the stable salt form; therefore, a strong base like sodium ethoxide (NaOEt) is required to generate the free guanidine base in situ and to catalyze the condensation and subsequent cyclization/aromatization. Anhydrous ethanol is the solvent of choice as it readily dissolves the reactants and the base.
-
Reaction Setup: In an oven-dried, argon-flushed flask, dissolve tert-Butyl (2-formylpyridin-3-yl)carbamate (1.0 eq.) in anhydrous ethanol.
-
Reagent Addition: Add guanidine hydrochloride (1.5 eq.) and sodium ethoxide (2.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6-12 hours. Monitor progress by TLC.
-
Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Isolation: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
Application 2: Synthesis of Pyrido[3,2-b][1][2]oxazines
The pyrido[1][2]oxazine core is another heterocycle of significant interest, found in compounds with anti-inflammatory and anticancer properties.[4][9][10] This synthetic route leverages the nucleophilicity of both the amino and hydroxyl groups after a key deprotection step.
Protocol: Step A - Boc Deprotection to (3-Aminopyridin-2-yl)methanol
Expertise & Causality: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection.[11][12][13] It is a strong acid that efficiently cleaves the tert-butyl carbamate at room temperature, generating the volatile byproduct isobutylene and CO₂. DCM is an ideal solvent as it is inert to the acidic conditions and readily dissolves the starting material. The reaction is typically fast and clean.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in DCM (0.2 M).
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) at 0°C. After addition, allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir for 1-3 hours. The reaction can be monitored by TLC until the starting material spot disappears.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Isolation: Dissolve the residue in a small amount of DCM and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic (~8-9).
-
Extraction: Extract the aqueous layer multiple times with DCM or a DCM/Isopropanol mixture. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield (3-aminopyridin-2-yl)methanol, which is often used in the next step without further purification.
Protocol: Step B - Cyclization to a Pyrido[3,2-b][1][2]oxazin-3(4H)-one
Expertise & Causality: This is a two-step, one-pot process involving N-acylation followed by an intramolecular Sₙ2 reaction. Chloroacetyl chloride is a potent dielectrophile. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate is used. DIPEA is often preferred as it scavenges the HCl generated during acylation without promoting unwanted side reactions. The subsequent heating facilitates the intramolecular cyclization, where the hydroxyl group displaces the chloride to form the oxazine ring.
-
Reaction Setup: Dissolve the crude (3-aminopyridin-2-yl)methanol (1.0 eq.) in an anhydrous solvent like Tetrahydrofuran (THF) or Acetonitrile.
-
Reagent Addition: Cool the solution to 0°C. Add a base such as potassium carbonate (2.5 eq.) or DIPEA (2.5 eq.). Then, add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C.
-
Cyclization: After stirring at 0°C for 30 minutes, warm the reaction mixture to reflux and heat for 4-8 hours. Monitor the formation of the product by TLC.
-
Workup and Purification: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the desired Pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Oxidation (Step 4.2) | Insufficient MnO₂ or deactivated reagent. | Use freshly activated, high-purity MnO₂. Increase the equivalents of MnO₂ to 15-20 eq. and extend the reaction time. |
| Low Yield in Boc Deprotection (Step 5.1) | Incomplete reaction or product loss during workup. | Ensure sufficient equivalents of TFA are used. During basic workup, ensure thorough extraction with a more polar solvent mixture (e.g., 10% IPA in DCM) as the amino alcohol product has increased water solubility. |
| Formation of Dimer in Cyclization (Step 5.2) | Intermolecular reaction is competing with intramolecular cyclization. | Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway. Ensure slow, dropwise addition of the chloroacetyl chloride. |
| No Reaction in Cyclocondensation (Step 4.3) | Inactive base or insufficient heat. | Ensure anhydrous conditions. Use freshly prepared sodium ethoxide or a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF. Ensure the reaction reaches and maintains reflux temperature. |
Conclusion
This compound is a powerful and strategically designed building block that provides a streamlined entry into medicinally significant fused heterocyclic systems. Its predictable reactivity and the orthogonal nature of its key functional groups enable chemists to efficiently construct complex molecular architectures. The protocols outlined in this guide demonstrate its utility in synthesizing both pyrido[3,2-d]pyrimidines and pyrido[3,2-b][1][2]oxazines, highlighting its value for professionals in drug discovery and development.
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Guandalini, L., et al. (1998). Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity. Journal of Medicinal Chemistry. Available at: [Link]
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Dyachenko, V. D., et al. (2019). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Retrieved from [Link]
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Dunn, D. L., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-9. Available at: [Link]
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Application Notes & Protocols: A Guide to the Experimental Oxidation of the Hydroxymethyl Group
For researchers, medicinal chemists, and professionals in drug development, the oxidation of a primary alcohol (hydroxymethyl group) to an aldehyde or a carboxylic acid is a foundational and frequently employed transformation. The choice of oxidant and reaction conditions is critical, dictating the outcome of the synthesis, influencing functional group tolerance, and determining the overall efficiency and scalability of the process. This guide provides an in-depth analysis of several key oxidation protocols, explaining the causality behind experimental choices to ensure reproducible and reliable results.
Fundamental Principles: Navigating the Oxidation Landscape
The oxidation of a primary alcohol involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbon atom to which it is attached. The initial product is an aldehyde.[1][2] In the presence of water, this aldehyde can form a hydrate intermediate (a geminal diol), which can then be further oxidized to a carboxylic acid.[3][4]
The ability to control this process hinges on the choice of the oxidizing agent and the reaction conditions:
-
Mild (Anhydrous) Oxidants: These reagents are typically used under water-free conditions. They are capable of oxidizing the primary alcohol to the aldehyde but are not strong enough to oxidize the aldehyde further. This allows for the selective isolation of the aldehyde product.[5]
-
Strong (Aqueous) Oxidants: These are powerful oxidizing agents, often used in aqueous environments. They will rapidly oxidize the primary alcohol through the aldehyde stage to the more stable carboxylic acid.[1][2][6]
The general mechanism for many alcohol oxidations involves two key steps: the formation of an ester with the oxidant (e.g., a chromate ester) to make the hydroxyl group a better leaving group, followed by an E2-like elimination to form the carbon-oxygen double bond.[3][7]
Choosing Your Oxidant: A Comparative Overview
Selecting the appropriate reagent is a critical decision based on substrate sensitivity, desired product, scale, and safety considerations. The following table summarizes common oxidants for hydroxymethyl groups.
| Reagent/System | Product | Key Advantages | Key Disadvantages | Best For |
| Dess-Martin Periodinane (DMP) | Aldehyde | Very mild, neutral pH, high yields, broad functional group tolerance.[8][9] | Shock-sensitive/explosive potential, poor atom economy, expensive for large scale.[8] | Complex, acid-sensitive substrates on a lab scale. |
| Swern Oxidation | Aldehyde | Extremely mild, high yields, excellent for sterically hindered alcohols.[10][11] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[12][13] | Temperature-sensitive substrates; when other mild methods fail. |
| TEMPO-based Systems | Aldehyde or Carboxylic Acid | Catalytic, can use air as terminal oxidant (green), highly selective.[14][15] | Can be substrate-dependent, some systems require co-oxidants like bleach.[16] | Green chemistry applications, selective oxidation on complex molecules. |
| Manganese Dioxide (MnO₂) | Aldehyde | Highly selective for allylic and benzylic alcohols.[17][18][19] | Ineffective for saturated aliphatic alcohols, requires a large excess of reagent. | Selective oxidation of allylic and benzylic systems without affecting other alcohols. |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Inexpensive, powerful, high-yielding.[20] | Highly toxic and carcinogenic (Cr(VI)), harsh acidic conditions, hazardous waste.[20][21][22] | Simple, robust substrates where harsh conditions are tolerated. |
Workflow & Mechanistic Diagrams
A clear understanding of the experimental workflow and the underlying reaction mechanisms is crucial for successful execution and troubleshooting.
Caption: General experimental workflow for the oxidation of a hydroxymethyl group.
Mechanistic Insights
Understanding the reaction pathway is key to controlling the outcome and troubleshooting issues.
Caption: Simplified mechanism of the Swern Oxidation.
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Detailed Experimental Protocols
Safety First: Always conduct a thorough literature search and risk assessment before starting any new procedure. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation to an Aldehyde
This protocol is valued for its mild, neutral conditions, making it suitable for delicate substrates.[9][23]
-
Causality: DMP is a hypervalent iodine compound that acts as a selective oxidant. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent over-oxidation.[9][23]
-
Materials:
-
Primary alcohol (1.0 eq)
-
Dess-Martin Periodinane (1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.[8] For acid-sensitive substrates, sodium bicarbonate (2-3 eq) can be added as a buffer.[23]
-
Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically complete within 1-4 hours.[8]
-
Upon completion, dilute the reaction mixture with DCM.
-
Workup: Pour the mixture into a separatory funnel containing equal volumes of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. The thiosulfate quenches any remaining DMP and reduces the iodine byproduct, making it more soluble in the aqueous layer.
-
Stir vigorously until the layers are clear. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel.
-
Protocol 2: Swern Oxidation to an Aldehyde
This powerful and mild oxidation is a go-to method for complex molecules but requires careful temperature control.[10]
-
Causality: The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at -78 °C to form an electrophilic sulfur species.[10][13] This low temperature is critical to prevent the decomposition of the active intermediate. The addition of a hindered non-nucleophilic base, like triethylamine, facilitates the final elimination step.[12]
-
Materials:
-
Oxalyl chloride (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)
-
Primary alcohol (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4.0-5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Activation: Add anhydrous DCM to a flame-dried, three-neck flask under an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 eq) to the cold DCM via syringe.
-
To this solution, add anhydrous DMSO (3.0 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will occur. Stir for 15-30 minutes at -78 °C.[12]
-
Alcohol Addition: Dissolve the primary alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir for 1 hour at -78 °C.[12]
-
Elimination: Add triethylamine (4.0 eq) dropwise. Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.[12]
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash sequentially with dilute HCl (to remove excess amine), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, is volatile and has a very strong, unpleasant odor. All manipulations and solvent removal must be done in a well-ventilated fume hood.[10]
-
Purify the crude aldehyde by flash column chromatography.
-
Protocol 3: Jones Oxidation to a Carboxylic Acid
A classic, robust method for converting primary alcohols directly to carboxylic acids.
-
Causality: Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid.[20] The strongly acidic and aqueous conditions ensure the intermediate aldehyde is rapidly hydrated and further oxidized to the carboxylic acid.[6]
-
WARNING: Chromium(VI) compounds are highly toxic, carcinogenic, and environmentally hazardous.[20][21] Handle with extreme caution using appropriate engineering controls and PPE. All chromium waste must be collected and disposed of as hazardous waste according to institutional guidelines.
-
Materials:
-
Primary alcohol (1.0 eq)
-
Jones Reagent (CrO₃ in H₂SO₄/H₂O) (2.0-3.0 eq)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
-
Procedure:
-
Dissolve the primary alcohol in acetone in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the stirred solution. The color will change from orange to a murky green as the Cr(VI) is reduced to Cr(III). Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the absence of starting material (typically 2-12 hours).
-
Workup & Quenching: Cool the mixture to 0 °C and carefully quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely and the solution remains green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the carboxylic acid product with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purification can be achieved by recrystallization or flash column chromatography.
-
General Workup and Purification Notes
-
Aldehyde Purification: Aldehydes can be sensitive to oxidation by air, especially on silica gel.[24] It is often advisable to use the crude product immediately or purify it quickly. For persistent impurities, aldehydes can be purified by forming a water-soluble bisulfite adduct, washing away organic impurities, and then regenerating the aldehyde by adding a base.[24][25][26][27]
-
Reaction Monitoring: TLC is the most common method. A stain like potassium permanganate is useful as it reacts with the alcohol starting material but is often less reactive with the more oxidized aldehyde or acid product, showing a clear difference in spot appearance.
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ResearchGate. (2025). Mechanistic Insight into Alcohol Oxidation by High-Valent Iron-Oxo Complexes of Heme and Nonheme Ligands. [Link]
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Derivatization of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate for library synthesis
An Application Guide to the Strategic Derivatization of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate for Chemical Library Synthesis
Introduction: The Strategic Value of the 3-Amino-2-hydroxymethylpyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring system is a privileged scaffold, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] The compound this compound represents a particularly valuable starting material for the construction of diverse chemical libraries. It features a 3-amino-2-hydroxymethyl substitution pattern on a pyridine core, presenting two orthogonal, readily modifiable functional groups: a primary alcohol and a Boc-protected amine.
This guide provides a detailed technical overview and actionable protocols for the derivatization of this scaffold. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers in drug discovery to rationally design and synthesize focused compound libraries for hit identification and lead optimization campaigns.
Structural Analysis and Strategic Diversification Points
The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed sequentially to generate a matrix of analogues from a single, common core.
-
The C2-Hydroxymethyl Group: A primary alcohol that serves as an excellent nucleophile for a variety of transformations. It is the primary site for initial library diversification.
-
The C3-Carbamate Group: A tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a robust protecting group that is stable to the basic and nucleophilic conditions used to derivatize the hydroxyl group. Its subsequent removal under acidic conditions reveals a primary amine, providing a second, orthogonal vector for diversification.
This strategic orthogonality is the cornerstone of efficient library synthesis, allowing for the systematic exploration of chemical space around the pyridine core.
PART I: Derivatization of the Hydroxymethyl Group
The primary alcohol is the most accessible functional group for initial diversification. The following protocols detail common, high-yielding reactions suitable for parallel synthesis.
O-Acylation: Ester Library Synthesis
Scientific Rationale: Acylation introduces a wide variety of ester functionalities, which can act as hydrogen bond acceptors and allow for the exploration of both polar and non-polar interactions within a target's binding site. The reaction is typically robust and high-yielding. The use of pyridine as a solvent and base is a classic method, though other non-nucleophilic bases like triethylamine can also be employed.
Detailed Protocol: General Procedure for O-Acylation
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of substrate).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add the corresponding acyl chloride or acetic anhydride (1.5 equiv. per hydroxyl group) dropwise to the stirred solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of methanol (MeOH) to consume any excess acylating agent.
-
Remove pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize acid), and finally brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired O-acylated derivative.
Data Presentation: Representative Acylating Agents
| Acylating Agent | R-Group Introduced | Typical Reaction Time | Key Considerations |
| Acetyl Chloride | -COCH₃ | 2-4 hours | Highly reactive; handle with care. |
| Benzoyl Chloride | -COPh | 4-8 hours | Product may be a solid, facilitating isolation. |
| Isobutyryl Chloride | -COCH(CH₃)₂ | 3-6 hours | Introduces steric bulk near the ester linkage. |
| Cyclopropanecarbonyl Chloride | -CO(c-Pr) | 4-8 hours | Introduces a rigid, small ring structure. |
O-Alkylation: Ether Library Synthesis
Scientific Rationale: The formation of ether linkages via reactions like the Williamson ether synthesis allows for the introduction of diverse alkyl and aryl groups.[4] This strategy is ideal for probing hydrophobic pockets and modulating the compound's ADME properties, such as lipophilicity. The reaction requires a strong, non-nucleophilic base to deprotonate the alcohol, creating an alkoxide that then displaces a halide from the alkylating agent. Anhydrous conditions are critical to prevent quenching of the base and alkoxide.
Detailed Protocol: General Procedure for O-Alkylation
-
Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50 °C, if required) until completion as monitored by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the dropwise addition of water at 0 °C to destroy excess NaH.
-
Dilute with EtOAc and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Data Presentation: Representative Alkylating Agents
| Alkylating Agent | R-Group Introduced | Typical Reaction Conditions | Key Considerations |
| Methyl Iodide | -CH₃ | Room Temperature, 4-6 hours | Volatile and reactive; use in a well-ventilated hood. |
| Benzyl Bromide | -CH₂Ph | Room Temperature, 6-12 hours | A common choice for introducing an aryl moiety. |
| Ethyl Bromoacetate | -CH₂CO₂Et | 50 °C, 8-16 hours | Introduces an ester functionality for further modification. |
| Propargyl Bromide | -CH₂C≡CH | Room Temperature, 4-8 hours | Installs a terminal alkyne for "click" chemistry. |
PART II: Derivatization of the C3-Amine
After the initial library has been generated via O-derivatization, a second dimension of diversity can be introduced by deprotecting and functionalizing the C3-amino group.
Boc-Deprotection: Unveiling the Amine
Scientific Rationale: The Boc group is reliably cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). The resulting trifluoroacetate salt of the amine is typically carried forward directly into the next reaction without isolation.
Detailed Protocol: Boc-Deprotection
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous CH₂Cl₂ (5-10 mL per mmol).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) to the solution at room temperature.
-
Reaction Progression: Stir the mixture for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Work-up: Remove the solvent and excess TFA in vacuo. The resulting crude amine trifluoroacetate salt is often used directly in the subsequent step after ensuring it is free of residual acid (e.g., by co-evaporation with toluene).
N-Acylation and N-Sulfonylation
Scientific Rationale: The newly revealed primary amine is a versatile nucleophile for forming stable amide or sulfonamide bonds. These functional groups are prevalent in pharmaceuticals as they are metabolically robust and can act as key hydrogen bond donors and acceptors.
Detailed Protocol: General Procedure for N-Acylation (Amide Formation)
-
Reaction Setup: Dissolve the crude amine trifluoroacetate salt (1.0 equiv.) in anhydrous CH₂Cl₂ or DMF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to neutralize the salt and act as a proton scavenger.
-
Acylation: Add the desired acyl chloride or sulfonyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Reaction Progression: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by chromatography.
Integrated Library Synthesis Workflow
The power of this scaffold lies in combining these derivatization strategies in a matrix fashion to rapidly generate a large library of related compounds.
Conclusion
This compound is a superb foundational molecule for diversity-oriented synthesis in drug discovery programs. Its orthogonal reactive handles—the primary alcohol and the protected amine—provide a logical and efficient route to systematically explore the structure-activity relationships of the 3-amino-2-hydroxymethylpyridine pharmacophore. The protocols and strategies outlined in this guide offer a robust framework for researchers to construct high-quality, diverse chemical libraries tailored for a wide range of biological targets.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]
-
Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (2012). Scientific Research Publishing. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). PMC. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Science Publishing Group. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). (2024). ResearchGate. [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. [Link]
-
Mortar-pestle-induced micellar mediated O-alkylation of hydroxy pyridines under solvent-free conditions. ResearchGate. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed Central. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally Benign Synthetic Protocol for O-Alkylation of <i>β</i>-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [file.scirp.org]
Application Note: Quantitative Analysis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and robust analytical method for the quantification of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis.[1][2] The described High-Performance Liquid Chromatography (HPLC) method with UV detection is demonstrated to be a reliable and efficient technique for the accurate determination of this compound in various sample matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the scientific rationale, a step-by-step protocol, data analysis procedures, and validation considerations.
Introduction
This compound (Figure 1) is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[2] Its structure, incorporating a Boc-protected amine and a primary alcohol on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide range of biologically active compounds.[2] Accurate quantification of this intermediate is crucial for process optimization, quality control, and regulatory compliance in drug development and manufacturing.
This application note addresses the need for a standardized analytical method by providing a detailed HPLC protocol. High-Performance Liquid Chromatography is the chosen methodology due to its high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds like carbamates.[3][4]
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of the analyte.
Scientific Principles of the HPLC Method
The quantitative analysis is based on reverse-phase HPLC, where the analyte is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time under the defined chromatographic conditions.
Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in unknown samples.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥97%)[5]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Water with 0.1% Phosphoric Acid |
| (A specific ratio, e.g., 60:40 ACN:H₂O, should be optimized) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 270 nm (To be determined by UV scan of the analyte) |
| Run Time | 10 minutes (or until the analyte has eluted) |
Standard and Sample Preparation
3.3.1. Preparation of Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small amount of the mobile phase and then dilute to the mark with the mobile phase.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.
3.3.2. Preparation of Calibration Standards
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer the prepared standards into autosampler vials.
3.3.3. Preparation of Sample Solution
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
Experimental Workflow
The overall experimental workflow is illustrated in the following diagram.
Caption: HPLC analysis workflow.
Data Analysis and Results
System Suitability
Before sample analysis, inject the mid-point calibration standard five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Calibration Curve
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for this compound in each chromatogram.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999.
Table 2: Example Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 378000 |
| 50 | 755000 |
| 100 | 1510000 |
Quantification of the Analyte
-
Inject the prepared sample solution into the HPLC system.
-
Determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve:
y = mx + c
Where:
-
y is the peak area of the sample
-
m is the slope of the calibration curve
-
x is the concentration of the analyte
-
c is the y-intercept of the calibration curve
-
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard laboratory equipment, making it readily implementable in quality control and research settings. Proper method validation is recommended to ensure the integrity of the results for specific applications.
References
- Vertex AI Search. (n.d.). This compound.
- Smolecule. (n.d.). tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate.
- PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.
- BLDpharm. (n.d.). 824429-51-8|this compound.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
- LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water.
- SIELC Technologies. (n.d.). HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column.
Sources
- 1. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. This compound | 824429-51-8 [sigmaaldrich.com]
High-Purity Isolation of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate using Optimized Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a pivotal bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The purity of this reagent is paramount, as contaminants can introduce unwanted side reactions and complicate downstream characterization, ultimately impeding drug discovery timelines. This application note presents a detailed, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography. We delve into the causal reasoning behind methodological choices, from eluent system development via Thin-Layer Chromatography (TLC) to strategies for mitigating common purification challenges such as peak tailing, ensuring researchers can reliably obtain the target compound with >98% purity.
Introduction: The Purification Imperative
The structural integrity of synthetic intermediates is the bedrock of successful drug development. The title compound, featuring a nucleophilic hydroxymethyl group, a Boc-protected amine, and a basic pyridine core, presents a unique set of purification challenges. Its intermediate polarity requires a finely tuned solvent system to achieve separation from common reaction impurities, such as starting materials or over-alkylated byproducts. Furthermore, the presence of the basic pyridine nitrogen can lead to undesirable interactions with the silica stationary phase, while the acid-labile tert-butoxycarbonyl (Boc) protecting group necessitates careful control over the chromatographic environment to prevent premature deprotection[1][2][3].
This guide provides a systematic approach to overcome these challenges, moving from analytical method development on TLC to a robust, scalable flash chromatography protocol.
Foundational Principles: Molecule-Specific Considerations
A successful purification strategy is built upon a fundamental understanding of the interplay between the analyte, the stationary phase, and the mobile phase.
-
Analyte Properties : this compound (MW: 224.26 g/mol ) possesses both hydrogen-bond-donating (hydroxyl, N-H) and accepting (carbonyl, pyridine nitrogen) sites, contributing to its moderate polarity[4]. The bulky, non-polar Boc group decreases overall polarity compared to the parent amine.
-
Stationary Phase Selection : Standard silica gel (SiO₂) is the adsorbent of choice for this application. Its surface is populated with silanol groups (Si-OH), making it a highly polar and slightly acidic stationary phase[5]. This acidity is a critical factor to manage.
-
Mobile Phase Strategy : The mobile phase serves to carry the compound through the column. Its polarity is inversely related to its eluting strength in normal-phase chromatography; a more polar solvent will more effectively displace the analyte from the silica and move it down the column faster[5][6].
-
The Challenge of Peak Tailing : The basic lone pair of electrons on the pyridine nitrogen can form strong, non-ideal interactions with the acidic silanol groups of the silica gel. This can cause a portion of the analyte molecules to lag behind the main band, resulting in a "tailed" peak, which leads to poor separation and cross-contamination of fractions[7]. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase. The triethylamine preferentially binds to the active acidic sites on the silica, allowing the pyridine compound to elute with a more symmetrical peak shape[8].
Protocol Part I: Method Development with TLC
Before committing a sample to a column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC provides a rapid, inexpensive preview of the column separation[6][9].
Objective: To identify a solvent system that provides a retention factor (Rf) between 0.25 and 0.35 for the target compound. This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-resolved from impurities.
Step-by-Step TLC Protocol:
-
Prepare Eluent Systems: In separate beakers, prepare a few milliliters of potential eluent systems. Good starting points for a compound of this polarity are mixtures of hexanes (or heptane) and ethyl acetate (EtOAc)[10].
-
System A: 30% EtOAc in Hexanes (7:3 Hexanes:EtOAc)
-
System B: 50% EtOAc in Hexanes (1:1 Hexanes:EtOAc)
-
System C: 70% EtOAc in Hexanes (3:7 Hexanes:EtOAc)
-
-
Spot the TLC Plate: Using a capillary tube, spot the crude reaction mixture onto a silica gel TLC plate. Also, spot any available standards of starting materials for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the spots. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The pyridine ring makes the compound UV-active. Circle the visible spots.
-
Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize and Add Modifier:
-
If the Rf is too low (<0.2), increase the polarity of the eluent (increase the percentage of EtOAc).
-
If the Rf is too high (>0.5), decrease the polarity (decrease the percentage of EtOAc).
-
If spots are streaked or "tailed," prepare the optimal solvent system again, but this time add 0.5-1% triethylamine (Et₃N) by volume. Rerun the TLC to confirm improved spot shape.
-
Protocol Part II: Preparative Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram and utilizes a standard glass flash chromatography column.
Materials & Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, 40-63 µm particle size)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Triethylamine (Et₃N)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Workflow for Column Chromatography Purification
Below is a visual representation of the complete purification workflow.
Caption: Workflow for the purification of the target compound.
Step-by-Step Column Protocol:
-
Column Preparation (Slurry Packing):
-
For a 1 g sample, use approximately 40-60 g of silica gel (a 40:1 to 60:1 ratio is standard).
-
In a beaker, mix the silica gel with the initial, non-polar eluting solvent (e.g., 10% EtOAc in Hexanes) to form a free-flowing slurry.
-
Secure the column vertically. With the stopcock closed, pour a small layer of sand into the bottom.
-
Open the stopcock and pour the silica slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add a thin (0.5 cm) layer of sand on top to protect the silica bed during solvent addition. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the ~1 g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluting solvent to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per test tube). Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 5-10 cm/min drop rate).
-
Gradually increase the polarity of the mobile phase according to the plan developed during TLC (gradient elution). For example, you might proceed as follows:
-
200 mL of 10% EtOAc in Hexanes (+1% Et₃N)
-
200 mL of 20% EtOAc in Hexanes (+1% Et₃N)
-
400 mL of 40% EtOAc in Hexanes (+1% Et₃N) (This should be near the optimal Rf eluent)
-
200 mL of 60% EtOAc in Hexanes (+1% Et₃N) to elute any remaining polar impurities.
-
-
-
Fraction Analysis and Product Isolation:
-
Systematically spot every other fraction onto a TLC plate. Develop and visualize the plate to identify which fractions contain the desired product.
-
Fractions containing only the spot corresponding to the pure product should be combined in a clean, pre-weighed round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this process.
-
Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified compound as a solid or oil.
-
Summary of Optimized Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard polar adsorbent for normal-phase chromatography. |
| Analyte:Silica Ratio | 1:40 to 1:60 (w/w) | Ensures sufficient surface area for effective separation. |
| Mobile Phase | Hexanes/Heptane and Ethyl Acetate | Provides a good polarity range for eluting the compound[10]. |
| Mobile Phase Modifier | 0.5 - 1.0% Triethylamine (v/v) | Neutralizes acidic silanol sites, preventing peak tailing of the basic pyridine compound[8]. |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal range for good resolution and reasonable elution time on the column[6]. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for samples with limited solubility in the initial eluent. |
| Elution Mode | Step-Gradient Elution | Efficiently removes non-polar impurities first, then elutes the product in a sharp band, followed by flushing of polar impurities. |
| Analysis Method | TLC with UV (254 nm) | Rapid and effective method for monitoring fraction purity. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound won't elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. |
| Poor Separation | Incorrect solvent system; Column overloaded; Column packed poorly. | Re-optimize the eluent with TLC. Use a higher silica-to-sample ratio. Repack the column carefully, avoiding air bubbles. |
| Product Degradation | Boc group cleavage due to acidic silica. | Ensure the mobile phase is always modified with triethylamine. Avoid leaving the compound on the column for extended periods. |
| Streaked Bands | Sample was not loaded evenly or is not fully soluble in the mobile phase. | Use the dry loading technique described in the protocol. Ensure the top of the silica bed is perfectly flat. |
Conclusion
The protocol detailed in this application note provides a reliable and systematic methodology for the purification of this compound. By employing careful method development with TLC, utilizing a basic modifier to ensure symmetrical peak shape, and following a structured column packing and elution procedure, researchers can consistently achieve high levels of purity. This robust purification is a critical step in ensuring the quality and reliability of subsequent synthetic transformations in any drug discovery and development program.
References
-
ResearchGate. (n.d.). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from ResearchGate. [Link]
-
Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester. [Link]
-
Athabasca University. (n.d.). Column chromatography. Retrieved from Athabasca University. [Link]
-
PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Retrieved from PubChem. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from r/chemistry. [Link]
-
YouTube. (2024). How To Choose Solvent System For Column Chromatography? Retrieved from Chemistry For Everyone channel. [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
Scale-up synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is designed for scalability, focusing on process safety, efficiency, and product purity. This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen conditions and offering insights into process optimization and control.
Introduction: Strategic Importance and Scale-Up Challenges
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. The presence of a Boc-protected amine and a primary alcohol on a pyridine scaffold allows for selective functionalization, making it an important intermediate in drug discovery and development.
However, transitioning the synthesis of this compound from the laboratory bench to a larger scale presents several challenges:
-
Exothermic Reaction Control: The reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) is exothermic, and careful temperature management is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling and Safety: Di-tert-butyl dicarbonate is a flammable solid and is toxic if inhaled, requiring specific handling procedures at larger scales.[1][2][3]
-
Product Purification: At scale, traditional purification methods like silica gel chromatography are often impractical and costly.[4] Therefore, developing a robust workup and crystallization procedure is essential for obtaining the desired product in high purity.
-
Process Efficiency: Optimizing reaction parameters to maximize yield and minimize cycle time is critical for a cost-effective and sustainable manufacturing process.
This application note provides a detailed protocol and critical insights to navigate these challenges effectively.
Chemical Principles and Reaction Mechanism
The core of this synthesis is the protection of the primary amino group of (3-aminopyridin-2-yl)methanol as a tert-butoxycarbonyl (Boc) carbamate. This reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate.
The use of a suitable solvent and base is critical. A polar aprotic solvent like dichloromethane is often chosen for its ability to dissolve the starting materials and for its relatively low boiling point, which simplifies product isolation. While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity.
Recent studies have also shown that alcoholic solvents can enhance the rate of Boc protection of aromatic amines even without a base.[5] However, for a scaled-up process, the predictability and control offered by a well-defined base and aprotic solvent system are often preferred.
Caption: Reaction mechanism for Boc protection.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry setup.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (3-Aminopyridin-2-yl)methanol | 124.14 | 62 g | 0.5 | Starting material |
| Di-tert-butyl dicarbonate | 218.25 | 120 g | 0.55 | 1.1 equivalents |
| Triethylamine | 101.19 | 76.5 mL | 0.55 | 1.1 equivalents |
| Dichloromethane (DCM) | 84.93 | 1.2 L | - | Anhydrous grade |
| Saturated Sodium Bicarbonate Solution | - | 500 mL | - | For workup |
| Brine | - | 500 mL | - | For workup |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | For drying |
| Heptane | 100.21 | 1 L | - | For crystallization |
Equipment
-
5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and an addition funnel under a nitrogen atmosphere.
-
Heating/cooling mantle.
-
Large separatory funnel (2 L).
-
Rotary evaporator.
-
Büchner funnel and filtration flask.
Experimental Procedure
-
Reaction Setup: Charge the 5 L reaction flask with (3-aminopyridin-2-yl)methanol (62 g, 0.5 mol) and dichloromethane (600 mL). Stir the mixture until the starting material is fully dissolved.
-
Addition of Base: Add triethylamine (76.5 mL, 0.55 mol) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining a low temperature is critical during the addition of Boc anhydride to control the exotherm.[4]
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (120 g, 0.55 mol) in dichloromethane (600 mL) and add this solution to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Quenching: Slowly add water (500 mL) to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a 2 L separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (500 mL) followed by brine (500 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Purification - Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 200-300 mL). Slowly add heptane (800-1000 mL) while stirring until the solution becomes cloudy. Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) for at least 4 hours to complete crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.
Caption: Experimental workflow for the synthesis.
Process Safety and Optimization
Safety Considerations
-
Di-tert-butyl dicarbonate: This reagent is flammable and can decompose upon heating, releasing carbon dioxide and leading to pressure buildup.[3] It is also toxic if inhaled and can cause skin and eye irritation.[1][2] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, a respirator may be necessary.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Triethylamine: This base is flammable and corrosive. Handle with care and avoid inhalation of vapors.
-
Exotherm Control: The reaction is exothermic. Slow addition of the Boc anhydride at a low temperature is crucial for safety and to minimize the formation of byproducts.[4] A cooling bath should be readily available.
Optimization Strategies
-
Solvent Selection: While DCM is effective, on an industrial scale, less hazardous solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored as greener alternatives.
-
Base Selection: Other non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) can be used. If the starting material is an HCl salt, two equivalents of the base will be required.
-
Purification: The crystallization step is key to achieving high purity without chromatography. The choice of solvent system for crystallization may need to be optimized to maximize yield and purity. A solvent screen with different anti-solvents could be beneficial.
-
Impurity Profile: A potential byproduct is the di-Boc protected species, where the hydroxyl group is also protected. This is generally minimized by using controlled stoichiometry and lower reaction temperatures. Another potential impurity is any unreacted starting material. The crystallization process is designed to effectively remove these impurities.
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety and handling guidelines, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for their programs. The emphasis on a non-chromatographic purification method makes this process particularly suitable for large-scale production.
References
- Smolecule. tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate.
- Carl ROTH. (2024-05-13). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Carl ROTH. (2016-11-03). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Santa Cruz Biotechnology. Di-tert-butyl Dicarbonate (ca. 30% in Toluene).
- Fisher Scientific. (2014-06-26). Safety Data Sheet: Di-tert-butyl dicarbonate.
- University of Illinois Division of Research Safety. (2019-09-18). Scale-up Reactions.
- Organic Syntheses. Carbamic acid, tert-butyl ester.
- Organic Syntheses. 3-aminopyridine.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Chemtips. (2012-06-18). Reactions that Work: Boc Protection.
- PubChem. (3-Aminopyridin-2-yl)methanol.
- Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Sigma-Aldrich. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-02). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
- Supporting Information for ....
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
- Sigma-Aldrich. Application Note – N-Boc protection.
- ChemicalBook. 3-Pyridinemethanol synthesis.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and field-proven insights.
Introduction
The target molecule, this compound, is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine and a primary alcohol on a pyridine scaffold, making it a versatile intermediate for the construction of more complex molecules. The primary synthetic route involves the Boc protection of 3-amino-2-pyridinemethanol. While seemingly straightforward, this reaction is often plagued by issues such as low conversion, side-product formation, and purification challenges. This guide will address these issues in a comprehensive question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low or No Conversion of the Starting Material
Question: I am seeing a significant amount of unreacted 3-amino-2-pyridinemethanol in my reaction mixture, even after extended reaction times. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in the Boc protection of 3-amino-2-pyridinemethanol is a common hurdle. The nucleophilicity of the amino group on the pyridine ring is reduced due to the electron-withdrawing nature of the ring itself. Several factors can contribute to this issue:
-
Insufficiently Basic Conditions: The reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) requires a base to deprotonate the amine, increasing its nucleophilicity.[1] If the base is too weak or used in stoichiometric amounts, the reaction may stall.
-
Choice of Solvent: The solvent plays a crucial role in reaction kinetics. While common solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used, they may not be optimal for this particular substrate.
-
Steric Hindrance: The proximity of the hydroxymethyl group to the amino group can create steric hindrance, slowing down the approach of the bulky Boc anhydride.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Recommended Solutions:
-
Optimize the Base:
-
Increase Basicity: Switch from a weaker base like sodium bicarbonate to a stronger, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Catalytic DMAP: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2] DMAP acts as a more potent acylating catalyst.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Consider using polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) which can help to solvate the reactants and intermediates more effectively.
-
Alcoholic Solvents: Interestingly, alcoholic solvents like methanol or ethanol have been reported to accelerate the Boc protection of aromatic amines, even without the addition of a base.[3] The alcohol is thought to stabilize the transition state through hydrogen bonding.[3]
-
-
Reagent Stoichiometry:
-
Ensure a slight excess of Boc anhydride (1.1 to 1.5 equivalents) is used to drive the reaction to completion.
-
Experimental Protocol: Optimized Boc Protection
-
Dissolve 3-amino-2-pyridinemethanol (1.0 eq.) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.2 eq.) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40°C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Standard Conditions | Optimized Conditions |
| Base | NaHCO₃ (1.1 eq.) | Triethylamine (1.5 eq.) + DMAP (0.1 eq.) |
| Solvent | Dichloromethane | Acetonitrile or Methanol |
| Temperature | Room Temperature | Room Temperature to 40°C |
| Boc₂O | 1.1 equivalents | 1.2 equivalents |
Issue 2: Formation of a Di-Boc Side Product
Question: My LC-MS analysis shows a significant peak corresponding to the di-Boc protected product. How can I suppress this side reaction?
Answer:
The formation of the di-Boc product, where the hydroxyl group is also acylated to form a tert-butyl carbonate, is a common side reaction, especially under forcing conditions.
Mechanism of Side Product Formation:
Caption: Formation of the di-Boc side product.
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of Boc anhydride. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Temperature Control: Running the reaction at room temperature or below can help to minimize the acylation of the less reactive hydroxyl group.
-
Avoid Excess DMAP: While catalytic DMAP is beneficial, a large excess can promote the undesired O-acylation.
-
Alternative Reagents: In some cases, using a less reactive Boc-donating reagent might be advantageous, although this can also lead to lower conversion rates.
Issue 3: Difficult Purification
Question: I am struggling to purify the final product. Column chromatography is giving poor separation, and I am experiencing product loss. Are there any alternative purification strategies?
Answer:
Purification can be challenging due to the polarity of the molecule and the potential for co-elution with starting material or side products.
Purification Strategy Flowchart:
Caption: Decision tree for purification strategy.
Recommended Purification Techniques:
-
Aqueous Workup: A thorough aqueous workup is critical. Washing the organic extract with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting material. Subsequent washes with saturated sodium bicarbonate solution will remove acidic byproducts.
-
Crystallization/Trituration: If the crude product is a solid, trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can be highly effective in removing non-polar impurities.[4] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield highly pure material.
-
Optimized Column Chromatography:
-
Solvent System: Use a gradient elution on silica gel, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity.
-
Additives: Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel column.
-
FAQ Section
Q1: What is the typical yield I should expect for this reaction? A1: With an optimized protocol, yields in the range of 70-90% are achievable. However, initial attempts without optimization may result in significantly lower yields.
Q2: Can I use other protecting groups for the amine? A2: Yes, other carbamate protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group will depend on the downstream chemistry planned for the molecule, as they have different deprotection conditions.[5]
Q3: My Boc anhydride has solidified. Is it still usable? A3: Yes, di-tert-butyl dicarbonate has a melting point of 22-24°C and will solidify upon refrigeration.[2] It can be gently warmed to room temperature to melt before use. It is also available as a solution in solvents like THF or toluene.[2]
Q4: Are there any safety concerns I should be aware of? A4: Di-tert-butyl dicarbonate can be an irritant. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can also produce gas (carbon dioxide), so it should not be performed in a sealed vessel.
References
- Smolecule. tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Turk, B. E., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of medicinal chemistry, 55(17), 7582-7592.
- Wikipedia. Di-tert-butyl dicarbonate.
- Organic Syntheses. DI-tert-BUTYL DICARBONATE.
- ResearchGate. Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Sigma-Aldrich. This compound.
- PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.
- BLDpharm. 824429-51-8|this compound.
- National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
Sources
Technical Support Center: Optimization of Boc Protection for Pyridin-3-Amine Derivatives
Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protection of pyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The Boc protection of aminopyridines can be deceptively challenging. The inherent electron-deficient nature of the pyridine ring reduces the nucleophilicity of the exocyclic amino group, often leading to sluggish or incomplete reactions under standard conditions.[1] This guide addresses the most common issues encountered in the lab and provides robust, field-proven solutions.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during the Boc protection of pyridin-3-amine derivatives.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Problem: You have combined your pyridin-3-amine derivative with di-tert-butyl dicarbonate (Boc₂O) and a standard base like triethylamine (TEA), but TLC or LC-MS analysis shows predominantly unreacted starting material even after several hours.
Probable Causes:
-
Low Nucleophilicity of the Amine: The primary cause is often the reduced nucleophilicity of the amino group. The electron-withdrawing pyridine ring deactivates the amine, making its attack on the Boc anhydride carbonyl slow.[1] This effect is exacerbated by any additional electron-withdrawing substituents on the pyridine ring.
-
Inadequate Base: While the reaction can proceed without a base, the tert-butanol byproduct is formed. A base is typically used to drive the reaction forward.[2] A non-nucleophilic base like TEA may not be sufficient to activate the system effectively for these challenging substrates.
-
Poor Solubility: The amine starting material, especially if it's a salt, may have poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), limiting the reaction rate.[1]
Recommended Solutions:
-
Introduce a Nucleophilic Catalyst: The most effective solution for unreactive amines is the addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP).[3][4] DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic aminopyridine.[5][6][7]
-
Optimize the Solvent System:
-
Increase Reaction Temperature: Gently heating the reaction to 40-55 °C can often increase the rate of conversion for sluggish reactions.[10][11]
Experimental Protocol: DMAP-Catalyzed Boc Protection
-
Dissolve the pyridin-3-amine derivative (1.0 eq) in a suitable solvent (e.g., DCM, ACN, or THF) at a concentration of 0.1-0.5 M.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq).
-
Add triethylamine (TEA) (1.2-1.5 eq).
-
Add 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[8]
Q2: My reaction is messy, and I'm seeing the formation of a di-Boc protected product. How can I improve selectivity for mono-protection?
Problem: Mass spectrometry analysis indicates the presence of a significant amount of a product with a mass corresponding to the addition of two Boc groups.
Probable Causes:
-
Reaction with the Pyridine Ring Nitrogen: While less common for 3-aminopyridine, under certain conditions, the pyridine ring nitrogen can be acylated by the highly reactive Boc₂O/DMAP intermediate, leading to a charged pyridinium species which may be unstable or lead to complex mixtures.
-
Formation of N,N-di-Boc Amine: A more likely scenario, especially under forcing conditions or with excess reagents, is the formation of the di-protected product, tert-butyl N-(tert-butoxycarbonyl)-N-(pyridin-3-yl)carbamate. This is often observed when using strong bases or prolonged reaction times at elevated temperatures.[12]
Recommended Solutions:
-
Control Stoichiometry: Carefully control the amount of Boc₂O used. Start with 1.05-1.1 equivalents and add it slowly to the reaction mixture.
-
Avoid Excess Base and DMAP: Use the minimum effective amount of base and catalyst. High concentrations can promote over-reaction.
-
Lower the Temperature: Perform the reaction at 0 °C or room temperature. Avoid heating unless necessary to achieve conversion.
-
Choose a Milder Base: Substitute strong bases with weaker ones like sodium bicarbonate (NaHCO₃), especially in biphasic systems (e.g., DCM/water).[10]
-
Alternative Methods: A patented method for aminopyridines utilizes EDCI and HOBT in the presence of TEA, which has been shown to provide high selectivity for the mono-Boc product.[13][14]
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low conversion in Boc protection reactions.
Frequently Asked Questions (FAQs)
Q3: What is the optimal choice of base for this reaction?
The choice of base depends on the reactivity of your substrate and the solvent used.
| Base | Typical Conditions | Rationale & Use Case |
| Triethylamine (TEA) | 1.2-2.0 eq in aprotic solvents (DCM, THF) | A standard, non-nucleophilic organic base. Sufficient for many amines but may be too weak for poorly nucleophilic aminopyridines unless DMAP is used as a catalyst.[13][14] |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution in a biphasic system | A mild inorganic base. Useful for preventing side reactions and for substrates that are sensitive to strong organic bases.[10] |
| Sodium Hydroxide (NaOH) | 1-2 M aqueous solution | A strong base often used for protecting amino acids where the starting material is a salt. Can promote hydrolysis of Boc₂O if the reaction is slow.[10] |
| None | Alcoholic solvent (e.g., Methanol) | For some aromatic amines, alcoholic solvents can sufficiently accelerate the reaction, making an external base unnecessary. The byproduct tert-butoxide is a base itself.[2][9] |
Q4: How does the choice of solvent affect the reaction?
The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
| Solvent | Properties & Considerations |
| Dichloromethane (DCM) | A common, non-polar aprotic solvent. Good for general-purpose reactions but may not be ideal for poorly soluble amine salts.[10] |
| Tetrahydrofuran (THF) | A polar aprotic solvent with good solvating properties for many organic compounds. A versatile choice.[10] |
| Acetonitrile (ACN) | A polar aprotic solvent. Often used in reactions catalyzed by DMAP.[3][4] |
| Methanol (MeOH) / Isopropanol | Polar protic solvents. Can significantly accelerate the rate of Boc protection for weakly nucleophilic aromatic amines through hydrogen bonding interactions that stabilize the transition state.[8][9] |
| Water / Mixed Aqueous | Used for reactions with inorganic bases or for highly polar/ionic starting materials like amino acid salts.[10][11] |
Q5: What is the underlying mechanism of Boc protection?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) anhydride.
Caption: Simplified mechanism of Boc protection.
The amine's lone pair attacks the electrophilic carbonyl of Boc₂O, forming a tetrahedral intermediate. This intermediate collapses, expelling a tert-butyl carbonate anion, which is unstable and rapidly decomposes to carbon dioxide and tert-butoxide.[2][15] The tert-butoxide then deprotonates the newly formed carbamate, yielding the final product and tert-butanol.[2]
This guide provides a foundational framework for optimizing the Boc protection of pyridin-3-amine derivatives. Success in challenging syntheses often relies on a deep understanding of the reaction mechanism and the interplay between substrate, reagents, and conditions.
References
- Hebei Sundia Medical Technology Co Ltd. (2013). CN102936220A - BOC protection method for aminopyridine. Google Patents.
- Hebei Sundia Medical Technology Co Ltd. (2014). CN102936220B - BOC protection method for aminopyridine. Google Patents.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Bailey, A. D., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Retrieved from [Link]
-
OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Chemtips - WordPress.com. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Journal of Organic Chemistry, 65(20), 6368-80. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Feroci, M., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Retrieved from [Link]
-
Bar-Ilan University. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Retrieved from [Link]
-
Journal of Nuclear Medicine. (2017). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 14. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability and Workup of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and best practices for handling tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate and related N-Boc protected aminopyridines, with a focus on preventing decomposition during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected after an aqueous workup. TLC and LC-MS analysis show a more polar byproduct, which I suspect is the deprotected amine. What is the most likely cause?
A1: The most probable cause is inadvertent cleavage of the tert-butoxycarbonyl (Boc) protecting group. This group is highly sensitive to acidic conditions.[1][2][3] The workup likely involved an acidic wash (e.g., HCl, NH₄Cl) or failed to completely neutralize an acidic reagent from the reaction, leading to decomposition. The pyridine nitrogen, while basic, does not prevent the protonation and subsequent collapse of the carbamate under acidic conditions.
Q2: I thought the Boc group was stable to base. Can a basic wash (e.g., NaOH, K₂CO₃) also cause decomposition?
A2: While the Boc group is generally considered stable under basic conditions, this is not universally true, especially for N-Boc groups on electron-deficient systems like pyridines.[4] Strong bases (e.g., >1M NaOH) or prolonged exposure to even moderate bases like sodium carbonate, particularly at elevated temperatures, can facilitate Boc cleavage.[4][5] For this specific molecule, the primary risk remains acid-catalyzed decomposition, but aggressive basic conditions should also be avoided in favor of milder alternatives.
Q3: My product appears to decompose during solvent evaporation on the rotary evaporator, even with a low bath temperature. What could be happening?
A3: This issue almost always points to residual acid (e.g., trifluoroacetic acid, hydrochloric acid) remaining in your organic extract. Even trace amounts of a strong acid can catalyze the removal of the Boc group when the concentration of the substrate increases during evaporation.[2] It is critical to ensure the organic layer is thoroughly neutralized and washed before concentration.
Q4: Is a saturated ammonium chloride (NH₄Cl) wash safe to use for neutralizing a reaction?
A4: It is not recommended. An aqueous solution of NH₄Cl is weakly acidic (pH ≈ 4.5–6.0). This level of acidity is sufficient to cause partial or complete deprotection of sensitive Boc-protected amines, especially with extended contact time or during the separation of emulsions. Safer alternatives for neutralization are saturated sodium bicarbonate or water.
Troubleshooting Guide: Preventing Decomposition
This section details the chemical principles behind the instability of this compound and provides validated protocols to ensure its integrity.
The Chemistry of Decomposition: Acid Lability
The primary pathway for decomposition is the acid-catalyzed cleavage of the Boc group. The mechanism involves protonation of the carbamate carbonyl, which facilitates the elimination of the stable tert-butyl cation. This cation is typically quenched to form isobutylene, while the resulting carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[2]
Caption: Acid-catalyzed decomposition of a Boc-protected amine.
Recommended Workup Protocol
This protocol is designed to neutralize the reaction mixture and remove impurities while preserving the acid-labile Boc group.
Step-by-Step Methodology:
-
Quenching (If Applicable): Cool the reaction mixture to 0 °C. Cautiously add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases and the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Collect the organic layer. Re-extract the aqueous layer 1-2 more times to ensure complete recovery.
-
Washing Sequence: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (1x) to remove residual acid.
-
Deionized Water (1x) to remove bicarbonate salts.
-
Saturated aqueous NaCl (Brine) solution (1x) to facilitate drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, maintain a water bath temperature below 40 °C.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a neutral eluent system, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
Caption: Recommended workflow for the workup of acid-sensitive compounds.
Data Summary Tables
For quick reference, the following tables summarize critical parameters and troubleshooting steps.
Table 1: pH Stability and Reagent Compatibility
| Reagent/Condition | pH Range (Approx.) | Suitability for Workup |
| HCl, H₂SO₄ (dilute) | < 2 | Unsuitable: Causes rapid decomposition.[1] |
| Trifluoroacetic Acid (TFA) | < 1 | Unsuitable: Used for intentional deprotection.[2] |
| Saturated NH₄Cl | 4.5 - 6.0 | High Risk: Not recommended due to acidity. |
| Deionized Water | ~7.0 | Safe: Recommended for washing. |
| Saturated NaHCO₃ | 8.0 - 9.0 | Safe & Recommended: Ideal for neutralizing acids.[6] |
| Saturated Na₂CO₃ | 10.0 - 11.5 | Use with Caution: May cause slow decomposition.[4] |
| NaOH, KOH (dilute) | > 12 | High Risk: Not recommended. |
Table 2: Quick Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution |
| Low yield with deprotected amine observed by TLC/LC-MS. | Acidic conditions during workup (e.g., acid wash, incomplete quench). | Strictly follow the recommended workup protocol. Ensure neutralization with NaHCO₃ is complete (check pH). Avoid all acidic washes.[1][2] |
| Product decomposes upon concentration. | Residual acid in the organic extract. | Re-dissolve the crude material, wash thoroughly with saturated NaHCO₃, water, and brine. Dry completely before re-concentrating at < 40°C. |
| Formation of an unknown, non-polar byproduct. | Possible side reaction of the hydroxymethyl group under harsh conditions. | Ensure all steps are performed at or below room temperature unless the reaction protocol specifies otherwise. Avoid strong bases or acids. |
| Difficulty separating product from a basic impurity. | Impurity is co-eluting or requires an incompatible wash. | Avoid acidic washes. Optimize flash chromatography conditions (e.g., try a different solvent system, use a gradient elution). |
References
-
National Institutes of Health (NIH). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
ACS Green Chemistry Institute. Bases - BOC Deprotection. [Link]
-
National Institutes of Health (NIH). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
Scientific Research Publishing. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?[Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China. [Link]
-
National Institutes of Health (NIH). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
PubChemLite. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). [Link]
-
Sunway Pharm Ltd. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Library of Medicine. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. [Link]
-
PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- Google Patents.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. An Unusual N Boc Deprotection of Benzamides under Basic Conditions. [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
- Google Patents. MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.
- Google Patents.
Sources
Technical Support Center: Navigating the Challenges of Polar Pyridine Compound Purification
Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of polar pyridine compounds. As a class of molecules critical to pharmaceutical and chemical industries, their inherent polarity and basicity present unique hurdles in achieving high purity.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to troubleshoot and optimize your purification workflows.
The content herein is structured to move from identifying a problem to understanding its root cause and implementing a robust, scientifically sound solution. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Issues & Practical Solutions
This section addresses the most frequent problems encountered during the chromatographic purification of polar pyridine derivatives in a direct question-and-answer format.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: My chromatogram shows significant peak tailing for my polar pyridine compound on a C18 column. What is causing this, and how can I fix it?
A: Peak tailing is a classic issue when analyzing basic compounds like pyridines on silica-based stationary phases.[2][3] The primary cause is the strong secondary interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[2] This leads to a mixed-mode retention mechanism (reversed-phase and unintended ion-exchange), causing the peak to tail.[2] Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[2]
Underlying Mechanism of Peak Tailing
The following diagram illustrates the interaction between a protonated pyridine and a deprotonated silanol group, the primary cause of peak tailing, and how mobile phase modifiers can mitigate this issue.
Sources
Technical Support Center: Purification of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Introduction
Welcome to the technical support guide for tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 824429-51-8). This molecule is a valuable building block in medicinal chemistry and organic synthesis, frequently used in the development of novel therapeutics.[1][2] Its purification, however, can present challenges due to the presence of structurally similar impurities and its amphiphilic nature, stemming from the polar hydroxymethyl and carbamate groups combined with the nonpolar tert-butyl group.
This guide provides practical, in-depth solutions to common purification issues encountered by researchers. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude sample of this compound?
The impurity profile is highly dependent on the synthetic route. However, two common precursors often lead to predictable impurities:
-
If synthesizing from 3-amino-2-(hydroxymethyl)pyridine: The most common impurity is the unreacted starting material, 3-amino-2-(hydroxymethyl)pyridine.[3][4] This is due to an incomplete reaction with di-tert-butyl dicarbonate ((Boc)₂O).
-
If synthesizing via reduction: If the final step is the reduction of an aldehyde or carboxylic acid at the 2-position, you may find unreduced starting material or over-reduced byproducts.
-
Byproducts of Boc Protection: Excess (Boc)₂O and its breakdown products can also be present.[5]
Q2: My NMR shows residual 3-amino-2-(hydroxymethyl)pyridine. What is the most direct way to remove it?
The starting amine is significantly more basic than the Boc-protected product. An acidic wash (e.g., with dilute aqueous HCl) during a liquid-liquid extraction workup is highly effective. The basic amine will be protonated and move into the aqueous layer, while your desired product remains in the organic phase. See the detailed protocol in the Troubleshooting Guide below for specifics on maintaining the integrity of the Boc group.
Q3: I'm struggling with a very polar, unidentified impurity that streaks on my TLC plate. What are my options?
Streaking often indicates a very polar compound that interacts strongly with the silica gel. If this impurity is not removed by an aqueous wash, specialized chromatography may be necessary. Consider using a more polar mobile phase, such as a dichloromethane/methanol system, which can help elute the polar compounds more cleanly.[6] In some cases, switching to a different stationary phase, like amine-bonded silica, can be beneficial for purifying highly polar compounds.[7]
Q4: Is the Boc group stable to an acidic wash for removing basic impurities?
The tert-butoxycarbonyl (Boc) group is known to be labile under strong acidic conditions.[8][9] However, it is generally stable to a brief wash with dilute, cold aqueous acid (e.g., 0.1-0.5 M HCl). The key is to minimize contact time and avoid heat. Immediately after the acid wash, neutralize the organic layer with a saturated sodium bicarbonate wash to prevent gradual deprotection.[10] Prolonged exposure or use of concentrated acids like TFA will certainly lead to cleavage of the Boc group.[11]
Q5: What are the recommended storage conditions for the purified compound?
The purified compound is a solid. For long-term stability, it should be stored in a tightly sealed container in a dry environment, preferably refrigerated at 2-8°C. This minimizes potential degradation from atmospheric moisture and heat.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific purification challenges.
Problem 1: Low Purity (~80-90%) After Initial Workup
Question: "My initial synthesis and extraction yielded a crude product of ~85% purity, contaminated with both a less polar byproduct and residual starting amine. How do I design an effective flash column chromatography protocol to achieve >98% purity?"
Answer:
Flash column chromatography is the gold standard for this scenario, as it can effectively separate compounds based on polarity differences. The key is a systematic approach to developing the separation method, starting with Thin-Layer Chromatography (TLC).
Causality: The silica gel stationary phase is highly polar. Non-polar compounds will have weak interactions and elute quickly, while polar compounds will have strong interactions and elute slowly. By using a solvent system of intermediate polarity (the mobile phase), we can modulate the speed at which different components of the mixture travel through the column, achieving separation. Your product, containing both polar (-OH, -NHBoc) and non-polar (t-Bu) groups, is moderately polar.
dot digraph "Flash_Chromatography_Workflow" { graph [fontname="Arial", label="Figure 1: Flash Chromatography Workflow", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Dissolve Crude Product\nin DCM or EtOAc"]; B [label="2. Perform TLC Analysis\n(e.g., 30% EtOAc/Hexanes)"]; }
subgraph "cluster_eval" { label="Evaluation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Analyze TLC Plate"]; D [label="Target Rf ≈ 0.2 - 0.3?", shape=diamond]; }
subgraph "cluster_adjust" { label="Adjustment"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Rf too high (>0.4)\nIncrease Hexanes"]; F [label="Rf too low (<0.2)\nIncrease EtOAc"]; G [label="Re-run TLC"]; }
subgraph "cluster_run" { label="Execution"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="4. Pack Column with\nOptimized Solvent System"]; I [label="5. Load Sample & Elute"]; J [label="6. Collect & Analyze Fractions"]; }
A -> B; B -> C; C -> D; D -> H [label="Yes"]; D -> E [label="No"]; D -> F [label="No"]; E -> G; F -> G; G -> B; H -> I -> J;
} dot Caption: Decision workflow for chromatography method development.
Step-by-Step Protocol for Flash Chromatography:
-
TLC Analysis:
-
Prepare several TLC plates. Spot your crude material.
-
Develop the plates in solvent systems of varying polarity. A good starting point is Ethyl Acetate (EtOAc) and Hexanes.[6]
-
Goal: Find a solvent system where the desired product has an Rf value between 0.2 and 0.3.[12] This provides the optimal balance between separation and elution time.[13] The spots for impurities should be well-separated from your product spot.
-
-
Solvent System Selection:
-
Based on TLC, select the optimal eluent. For this compound, a system of 30-50% Ethyl Acetate in Hexanes is often a good starting point.
-
If impurities are very polar, a gradient elution from 100% Dichloromethane (DCM) to 5-10% Methanol (MeOH) in DCM may be required.[6]
-
-
Column Packing:
-
Use silica gel with a particle size of 40-63 µm (230-400 mesh).[12]
-
Prepare a slurry of silica gel in the least polar solvent mixture you will use (e.g., 20% EtOAc/Hexanes).
-
Pour the slurry into your column and use gentle air pressure to pack it evenly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading" and typically results in better separation than liquid loading.[13]
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
-
| Compound | Typical Mobile Phase | Approximate Rf Value | Notes |
| Non-polar byproduct | 30% EtOAc / 70% Hexanes | > 0.6 | Elutes first. |
| Product | 30% EtOAc / 70% Hexanes | ~0.25 | This is the target Rf for good separation.[13] |
| 3-amino-2-(hydroxymethyl)pyridine | 30% EtOAc / 70% Hexanes | < 0.1 (streaks) | The starting amine is very polar and sticks to the baseline.[13] |
| Product | 5% MeOH / 95% DCM | ~0.4 | An alternative system for more polar compounds.[6] |
Table 1: Example TLC Data for Method Development.
Problem 2: Removing Basic Starting Material via Extraction
Question: "My main impurity is the starting material, 3-amino-2-(hydroxymethyl)pyridine. Can I use an acid wash without destroying my product?"
Answer:
Yes, a carefully controlled acid-base extraction is an excellent and scalable method for removing basic impurities like residual amines. The key is using a dilute acid and minimizing exposure time.
Causality: The lone pair of electrons on the nitrogen of the starting amine is readily available for protonation. In contrast, the nitrogen atom in your Boc-protected product has its lone pair delocalized through resonance with the adjacent carbonyl group, making it significantly less basic and less likely to be protonated under mild acidic conditions.
dot digraph "Acid_Base_Extraction" { graph [fontname="Arial", label="Figure 2: Acid-Base Extraction Workflow", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Crude Product Dissolved\nin Organic Solvent (e.g., EtOAc)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash with cold 0.5M HCl (aq)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sep1 [label="Separate Layers", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; aq1 [label="Aqueous Layer:\nContains Protonated Amine Impurity\n(Discard)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; org1 [label="Organic Layer:\nContains Product", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash with Saturated NaHCO₃ (aq)\n(Neutralize residual acid)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sep2 [label="Separate Layers", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; wash3 [label="Wash with Brine (sat. NaCl)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sep3 [label="Separate Layers", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry Organic Layer (Na₂SO₄),\nFilter, and Concentrate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> wash1; wash1 -> sep1; sep1 -> aq1 [label="Bottom Layer"]; sep1 -> org1 [label="Top Layer"]; org1 -> wash2 -> sep2 -> wash3 -> sep3 -> dry -> end; } dot Caption: Logic flow for purification via acidic extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel.
-
Acid Wash: Add an equal volume of cold (~0-5 °C) 0.5 M hydrochloric acid (HCl). Stopper the funnel and shake gently for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine impurity as its hydrochloride salt.
-
Neutralization: Immediately wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and prevent Boc group cleavage.[10]
-
Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution to remove residual water and salts.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
Problem 3: Product Fails to Solidify or Crystallize
Question: "After chromatography, I obtained a pure oil that refuses to crystallize. How can I induce solidification?"
Answer:
Obtaining a pure but oily product is common, especially if trace amounts of solvent are trapped. Recrystallization is a powerful technique not only for purification but also for obtaining a stable, crystalline solid.
Causality: Recrystallization works by dissolving the compound in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The slow formation of a crystal lattice excludes mismatched impurity molecules.
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Solvent Screening: The goal is to find a solvent pair: a "good" solvent that dissolves your product well, and a "bad" or "anti-solvent" in which it is poorly soluble.[14] For this compound, a good pair is often Ethyl Acetate (good solvent) and Hexanes (anti-solvent) .
-
Dissolution: Dissolve the oily product in a minimal amount of hot ethyl acetate.[15]
-
Induce Cloudiness: While the solution is still warm, add hexanes dropwise until you see persistent cloudiness (the saturation point).[15]
-
Re-dissolve: Add a few drops of hot ethyl acetate to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold hexanes, and dry them under vacuum.
| Solvent System | Suitability | Comments |
| Ethyl Acetate / Hexanes | Excellent | Standard choice for moderately polar compounds. |
| Dichloromethane / Pentane | Good | DCM is a good solubilizer; pentane acts as the anti-solvent. |
| Toluene | Possible | Pyridine-containing compounds can sometimes crystallize well from toluene.[14] |
| Water | Poor | The Boc group makes the compound too non-polar for effective recrystallization from water alone. |
Table 2: Potential Recrystallization Solvent Systems.
References
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Google Patents. (2022). US20220213099A1 - Prodrug compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Barattini, E., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(11), 13396-13409.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Google Patents. (2009). WO2009011880A2 - Heterocyclic modulators of pkb.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry.
- Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- Williamson, T., et al. (2025).
- Google Patents. (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Retrieved from [Link]
- Google Patents. (2000). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
- Castanheiro, R., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7247.
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). Retrieved from [Link]
- Google Patents. (2013). CN102936220B - BOC protection method for aminopyridine.
- Google Patents. (n.d.). YU39545B - Process for the manufacture of 2-hydroxymethyl-3-hydroxy-6(1-hydroxy-2-tert.-butylaminoethyl)pyridine.
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3-Amino-2-(hydroxymethyl)pyridine. Retrieved from [Link]
- Du, Q. Z., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
-
PubChem. (n.d.). tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. Retrieved from [Link]
- Google Patents. (2007). US7173037B2 - Carbamate-substituted pyrazolopyridines.
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Technical Support Center: Strategic Protection of 3-amino-2-(hydroxymethyl)pyridine
Welcome to the technical support center for the synthesis and modification of 3-amino-2-(hydroxymethyl)pyridine. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science. However, the presence of a nucleophilic primary amine, a primary alcohol, and the pyridine ring nitrogen presents unique challenges for selective chemical transformations. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during its use.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is the selective protection of 3-amino-2-(hydroxymethyl)pyridine so challenging?
A1: The primary challenge lies in the competing nucleophilicity of three different sites: the exocyclic amino group (-NH₂), the hydroxymethyl group (-CH₂OH), and the endocyclic pyridine nitrogen.
-
Amino Group: The 3-amino group is a potent nucleophile, readily reacting with electrophiles like acyl chlorides and alkyl halides.[1] Its reactivity must be masked to prevent unwanted side reactions during modifications at the hydroxyl position.[2]
-
Hydroxymethyl Group: The primary alcohol is also nucleophilic and will react with many of the same reagents as the amine, often leading to mixtures of N-acylated, O-acylated, and N,O-diacylated products.
-
Pyridine Nitrogen: The pyridine nitrogen is basic and can be quaternized by strong alkylating agents or protonated under acidic conditions, which can alter the reactivity of the entire molecule.
Achieving a desired transformation requires a carefully planned orthogonal protection strategy . This means selecting protecting groups for the amine and hydroxyl functions that can be removed under distinct, non-interfering conditions.[2][3][4][5] For instance, one group might be removed with acid while the other is stable to acid but cleaved by a fluoride source.[4]
Q2: My goal is to modify the hydroxyl group. What is the most reliable protecting group for the 3-amino function?
A2: For protecting the amino group while leaving the hydroxyl group accessible for subsequent reactions, the tert-Butoxycarbonyl (Boc) group is the industry standard and our primary recommendation.[6][7]
Causality Behind the Choice: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O). It effectively transforms the nucleophilic amine into a non-nucleophilic carbamate.[2][7] This protected amine is stable to a wide range of basic, reductive, and oxidative conditions, allowing for broad compatibility with reactions you might perform on the hydroxyl group.[8] Critically, it is readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane), which typically leave common hydroxyl protecting groups, like silyl ethers, intact.[7][9]
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Condition | Orthogonal To | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP)[6][10] | Strong Acid (TFA, HCl)[9] | Silyl Ethers, Benzyl Ethers, Fmoc | Adv: Very stable, high yields, common. Disadv: Harsh acid for removal can affect other acid-labile groups. |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl), base[7] | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Silyl Ethers, Boc, Fmoc | Adv: Mild, neutral deprotection. Disadv: Incompatible with reducible groups (alkenes, alkynes, nitro). |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine)[7] | Silyl Ethers, Boc, Cbz, Acid-labile groups | Adv: Very mild deprotection. Disadv: Labile to any amine bases used in subsequent steps. |
Experimental Protocol: Boc Protection of the Amino Group
This protocol details the protection of the 3-amino group of 3-amino-2-(hydroxymethyl)pyridine.
Reagents & Materials:
-
3-amino-2-(hydroxymethyl)pyridine (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq.)
-
Triethylamine (TEA) (1.5 - 3.0 eq.)[11]
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq., optional catalyst)[6]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[11]
Procedure:
-
Dissolve 3-amino-2-(hydroxymethyl)pyridine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine to the solution and stir. If using, add the catalytic amount of DMAP.
-
In a separate container, dissolve (Boc)₂O in a small amount of the reaction solvent.
-
Slowly add the (Boc)₂O solution to the stirred amine solution at room temperature. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Q3: I need to perform a reaction at the amino group. What are the best protecting groups for the 2-(hydroxymethyl) function?
A3: Silyl ethers are the protecting groups of choice for the hydroxyl moiety, offering excellent stability and orthogonality to amine-directed chemistry.[12][13] The most common and robust option for a primary alcohol is the tert-butyldimethylsilyl (TBDMS or TBS) group.[14]
Causality Behind the Choice: Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole.[12][14] The resulting TBDMS ether is exceptionally stable to a wide range of non-acidic and non-fluoride conditions, including organometallic reagents, hydrides, and basic hydrolysis, making it ideal for protecting the alcohol while you work on the amine.[13] Deprotection is achieved selectively and under mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon.[14][15] This fluoride-based cleavage is orthogonal to most common amine protecting groups.
Table 2: Comparison of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Condition | Relative Stability | Key Advantages/Disadvantages |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMS-Cl, Imidazole, DMF[12][14] | Fluoride (TBAF, HF-Py)[14] | Moderate | Adv: Most common, robust, good balance of stability and reactivity. Disadv: Can be cleaved by strong acid. |
| Triisopropylsilyl | TIPS | TIPS-Cl or TIPS-OTf, base[14] | Fluoride (TBAF, HF-Py) | High | Adv: More sterically hindered and more stable to acid than TBDMS.[16] Disadv: Slower to install and remove. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole, DMF | Fluoride (TBAF, HF-Py) | Very High | Adv: Very high stability to acid. Disadv: Increased steric bulk can make introduction difficult. |
Experimental Protocol: TBDMS Protection of the Hydroxyl Group
This protocol assumes you have already protected the amino group (e.g., as the N-Boc derivative).
Reagents & Materials:
-
N-Boc-3-amino-2-(hydroxymethyl)pyridine (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)[14]
Procedure:
-
Dissolve the N-Boc protected starting material in anhydrous DMF in a flask under an inert atmosphere.
-
Add imidazole, followed by TBDMS-Cl to the solution.
-
Stir the reaction at room temperature for 2-16 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting material.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the product with a non-polar solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel flash chromatography to obtain the fully protected compound.
Q4: I'm attempting to Boc-protect the amine, but I'm getting low yields and multiple products. What is going wrong?
A4: This is a common issue stemming from the specific electronic nature of the aminopyridine scaffold. Here’s a troubleshooting guide:
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | The 3-amino group is deactivated by the electron-withdrawing effect of the pyridine ring nitrogen. | 1. Add a Catalyst: Include a catalytic amount (0.1 eq) of DMAP, which is a more potent acylation catalyst.[6]2. Increase Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.5 eq.).[11]3. Change Solvent: Solvents like THF or Dioxane can sometimes improve results over DCM.[6] |
| Formation of a Second, Less Polar Spot on TLC | Di-Boc Protection: The initially formed carbamate anion can be acylated a second time. This is more common with highly reactive amines or forcing conditions.[17] | 1. Control Stoichiometry: Do not use a large excess of (Boc)₂O. Use closer to 1.1-1.2 equivalents.2. Control Temperature: Run the reaction at 0 °C or room temperature; avoid heating.3. Use a Weaker Base: Sodium bicarbonate can be used in a biphasic system as a milder alternative to TEA.[6] |
| Complex Mixture of Products | Reaction at Hydroxyl Group: Although less reactive, the hydroxyl group can be acylated by (Boc)₂O, especially if the reaction is heated or run for extended periods with excess reagents. | 1. Protect Hydroxyl First: Consider reversing the protection order. Protect the alcohol as a TBDMS ether first, then protect the amine.2. Milder Conditions: Ensure the reaction is run at room temperature and monitored closely by TLC to stop it upon consumption of the starting material. |
Strategic Workflow & Visualization
The selection of a protecting group strategy is a critical decision point in your synthetic plan. The following diagrams illustrate the logical flow for protecting 3-amino-2-(hydroxymethyl)pyridine.
Caption: General orthogonal protection/deprotection cycle.
Caption: Decision workflow for selecting a protection strategy.
References
- A Comparative Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: Altern
- Silyl Protective Groups. (2014).
- Silyl ether. (n.d.). Wikipedia.
- A Comparative Analysis of Protecting Groups for Aminopyridines. (2025). Benchchem.
- CN102936220B - BOC protection method for aminopyridine.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Protecting Groups for Alcohols: Silyl Ether On → TBAF Off. (2025). YouTube.
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis. (2025). Benchchem.
- CN102936220A - BOC protection method for aminopyridine.
- Amine Protection / Deprotection. Fisher Scientific.
- Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride. (2025). Benchchem.
- Protecting Groups. Organic Chemistry Portal.
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Amino Acid-Protecting Groups.
- Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central (PMC) - NIH.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Deprotection of Silyl Ethers - Technical Library. Gelest.
- Protecting Groups For Amines: Carbam
- Protecting group. (n.d.). Wikipedia.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
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- 3. researchgate.net [researchgate.net]
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- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
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Technical Support Center: Chemoselective Oxidation of Hydroxymethyl Groups
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective oxidation of hydroxymethyl groups. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges in synthetic organic chemistry. As Senior Application Scientists, we understand the nuances of these reactions and have curated this guide to ensure your experiments are both successful and reproducible.
The Challenge of Over-oxidation
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, a frequent and often frustrating side reaction is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid.[1][2][3][4] This occurs because aldehydes are generally more susceptible to oxidation than the starting alcohol.[1] The presence of water in the reaction mixture can facilitate this over-oxidation by forming a hydrate intermediate, which is readily oxidized.[3][5]
This guide will walk you through the common pitfalls and provide actionable solutions to maintain high selectivity for the aldehyde product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the oxidation of hydroxymethyl groups.
Problem 1: My reaction is producing a significant amount of carboxylic acid byproduct.
This is the most common issue when oxidizing primary alcohols. Here’s a breakdown of the likely causes and how to address them.
Possible Cause 1: Incorrect Choice of Oxidizing Agent.
Strong oxidizing agents, such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄, often generated in situ from reagents like potassium dichromate, K₂Cr₂O₇), will readily oxidize primary alcohols to carboxylic acids.[5][6][7]
-
Solution: Employ a milder, more selective oxidizing agent. Several excellent options are available that are known to stop at the aldehyde stage.[5][6][8]
| Oxidizing Agent | Key Characteristics |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers mild and highly selective oxidation of primary alcohols to aldehydes.[9][10][11] It operates at room temperature with short reaction times.[11][12][13] |
| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[14][15] This method is known for its mild conditions and high yields, but requires low temperatures (typically -78 °C).[14][15] |
| TEMPO-catalyzed Oxidations | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant, selectively oxidizes primary alcohols.[16][17] This method is highly chemoselective and can be performed under mild conditions.[16][17][18][19] |
Possible Cause 2: Reaction Conditions are Too Harsh.
Even with a milder oxidant, prolonged reaction times or elevated temperatures can lead to over-oxidation.
-
Solution:
-
Monitor the reaction closely: Use techniques like Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed.
-
Control the temperature: For exothermic reactions, ensure adequate cooling to maintain the recommended temperature. For Swern oxidations, maintaining a temperature below -60 °C is critical to prevent the decomposition of the active species.[14]
-
Possible Cause 3: Presence of Water.
As mentioned, water can lead to the formation of a gem-diol (hydrate) from the aldehyde, which is then easily oxidized to the carboxylic acid.[3][5]
-
Solution:
-
Use anhydrous solvents and reagents: Ensure your solvents are properly dried and that your reagents are not hydrated.
-
Perform the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction.
-
Problem 2: My starting material is not fully consumed, even after extended reaction times.
Possible Cause 1: Insufficient Amount of Oxidizing Agent.
-
Solution: While an excess of a strong oxidant is a problem, an insufficient amount of a mild oxidant will lead to an incomplete reaction. Ensure you are using the correct stoichiometry for your chosen reagent. For catalytic systems like TEMPO, ensure the co-oxidant is present in the correct amount.
Possible Cause 2: Deactivation of the Reagent.
-
Solution: Some oxidizing agents are sensitive to moisture or air. Ensure proper handling and storage of your reagents. Dess-Martin periodinane, for instance, should be stored in a cool, dry place.
Problem 3: I'm observing side products other than the carboxylic acid.
Possible Cause: Substrate Sensitivity.
Your starting material may contain other functional groups that are sensitive to the oxidation conditions.
-
Solution:
-
Choose a highly chemoselective method:
-
Use a protecting group strategy: If a functional group is particularly labile, it may be necessary to protect it before the oxidation and deprotect it afterward.[20][21][22][23][24] Silyl ethers are common protecting groups for alcohols that are stable to many oxidizing conditions.[21]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between "strong" and "weak" oxidizing agents for alcohols?
A: The key difference lies in their selectivity for the oxidation of primary alcohols. "Strong" oxidants like chromic acid and potassium permanganate will typically oxidize a primary alcohol all the way to a carboxylic acid.[5][6] "Weak" or "mild" oxidants like PCC, DMP, and those used in Swern and TEMPO-catalyzed oxidations are designed to stop the oxidation at the aldehyde stage.[5][6][8]
Q2: My substrate has both a primary and a secondary hydroxymethyl group. How can I selectively oxidize the primary one?
A: This requires a highly chemoselective oxidation method. TEMPO-catalyzed oxidations are particularly well-suited for this, as they exhibit a much faster rate of oxidation for primary alcohols compared to secondary alcohols.[16][17]
Q3: Are there any "green" or more environmentally friendly alternatives to traditional oxidation methods?
A: Yes, there is a growing interest in developing more sustainable oxidation protocols. Aerobic oxidations, which use air or oxygen as the terminal oxidant, are a promising alternative.[3] Copper/TEMPO catalyst systems, for example, can efficiently and selectively oxidize primary alcohols to aldehydes using ambient air.[18][25] Biocatalytic methods using enzymes or whole-cell systems are also being explored for their high selectivity under mild conditions.[26]
Q4: When should I consider using a protecting group for my hydroxymethyl group?
A: A protecting group is necessary when you want to perform a chemical transformation on another part of the molecule that the hydroxymethyl group would not be stable to.[20][22] For example, if you need to use a strong organometallic reagent like a Grignard or organolithium reagent, the acidic proton of the hydroxyl group would react.[21] By protecting it (e.g., as a silyl ether), you can perform the desired reaction and then remove the protecting group to regenerate the alcohol.[21]
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a general procedure for the oxidation of a primary alcohol to an aldehyde using DMP.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 0.5 to 3 hours.[11]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography.
Protocol 2: Swern Oxidation
This protocol outlines the steps for a Swern oxidation. Caution: This reaction should be performed in a well-ventilated fume hood as it produces foul-smelling dimethyl sulfide.[12][27] The reaction is also highly exothermic and requires strict temperature control.
-
Activation of DMSO: In a three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.1-1.5 equivalents) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (2.2-3.0 equivalents). Stir for 15-30 minutes.
-
Addition of Alcohol: Dissolve the primary alcohol (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.
-
Addition of Base: Add triethylamine (TEA) or another hindered base (e.g., diisopropylethylamine, DIPEA) (3-5 equivalents) dropwise, again maintaining the low temperature.
-
Warming and Quenching: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with DCM. Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), followed by saturated NaHCO₃ solution, and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by column chromatography.
Visualizing the Chemistry
Oxidation Pathways
Caption: Oxidation pathways for primary alcohols.
Decision Tree for Choosing an Oxidation Method
Caption: Decision-making for selecting an oxidation method.
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]
-
Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
- Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 161-198). Springer.
-
Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A very mild and chemoselective oxidation of alcohols to carbonyl compounds. Organic Letters, 3(19), 3041-3. [Link]
-
Westin, J. (n.d.). Oxidation of Alcohols. Organic Chemistry - Jack Westin. [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
- Martín, C., et al. (2003). Chemoselective oxidation of primary alcohols to aldehydes with Gluconobacter oxydans. Tetrahedron Letters, 44(1), 1-3.
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia. [Link]
- Liu, W., et al. (2015). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 80(1), 544-550.
-
University of Calgary. (n.d.). When to Use an Alcohol Protecting Group. University of Calgary. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. (2021). Swern Oxidation. J&K Scientific LLC. [Link]
-
Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Aldehyde - Common Conditions. Organic Chemistry Data. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. SlideShare. [Link]
- Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(6), 3467-3478.
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Chemistry LibreTexts. (2023). Swern oxidation. Chemistry LibreTexts. [Link]
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NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
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Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]
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Clark, J. (n.d.). oxidation of alcohols. Chemguide. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. [Link]
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University of Bristol. (n.d.). Oxidation Reactions I.A. Oxidation of Alcohols. University of Bristol. [Link]
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- Sanborn, A. J. (2012). U.S. Patent No. 8,193,381. Washington, DC: U.S.
- Chen, Y., et al. (2015). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS Chemical Biology, 10(7), 1644-1649.
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Compound Interest. (n.d.). A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. Compound Interest. [Link]
- Hernández-Ortega, A., et al. (2020). Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. Biotechnology for Biofuels, 13(1), 1-13.
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Technical Support Center: Managing Temperature Control in Large-Scale Carbamate Synthesis
Welcome to the Technical Support Center for large-scale carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up carbamate production. As a Senior Application Scientist, I've witnessed firsthand the challenges that arise when moving from bench-scale experiments to pilot and production-scale manufacturing. This guide is structured to provide not just procedural steps, but the underlying scientific principles and practical insights to ensure your success.
Foundational Knowledge: The "Why" Behind Temperature Control
The synthesis of carbamates, particularly from isocyanates and alcohols, is a cornerstone of many pharmaceutical and industrial processes.[1][2] The reaction is deceptively simple at a glance, but its exothermic nature presents significant challenges at scale.[3]
Q1: Why is temperature control so critical in large-scale carbamate synthesis?
A1: The reaction between an isocyanate and an alcohol to form a carbamate is exothermic, meaning it releases heat.[3] While this is manageable in a small flask, in a large reactor, this heat can accumulate rapidly. Inadequate temperature control can lead to several undesirable outcomes:
-
Thermal Runaway: This is the most severe risk. If the heat generated by the reaction exceeds the rate at which it can be removed, the reaction temperature will increase uncontrollably. This can lead to a dangerous increase in pressure, boiling of the solvent, and potentially, a reactor failure.[4][5]
-
Byproduct Formation: Elevated temperatures can promote side reactions. A common side reaction is the formation of allophanates from the reaction of the carbamate product with another molecule of isocyanate.[6] Another significant byproduct is the formation of ureas if any water is present, as the isocyanate can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7] The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.
-
Product Degradation: The desired carbamate product itself might be thermally sensitive and can degrade at elevated temperatures, leading to lower yields and a more complex impurity profile.
-
Inconsistent Product Quality: Poor temperature control leads to batch-to-batch variability, making it difficult to achieve consistent product quality, which is a critical requirement in pharmaceutical manufacturing.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during your large-scale synthesis.
Scenario 1: Experiencing a Rapid, Uncontrolled Temperature Spike During Reagent Addition
Q2: We're seeing a sharp temperature increase that's difficult to control when adding the isocyanate to the alcohol. What's happening and how can we fix it?
A2: This is a classic sign that the rate of heat generation is overwhelming your cooling system's capacity. The root cause is often related to the kinetics of the reaction and the method of reagent addition.
Causality: The initial reaction rate is at its highest when the concentration of both reactants is high. Adding a large volume of one reactant to the other creates a sudden, massive exotherm.
Solutions:
-
Control the Addition Rate: Instead of adding the isocyanate all at once, use a controlled addition method. A programmable dosing pump is ideal for large-scale reactions. Start with a slow addition rate and monitor the temperature closely. You can gradually increase the rate as long as the temperature remains within the desired range.
-
Pre-cool the Reactor and Reactants: Before starting the addition, cool the reactor containing the alcohol to a temperature below your target reaction temperature. This provides a "heat sink" to absorb the initial exotherm.
-
Optimize Agitation: Ensure your reactor's agitation is sufficient to quickly disperse the added reagent and distribute the heat throughout the reaction mass. Poor mixing can create localized "hot spots" where the temperature is much higher than what your sensor is reading.[7]
-
Consider a Semi-Batch Process: In a semi-batch process, one reactant is fed continuously or intermittently into the reactor containing the other reactant. This allows for much better control over the reaction rate and heat generation.
Scenario 2: Formation of Insoluble White Precipitate (Likely Urea Byproduct)
Q3: We're observing a significant amount of a white, insoluble solid in our reaction mixture, which we suspect is a urea byproduct. What's the cause and how can we prevent it?
A3: The formation of urea byproducts is almost always due to the presence of water.[7] Isocyanates are highly reactive towards water.
Causality: Isocyanate + H₂O → [Unstable Carbamic Acid] → Amine + CO₂ Amine + Isocyanate → N,N'-Disubstituted Urea (insoluble)
Solutions:
-
Rigorous Anhydrous Conditions: This is non-negotiable.
-
Solvent Purity: Use high-purity, anhydrous solvents. Verify the water content of your solvents before use.
-
Reactant Purity: Ensure your alcohol and isocyanate are as dry as possible.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
-
Reactor Preparation: Ensure the reactor is thoroughly dried before charging the reagents. A common procedure is to heat the reactor under vacuum to remove any adsorbed water.
-
Temperature Control: While the primary cause is water, higher temperatures can sometimes accelerate the rate of urea formation. Maintaining the optimal reaction temperature can help minimize this side reaction.[7]
Scenario 3: Inconsistent Batch-to-Batch Reaction Times and Yields
Q4: Our reaction times and final yields are varying significantly from one batch to another, even though we are following the same SOP. What could be the issue?
A4: Inconsistent temperature control is a likely culprit. Even small variations in the temperature profile of a reaction can have a significant impact on reaction kinetics and the formation of byproducts.
Causality: The rate of a chemical reaction is highly dependent on temperature. Inconsistent cooling or heating can lead to different reaction rates and, consequently, different reaction times. Furthermore, temperature fluctuations can favor different reaction pathways, leading to variations in yield and purity.
Solutions:
-
Implement Process Analytical Technology (PAT): PAT tools can provide real-time monitoring and control of critical process parameters like temperature.[8][9][10]
-
In-situ Temperature Probes: Use multiple, strategically placed temperature probes to get a more accurate picture of the temperature distribution within the reactor.
-
Calorimetry: Reaction calorimetry can be used to measure the heat flow of the reaction in real-time.[11] This data can be used to control the addition rate of reagents to maintain a constant rate of heat evolution and, therefore, a more consistent reaction profile.
-
-
Automated Reactor Systems: Utilize automated reactor systems that can precisely control heating, cooling, and reagent addition based on real-time data.[11]
-
Review Your Cooling/Heating System: Ensure your heating/cooling system is properly sized for your reactor and is functioning correctly. Regular maintenance is crucial.
FAQs: Quick Reference
Q5: What is the ideal temperature range for carbamate synthesis?
A5: This is highly dependent on the specific isocyanate and alcohol being used. Generally, reactions are run at temperatures ranging from room temperature up to 80-100 °C. It is crucial to perform a reaction characterization study (e.g., using a reaction calorimeter) to determine the optimal temperature for your specific reaction that maximizes yield and minimizes byproduct formation.
Q6: How do I choose the right heat transfer fluid for my reactor?
A6: The choice of heat transfer fluid depends on the required operating temperature range.[12]
-
For cooling below 0 °C: Brines (e.g., calcium chloride), glycols, or specialized synthetic fluids are used.[13]
-
For heating and cooling around ambient temperatures: Water or water/glycol mixtures are common.
-
For higher temperatures: Synthetic organic fluids or silicone oils are typically used.[12][14][15][16] Always consider the fluid's thermal stability, viscosity at different temperatures, and safety profile.
Q7: What are the key safety considerations related to temperature control in large-scale carbamate synthesis?
A7: The primary safety concern is thermal runaway.[5] Key safety measures include:
-
Emergency Cooling System: Have a backup cooling system in place in case the primary system fails.
-
Pressure Relief System: The reactor must be equipped with a properly sized pressure relief valve or rupture disk.
-
Quenching System: Have a plan and the necessary reagents on hand to quickly "quench" or stop the reaction in an emergency.
-
Thorough Process Hazard Analysis (PHA): Conduct a comprehensive PHA before scaling up any process to identify potential hazards and implement appropriate control measures.
Experimental Protocols & Data
Protocol 1: Basic Temperature Control for a Jacketed Glass Reactor (10-50 L)
-
System Preparation:
-
Ensure the reactor is clean and dry.
-
Connect a circulating bath with a suitable heat transfer fluid to the reactor jacket.
-
Place a calibrated temperature probe in the reactor, ensuring the tip is submerged in the reaction medium.
-
-
Initial Cooling:
-
Set the circulator to a temperature 5-10 °C below the target reaction temperature.
-
Begin circulating the fluid through the jacket and start agitation.
-
-
Reagent Addition:
-
Once the initial charge in the reactor has reached the desired starting temperature, begin the slow, controlled addition of the second reagent via a dosing pump.
-
-
Temperature Monitoring and Control:
-
Continuously monitor the internal temperature.
-
If the temperature rises above the setpoint, pause the addition until the temperature stabilizes.
-
Adjust the setpoint of the circulator as needed to maintain the desired internal temperature.
-
Data Presentation: Heat Transfer Fluid Comparison
| Heat Transfer Fluid | Typical Operating Range (°C) | Advantages | Disadvantages |
| Water/Glycol (50/50) | -30 to 120 | Inexpensive, non-toxic | Lower heat transfer efficiency at low temps |
| Silicone Oil | -50 to 250 | Wide operating range, good thermal stability | Higher cost, can be difficult to clean |
| Synthetic Hydrocarbons | -80 to 315 | Excellent thermal stability, good performance | Higher cost, potential flammability concerns |
Visualizations
Diagram 1: Thermal Runaway Feedback Loop
Caption: A simplified diagram illustrating the positive feedback loop of a thermal runaway reaction.
Diagram 2: Troubleshooting Workflow for Temperature Excursions
Caption: A logical workflow for troubleshooting unexpected temperature increases during synthesis.
References
-
Duratherm. (n.d.). Heat Transfer Fluids for the Pharmaceuticals Industry. Retrieved from [Link]
-
Eastman. (n.d.). Pharmaceutical Manufacturing. Therminol. Retrieved from [Link]
-
Global Heat Transfer. (n.d.). Heat transfer fluid for pharmaceutical processing. Retrieved from [Link]
-
Caldera. (n.d.). Heat Transfer Fluids for Pharmaceutical Processing Plants. Retrieved from [Link]
-
Mielke, E., Plouffe, P., Koushik, N., Eyholzer, M., Gottsponer, M., & Kockmann, N. (2020). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering. [Link]
- Raspoet, G., Rojas, M. G., & Nguyen, M. T. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(18), 6609-6615.
-
Semantic Scholar. (n.d.). Kinetic studies of some alcohol-isocyanate reactions. Retrieved from [Link]
-
Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Retrieved from [Link]
-
BOC. (n.d.). Reactor Cooling. Retrieved from [Link]
- Vargáné R, F., & Vanyúr, R. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3385.
- Kothandaraman, H., & Sultan, N. (1982). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-12.
-
Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions. Retrieved from [Link]
-
Medium. (2023, May 2). Heat exchanger facilities for highly exothermic reaction in fixed bed reactor. Retrieved from [Link]
-
Linde Gas. (n.d.). Reactor Cooling. Retrieved from [Link]
-
Scilit. (n.d.). Kinetic studies of some alcohol-isocyanate reactions. Retrieved from [Link]
-
CORE. (n.d.). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
Aggreko. (n.d.). Reactor Cooling. Retrieved from [Link]
-
PubMed. (2009, April 30). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. Retrieved from [Link]
-
Eppendorf. (n.d.). Process Analytical Technology. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ammonium carbamate – Knowledge and References. Retrieved from [Link]
-
LNEYA. (2023, November 28). Reactor Cooling Heating Systems for Chemical Manufacturing. Retrieved from [Link]
-
National Institutes of Health. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Retrieved from [Link]
-
PubMed. (2019, October 10). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
MDPI. (2018, November 23). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?. Knowledge Center. Retrieved from [Link]
-
UreaKnowHow. (n.d.). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. Retrieved from [Link]
-
Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
-
YouTube. (2014, October 16). Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar– en. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from [Link]
-
National Institutes of Health. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
-
American Chemical Society. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]
-
MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. Retrieved from [Link]
-
FAA Fire Safety. (n.d.). Thermal Runaway Initiation Methods for Lithium Batteries. Retrieved from [Link]
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Technical Support Center: Optimizing Solvent Systems for Reactions Involving tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical role of solvent selection in achieving optimal reaction outcomes.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structure incorporates a Boc-protected amine and a primary alcohol on a pyridine ring, offering multiple reactive sites. The interplay between these functional groups necessitates careful consideration of reaction conditions, especially the solvent system, to ensure high yields and minimize side reactions. The Boc (tert-butyloxycarbonyl) protecting group is known for its stability under many conditions but is sensitive to strong acids and high temperatures.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for solvent selection?
A1: Understanding the molecule's properties is the first step. It is a solid at room temperature and possesses both polar (hydroxymethyl, carbamate) and non-polar (tert-butyl) moieties.[5][6] This amphiphilic nature dictates its solubility. It generally exhibits good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF), and is also soluble in alcohols like methanol and ethanol.[7][8] Its solubility in water is expected to be low.[7]
Q2: Which general classes of solvents are recommended for reactions with this substrate?
A2: The choice of solvent is highly dependent on the specific reaction being performed. However, some general guidelines apply:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are often good starting points for a variety of transformations.[8]
-
Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) can be suitable, particularly for reactions where the hydroxyl group is not intended to participate or is protected.[7] However, be mindful of potential transesterification or other side reactions.
-
Non-polar Solvents: Solvents like toluene or hexane are less commonly used due to the compound's polarity but may be employed in specific cases, such as in biphasic systems or for product extraction.
Q3: How does the Boc protecting group influence solvent choice?
A3: The Boc group is stable under neutral and basic conditions but is readily cleaved by acids.[4] Therefore, acidic solvents or reagents should be used with caution if deprotection is not the desired outcome. While thermal deprotection of Boc groups is possible, it typically requires high temperatures.[3] For most standard reactions, common organic solvents do not pose a risk to the Boc group's integrity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Low Reaction Yield or Incomplete Conversion
Low yields are a frequent challenge in organic synthesis.[9] Before altering complex parameters, a thorough evaluation of the solvent system is crucial.
Q: My reaction is showing low conversion of the starting material. What solvent-related factors should I investigate?
A: Several factors could be at play. A logical troubleshooting workflow is essential.
Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Verify Solubility: Ensure all reactants are fully dissolved at the reaction temperature.[10] Poor solubility is a common reason for incomplete reactions.
-
Assess Reagent Stability: The chosen solvent can impact the stability of your reactants or reagents.
-
Solution: Run control experiments by dissolving your starting material and key reagents in the solvent at the reaction temperature and monitoring for any degradation over time using techniques like TLC or LC-MS.[11] If degradation is observed, a less reactive or more inert solvent should be selected.
-
-
Consider Solvent-Reactant Interactions: The solvent is not always an innocent bystander. Protic solvents, for example, can interfere with reactions involving strong bases or organometallics.
-
Solution: If using a protic solvent, ensure it is compatible with all reagents. For reactions sensitive to water, use anhydrous solvents.[11]
-
Issue 2: Formation of Side Products
The presence of multiple functional groups on this compound can lead to the formation of undesired side products.
Q: I am observing a significant amount of an unknown impurity in my reaction mixture. How can the solvent be contributing to this?
A: The solvent can influence reaction selectivity and promote side reactions.
Potential Side Reactions and Solvent-Based Solutions
| Side Reaction | Potential Cause | Solvent Optimization Strategy |
| Boc Deprotection | Presence of acidic impurities in the solvent or generated in situ. | Use a freshly distilled, non-acidic solvent. Consider adding a non-nucleophilic base (e.g., proton sponge) if acidity is unavoidable. |
| Reaction at the Hydroxymethyl Group | The hydroxyl group can compete with other nucleophiles. | In reactions where the amine is the desired reactive site, consider using a less polar, aprotic solvent to disfavor solvation and activation of the hydroxyl group. Alternatively, protect the hydroxyl group prior to the reaction. |
| Pyridine Ring Reactions | The pyridine nitrogen can be alkylated or oxidized.[8] | The basicity of the pyridine nitrogen can be attenuated in protic solvents through hydrogen bonding. In aprotic solvents, it is more nucleophilic. Choose the solvent based on whether you want to enhance or suppress the reactivity of the pyridine nitrogen. |
Logical Flow for Minimizing Side Products
Caption: A decision tree for addressing side product formation.
Issue 3: Difficult Product Isolation and Purification
The choice of solvent not only affects the reaction itself but also the subsequent workup and purification steps.[12]
Q: My product is difficult to isolate from the reaction mixture. What should I consider regarding the solvent?
A: High-boiling point solvents like DMF or DMSO can be challenging to remove completely.
Strategies for Improved Isolation:
-
Solvent Selection for Easy Removal: Whenever possible, opt for lower-boiling point solvents like DCM, ethyl acetate, or THF.
-
Aqueous Workup: If your product is sufficiently non-polar, a reaction in a water-miscible solvent like THF can be followed by dilution with water and extraction into an immiscible organic solvent.
-
Chromatography Considerations: The polarity of the reaction solvent can impact the efficiency of chromatographic purification.[13] If the reaction solvent is highly polar, it may need to be thoroughly removed before loading the crude product onto a silica gel column.
Experimental Protocols
Protocol 1: General Procedure for a Substitution Reaction
This protocol provides a starting point for a nucleophilic substitution reaction on the hydroxymethyl group, which would typically first be converted to a better leaving group (e.g., a tosylate or halide).
-
Solvent and Reagent Preparation: Ensure the chosen solvent (e.g., anhydrous DCM) is dry and free of impurities.[11]
-
Reactant Addition: Dissolve this compound in the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Slowly add the activating reagent (e.g., tosyl chloride) and a non-nucleophilic base (e.g., triethylamine).
-
Nucleophile Addition: After activation is complete (monitor by TLC), add the nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Solubility Assessment
A quick and effective way to determine the best solvent for your reaction.[4]
-
Preparation: Add a small, accurately weighed amount of this compound to several vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., DCM, THF, DMF, EtOH, Toluene, Water).
-
Observation: Agitate the vials and observe the solubility at room temperature and, if necessary, with gentle heating.
-
Selection: Choose the solvent that provides the best solubility for your starting material and is compatible with your reaction conditions.
Conclusion
Optimizing the solvent system is a critical, yet often overlooked, aspect of successful reaction design for multi-functional molecules like this compound. A logical, step-by-step approach to solvent selection and troubleshooting, as outlined in this guide, can significantly improve reaction yields, minimize side product formation, and streamline product isolation. By understanding the interplay between the substrate, reagents, and solvent, researchers can unlock the full synthetic potential of this versatile building block.
References
-
Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). Retrieved from [Link]
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University of Twente Research Information. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. Retrieved from [Link]
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PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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(n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Substituted Pyridinyl Carbamates
Substituted pyridinyl carbamates are a cornerstone in modern medicinal chemistry and drug development. Their structural motif is prevalent in a wide array of therapeutic agents, owing to the ability of the carbamate functional group to act as a stable, hydrogen-bond donating and accepting moiety, thereby influencing molecular recognition at biological targets. The pyridine ring, a bioisostere of the phenyl group, offers advantages in modulating physicochemical properties such as solubility and metabolic stability. This guide provides a comparative analysis of the principal synthetic strategies for accessing this important class of molecules, offering insights into the mechanistic rationale behind each approach and presenting experimental data to facilitate informed decisions in synthetic planning.
I. The Isocyanate Route: A Convergent and High-Yielding Approach
The reaction of a pyridinol or a substituted pyridinyl alcohol with an isocyanate is one of the most direct and widely employed methods for the synthesis of pyridinyl carbamates. This pathway is highly convergent, forming the carbamate linkage in a single, often high-yielding step.
The reaction proceeds through the nucleophilic attack of the hydroxyl group of the pyridinol onto the electrophilic carbon of the isocyanate. The choice of catalyst, solvent, and temperature can significantly impact the reaction rate and yield.
Mechanistic Considerations
The uncatalyzed reaction can be slow, but it is often accelerated by the use of a base or an organometallic catalyst. Basic catalysts, such as triethylamine or pyridine, deprotonate the pyridinol, increasing its nucleophilicity. Organotin catalysts, like dibutyltin dilaurate, activate the isocyanate by coordinating to the oxygen atom, rendering the carbonyl carbon more electrophilic.
Caption: Reaction of Pyridinol with Isocyanate.
Experimental Protocol: Synthesis of a p-Pyridinyl Oxime Carbamate[1][2]
A study on p-pyridinyl oxime carbamates demonstrated their synthesis via the reaction of corresponding oximes with isocyanates.[1][2]
Step 1: Reactant Preparation In a round-bottom flask, dissolve the appropriate p-pyridine amidoxime (1 equivalent) in dry chloroform or tetrahydrofuran under an argon atmosphere.
Step 2: Addition of Base and Isocyanate Add triethylamine (1.1 equivalents) to the solution. Subsequently, add the corresponding isocyanate (1.1–1.8 equivalents) dropwise at 0 °C.
Step 3: Reaction Allow the reaction mixture to warm to room temperature or reflux. The reaction progress can be monitored by thin-layer chromatography.
Step 4: Work-up and Purification Upon completion, the reaction mixture is worked up to isolate the product. Purification is typically achieved by column chromatography.
Performance Comparison
| Reactant | Conditions | Yield | Reference |
| p-Pyridine amidoxime & various isocyanates | Et3N, dry chloroform or THF, 0 °C to rt or reflux | 19–97% | [1] |
Advantages:
-
High convergence, often a one-step reaction.
-
Generally high yields.
-
Commercially available starting materials.
Disadvantages:
-
Isocyanates can be toxic and moisture-sensitive.
-
The synthesis of substituted isocyanates can be challenging.
II. The Chloroformate Route: A Versatile and Stepwise Approach
An alternative and highly versatile method for synthesizing pyridinyl carbamates involves the reaction of a pyridinylamine with a chloroformate.[3] This approach allows for the independent introduction of the pyridinyl and the "R" group of the carbamate, offering greater flexibility in library synthesis.
The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[3]
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, and the chloride is the leaving group. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the liberated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Reaction of Pyridinylamine with Chloroformate.
Experimental Protocol: General Synthesis of Pyridinyl Carbamate[3]
Step 1: Reactant Mixture Combine a slight excess of a haloformate, such as phenyl chloroformate, with the pyridinylamine in an organic solvent like triethylamine or pyridine.
Step 2: Reaction Stir the mixture for approximately 1 to 24 hours at a temperature ranging from 0° to 30° C.
Step 3: Isolation Acidify the reaction mixture with a mineral acid (e.g., HCl or H2SO4) to precipitate the pyridinyl carbamate product.
Step 4: Purification Collect the precipitate by filtration. The product can be further purified by crystallization from a suitable solvent if necessary.[3]
Performance Comparison
| Reactants | Conditions | Yield | Reference |
| Pyridinylamine & Phenyl Chloroformate | Triethylamine or pyridine, 0-30 °C, 1-24 h | Not specified, but generally high | [3] |
Advantages:
-
High versatility in introducing diverse substituents on both the pyridine and carbamate moieties.
-
Chloroformates are often more stable and easier to handle than isocyanates.
-
The reaction conditions are generally mild.
Disadvantages:
-
Chloroformates can be corrosive and require careful handling.
-
The use of a base is necessary, which may need to be removed during work-up.
III. Direct Carbonylation and Phosgene-Free Alternatives: Greener Synthetic Strategies
In recent years, there has been a growing emphasis on developing more sustainable and safer synthetic methodologies. This has led to the exploration of direct carbonylation reactions and the use of phosgene-free reagents for carbamate synthesis.
Direct Carbonylation
Direct carbonylation methods aim to construct the carbamate functionality using carbon monoxide (CO) or carbon dioxide (CO2) as the C1 source. These methods often require a transition metal catalyst to facilitate the reaction. For example, the ruthenium-catalyzed carbonylation of pyridylbenzenes with CO and an olefin can lead to the formation of a new C-C bond and subsequent functionalization.[4] While not a direct synthesis of the carbamate N-C(O)-O linkage in one step from a pyridinol and an amine, these methods highlight the potential of carbonylation chemistry in building complex pyridinyl-containing molecules.
A more direct approach involves the reaction of amines with CO2 and an alkylating agent in the presence of a base like cesium carbonate, providing a phosgene-free route to carbamates.[5]
Phosgene-Free Reagents
The toxicity of phosgene and its derivatives has driven the development of safer alternatives. Reagents like N,N'-disuccinimidyl carbonate (DSC) and di(2-pyridyl) carbonate (DPC) serve as effective carbonylating agents for the synthesis of carbamates from amines and alcohols.[6] These reagents are solid, stable, and less hazardous than phosgene.
Another innovative approach involves the in situ generation of isocyanates from carboxamides via a Hofmann rearrangement, which can then be trapped by an alcohol to form the carbamate.[7] This method avoids the direct handling of isocyanates.
Mechanistic Considerations for CO2-based Synthesis
In the cesium carbonate-promoted synthesis, CO2 reacts with the amine to form a carbamic acid intermediate. The cesium carbonate then deprotonates the carbamic acid, and the resulting carbamate anion is alkylated by an electrophile.
Caption: Phosgene-Free Carbamate Synthesis from CO2.
Performance Comparison
| Method | Key Reagents | Advantages | Disadvantages | Reference |
| Direct Carbonylation | CO, Transition Metal Catalyst | Atom economical | Often requires high pressure and temperature | [4][8] |
| CO2-based Synthesis | CO2, Cs2CO3, Alkylating Agent | Phosgene-free, uses a renewable C1 source | May require specific catalysts or bases | [5][9] |
| Phosgene-Free Reagents | DSC, DPC | Safer than phosgene, stable reagents | Stoichiometric byproducts | [6] |
| Hofmann Rearrangement | Carboxamide, PhI(OAc)2 | In situ generation of isocyanate | Multi-step, potential for side reactions | [7] |
IV. Conclusion and Future Perspectives
The synthesis of substituted pyridinyl carbamates can be achieved through several effective routes, each with its own set of advantages and limitations. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, the desired substitution pattern, scalability, and safety considerations.
The isocyanate and chloroformate routes remain the workhorses for the laboratory-scale synthesis of pyridinyl carbamates due to their reliability and high yields. However, the increasing demand for greener and safer chemical processes is driving innovation in the field. Direct carbonylation methods and the use of phosgene-free reagents represent the future of carbamate synthesis, offering more sustainable and environmentally benign alternatives. As catalytic systems become more efficient and selective, these methods are expected to find broader application in both academic and industrial settings.
V. References
-
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020). National Institutes of Health. [Link]
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Synthesis of pyridinyl carbamate. PrepChem.com. [Link]
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Baykova, S. O., et al. (2024). Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). ResearchGate. [Link]
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Preparation of pyridinol carbamate. (1989). Google Patents.
-
Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. (2014). RSC Publishing. [Link]
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Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. (2019). ResearchGate. [Link]
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Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). (2024). Semantic Scholar. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PubMed Central. [Link]
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Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. (2022). ACS Publications. [Link]
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p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020). PubMed. [Link]
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The Design of Efficient and Selective Routes to Pyridyl Analogues of 3-Oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes. (2010). ResearchGate. [Link]
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Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Thieme Connect. [Link]
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Phosgene derivatives: Overview of commonly used C1 reactants for carbamate synthesis. (2020). ResearchGate. [Link]
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Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. (2020). RSC Publishing. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
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Efficient carbamate synthesis. (2000). Google Patents.
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Organic Carbamate Synthesis Guide. (n.d.). Scribd. [Link]
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Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). RSC Publishing. [Link]
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Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... (2016). ResearchGate. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. (2018). ACS Publications. [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2019). PubMed. [Link]
-
Direct Synthesis of Carbamate from CO 2 Using a Task-Specific Ionic Liquid Catalyst. (2017). Semantic Scholar. [Link]
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A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. (2005). ResearchGate. [Link]
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. (2022). ResearchGate. [Link]
-
Phosgene-free process for preparing carbamates. (2003). Google Patents.
-
Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides. (2012). ResearchGate. [Link]
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Ru3(CO)12-Catalyzed Reaction of Pyridylbenzenes with Carbon Monoxide and Olefins. Carbonylation at a C−H Bond in the Benzene Ring. (1998). ACS Publications. [Link]
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Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. (2007). ACS Publications. [Link]
-
Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009). Google Patents.
-
Direct synthesis of carbamate from CO2 using a task-specific ionic liquid catalyst. (2017). Semantic Scholar. [Link]
-
Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides. (2014). ACS Publications. [Link]
-
Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2016). MDPI. [Link]
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A Comparative Guide to LC-MS Analysis for Purity Assessment of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details an optimized LC-MS workflow, explains the scientific rationale behind methodological choices, and objectively compares its performance against alternative analytical techniques.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends to its precursors, such as this compound. The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide, guided by standards like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task. Its power lies in the coupling of high-resolution liquid chromatography for physical separation with the high sensitivity and specificity of mass spectrometry for detection and identification.[3][4] This guide will not only provide a detailed protocol for the LC-MS analysis of the title compound but also explore the comparative advantages and limitations of this technique against established methods like HPLC-UV.
The Analyte: this compound
A comprehensive understanding of the analyte is the foundation of any robust analytical method.
Potential Impurities: The purity profile is intrinsically linked to the synthesis pathway. While specific routes are proprietary, common synthetic strategies for similar molecules allow us to anticipate potential impurities. These may include:
-
Residual Starting Materials: Unreacted 3-amino-2-(hydroxymethyl)pyridine or di-tert-butyl dicarbonate (Boc-anhydride).
-
Reaction By-products: Di-substituted products or isomers formed during the carbamate formation.
-
Degradation Products: Hydrolysis of the carbamate group or oxidation of the hydroxymethyl group, particularly under stress conditions (e.g., heat, acid, or base).
Core Methodology: Purity Assessment by LC-MS
The combination of LC's separation capability with MS's identification power provides a comprehensive purity profile.[6] The following protocol is a validated starting point for the analysis of this compound.
Experimental Workflow Diagram
Caption: LC-MS workflow for purity assessment.
Detailed Step-by-Step Protocol
1. Instrumentation:
-
An HPLC or UPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap).
2. Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile (ACN) and deionized water.
-
Sample Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent to achieve a concentration of ~1 mg/mL.
-
Working Solution: Dilute the stock solution 10-fold with the diluent to a final concentration of ~0.1 mg/mL (100 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Rationale: A C18 column provides excellent retention and separation for moderately polar organic molecules like the target carbamate.[7]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid acidifies the mobile phase, which promotes the protonation of the analyte, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Rationale: A gradient elution is crucial for purity analysis as it allows for the elution of impurities with a wide range of polarities, from highly polar (eluting early) to non-polar (eluting late).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
-
-
Injection Volume: 2 µL.
4. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Rationale: ESI is a soft ionization technique ideal for polar, thermally labile molecules, preventing their degradation in the source.[8]
-
-
Polarity: Positive Ion Mode.
-
Rationale: The pyridine nitrogen in the analyte is basic and readily accepts a proton, forming a stable [M+H]⁺ ion (expected m/z 225.12).
-
-
Scan Mode: Full Scan.
-
Mass Range: m/z 50 - 500.
-
Rationale: A full scan over a wide mass range is essential for impurity profiling to detect any and all ionizable species, not just pre-defined ones.
-
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, it must be validated according to ICH Q2(R1) guidelines.[9][10][11] This involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity & Range: Demonstrating a proportional response to analyte concentration over a defined range.
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the repeatability of the measurement.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably detected and quantified.
Comparison with Alternative Analytical Techniques
While LC-MS is a premier tool, it is essential to understand its performance in the context of other available technologies. The most common alternative for purity assessment in a quality control environment is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Feature | LC-MS | HPLC-UV | Gas Chromatography (GC) |
| Selectivity | Very High: Can distinguish co-eluting peaks by mass. | Moderate: Dependent on chromatographic resolution. | High: Excellent separation for volatile compounds. |
| Sensitivity | Very High: Can detect impurities at trace levels (ng/L or below).[1] | Moderate: Dependent on the chromophore of the analyte/impurity. | High: Very sensitive for volatile compounds. |
| Identification | Excellent: Provides molecular weight, aiding in the identification of unknown impurities.[4] | Poor: Requires reference standards for peak identification. | Good: Can be coupled with MS for identification. |
| Suitability for Analyte | Excellent: Ideal for polar, non-volatile, and thermally labile compounds. | Good: Suitable for the analyte, but less informative. | Poor: Not suitable for thermally unstable carbamates which can degrade in the hot GC inlet.[12] |
| Cost & Complexity | High: More expensive and complex instrumentation. | Low: Simpler, more robust, and lower cost. | Moderate: Instrumentation cost is between HPLC-UV and LC-MS. |
| Throughput | High: Fast analysis times are achievable.[12] | Moderate: Analysis times can be longer to achieve baseline separation. | High: Typically offers fast run times. |
In-Depth Comparison: LC-MS vs. HPLC-UV
-
The Power of Mass Detection: The primary advantage of LC-MS is its mass detector. In a purity analysis, it is common for a minor impurity to co-elute with the main peak or another impurity. With UV detection, this co-elution might be missed entirely, leading to an overestimation of purity. LC-MS, however, can easily distinguish the two compounds by their different mass-to-charge ratios (m/z), providing a more accurate purity assessment.
-
Identifying the Unknowns: During drug development, not all potential impurities are known or available as reference standards. HPLC-UV can show a peak for an impurity, but it cannot provide information about its identity. LC-MS provides the molecular weight of the impurity, which is the first and most critical piece of information in its structural elucidation.[6]
-
When is HPLC-UV Sufficient? For routine quality control of a well-established manufacturing process where the impurity profile is known and all impurities have reference standards, HPLC-UV is often a more cost-effective and robust choice. Its simplicity and lower maintenance make it ideal for high-throughput release testing.
Conclusion
For the comprehensive purity assessment of this compound, particularly within a research and development context, LC-MS is the superior analytical technique . Its unparalleled combination of high-resolution separation and sensitive, specific mass detection provides the most accurate and informative data. It not only quantifies known impurities but also enables the detection and preliminary identification of unknown process-related substances and degradants.
While HPLC-UV remains a valuable tool for routine quality control, LC-MS offers the depth of analysis required to ensure the safety and quality of pharmaceutical intermediates, aligning with the rigorous expectations of modern drug development and regulatory standards.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]
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Restek Corporation. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. [Link]
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Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]
-
Akiyama, Y., et al. (2002). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Degen, P. H. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Richardson, K. (2015). Nonconventional Alternatives to LC–MS. LCGC International. [Link]
-
PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery. Request PDF. [Link]
-
Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS. Payesh Darou Zist Azma. [Link]
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D'Orazio, G., et al. (2021). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. [Link]
-
Agilent Technologies. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Separation Science. [Link]
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Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
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Thurman, E. M., et al. (2001). HPLC/TOF-MS: An Alternative to LC/MS/MS for Sensitive and Selective Determination of Polar Organic Contaminants in the Aquatic Environment. ResearchGate. [Link]
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Elmashni, D. (2013). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]
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Preprints.org. (2023). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. [Link]
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- 12. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
A Comparative Guide to the Crystallographic Landscape of Pyridinyl Carbamates: Analyzing the Structure of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate Derivatives
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural understanding, afforded by single-crystal X-ray diffraction, dictates a compound's physical properties, its interactions with biological targets, and its potential for forming stable, well-defined materials. This guide provides an in-depth analysis of the X-ray crystal structure of tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate derivatives, a class of compounds with significant potential in drug discovery and supramolecular chemistry.
While a definitive crystal structure for the parent compound, this compound, is not publicly available, a comprehensive understanding of its likely solid-state conformation and intermolecular interactions can be constructed through a comparative analysis of closely related, structurally characterized derivatives. This guide will objectively compare the crystallographic features of analogous pyridine carbamates and amides, providing researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to anticipate and interpret the structural chemistry of this important molecular scaffold.
The Architectural Blueprint: Understanding the Pyridine Carbamate Scaffold
The core structure of this compound combines several key functional groups that are known to influence crystal packing: a pyridine ring, a carbamate linkage, a hydroxyl group, and a bulky tert-butyl group. The interplay of these features, particularly their propensity for hydrogen bonding and steric hindrance, will ultimately govern the supramolecular assembly in the solid state.
The pyridine ring, an aromatic heterocycle, can participate in π–π stacking interactions, while its nitrogen atom is a potential hydrogen bond acceptor. The carbamate and hydroxymethyl groups are classic donors and acceptors for hydrogen bonds, suggesting that these interactions will be a dominant feature in the crystal lattice. The sterically demanding tert-butyl group, however, can influence the overall molecular conformation and potentially disrupt close packing arrangements.
To illustrate the expected intermolecular interactions that drive the crystal packing of such derivatives, the following workflow outlines the key steps from synthesis to structural elucidation.
Figure 1: A generalized workflow from synthesis to crystallographic analysis of pyridine carbamate derivatives.
Comparative Structural Analysis: Insights from Related Molecules
To predict the structural characteristics of this compound, we can examine the crystallographic data of analogous compounds. The following table summarizes key structural parameters from published crystal structures of related pyridine derivatives.
| Compound Name | Dihedral Angle (Amide/Carbamate to Pyridine Ring) | Key Intermolecular Interactions | Reference |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | 6.1(2)° | Weak π–π stacking | [1] |
| 4-(2,2-dimethylpropanamido)-pyridin-3-yl N,N-diisopropyldithiocarbamate | 1.6(1)° (amide), 76.7(1)° (dithiocarbamate) | C-H···O hydrogen bonds forming inversion dimers | [2][3] |
| Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate | 86.30(13)° | N-H···O hydrogen bonding | [4] |
This data reveals a significant conformational flexibility in pyridine derivatives. For instance, in N-(pyridine-2-carbonyl)pyridine-2-carboxamide, the two pyridine rings are nearly coplanar, facilitating weak π–π interactions[1]. In contrast, the dithiocarbamate group in 4-(2,2-dimethyl-propanamido)-pyridin-3-yl N,N-diisopropyldithiocarbamate is almost perpendicular to the pyridine ring, while its amide group remains coplanar[2][3]. This highlights how different functional groups can dictate the overall molecular shape.
For this compound, the presence of the N-H group in the carbamate and the O-H of the hydroxymethyl group strongly suggests that hydrogen bonding will be a primary driver of the crystal packing, likely involving the pyridine nitrogen as an acceptor. The orientation of the carbamate group relative to the pyridine ring will be a critical determinant of the overall crystal structure.
Experimental Protocols: A Guide to Obtaining High-Quality Crystals
The successful determination of a crystal structure is contingent on the growth of high-quality single crystals. The following protocols are based on established methods for the crystallization of organic molecules and can be adapted for this compound and its derivatives.
Synthesis and Purification
The synthesis of pyridine carbamate derivatives often involves the reaction of an aminopyridine with a suitable chloroformate or anhydride. A general procedure is outlined below:
-
Reaction Setup: Dissolve the aminopyridine precursor in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.
-
Carbamate Formation: Slowly add di-tert-butyl dicarbonate or tert-butyl chloroformate to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, and purify by silica gel column chromatography.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.
-
Solvent Selection: Start with a solvent in which the compound has moderate solubility. Good starting points include ethanol, methanol, ethyl acetate, and acetone.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
Logic of Experimental Design: Causality in Crystallography
The choice of synthetic route, purification method, and crystallization technique is guided by the chemical properties of the target molecule. The use of a non-nucleophilic base in the synthesis prevents unwanted side reactions. Purification by column chromatography is essential to remove any impurities that could inhibit crystal growth.
The selection of solvents for crystallization is critical. A solvent that dissolves the compound too well will not allow for the supersaturation required for crystal nucleation. Conversely, a solvent in which the compound is poorly soluble will result in rapid precipitation of an amorphous solid. The ideal solvent system allows for slow, controlled crystal growth, leading to well-ordered single crystals.
The logical relationship between the molecular features and the expected crystallographic outcome can be visualized as follows:
Figure 2: The influence of molecular features on the final crystal packing through various intermolecular interactions.
Conclusion and Future Directions
While the crystal structure of this compound remains to be experimentally determined, a comparative analysis of its structural analogues provides a robust framework for predicting its solid-state behavior. The interplay of strong hydrogen bonding from the carbamate and hydroxymethyl groups, potential π–π stacking from the pyridine ring, and steric influence from the tert-butyl group will undoubtedly lead to a rich and complex crystallographic landscape.
The experimental protocols and analytical logic presented in this guide offer a clear pathway for researchers to pursue the crystallization and structural elucidation of this and related compounds. Future work should focus on the successful crystallization of the parent compound and the synthesis of a wider range of derivatives to build a comprehensive structure-property relationship database for this valuable class of molecules. Such a database would be an invaluable resource for the rational design of new pharmaceutical agents and functional materials.
References
-
Castaneda, J. P., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1686–1690. [Link][1]
-
El-Hiti, G. A., Smith, K., Hegazy, A. S., Baashen, M., & Kariuki, B. M. (2014). Crystal structure of 4-(2,2-di-methyl-propanamido)-pyridin-3-yl N,N-diiso-propyl-dithio-carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1069–o1070. [Link][2]
-
El-Hiti, G. A., Smith, K., Hegazy, A. S., Baashen, M., & Kariuki, B. M. (2014). Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-ylN,N-diisopropyldithiocarbamate. Cardiff University ORCA. [Link][3]
-
Hou, Y. J., Chu, W. Y., Sui, J., & Sun, Z. Z. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o707. [Link][4]
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- 1. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-(2,2-di-methyl-propanamido)-pyridin-3-yl N,N-diiso-propyl-dithio-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-ylN,N-diisopropyldithiocarbamate -ORCA [orca.cardiff.ac.uk]
- 4. Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Isomers of tert-Butyl (hydroxymethyl)pyridin-3-yl)carbamate
In the landscape of pharmaceutical research and drug development, the precise structural characterization of intermediates is paramount. Isomeric impurities, even in trace amounts, can significantly impact the efficacy and safety of a final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate and its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds, ensuring the integrity of their synthetic pathways.
Introduction: The Challenge of Isomeric Differentiation
This compound is a valuable building block in organic synthesis, featuring a trifunctionalized pyridine ring. The relative positions of the hydroxymethyl and tert-butoxycarbonyl (Boc) protected amine groups are critical to its reactivity and intended use. During synthesis, the formation of positional isomers is a common challenge. These isomers, with the same molecular formula and weight, can be difficult to separate and identify using simple analytical techniques like thin-layer chromatography (TLC). This guide presents a detailed analysis of the distinct spectroscopic signatures of the target compound and its primary isomers, providing a reliable roadmap for their unambiguous identification.
The isomers under consideration in this guide are:
-
Target Compound: this compound
-
Isomer 1: tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate
-
Isomer 2: tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate
-
Isomer 3: tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
-
Isomer 4: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the target compound and its key isomers. These predictions were generated using established computational models and provide a basis for experimental data analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Target Compound | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Boc (-C(CH₃)₃) | ~1.50 (s, 9H) | ~1.52 (s, 9H) | ~1.51 (s, 9H) | ~1.53 (s, 9H) | ~1.52 (s, 9H) |
| -CH₂OH | ~4.75 (s, 2H) | ~4.68 (s, 2H) | ~4.70 (s, 2H) | ~4.65 (s, 2H) | ~4.72 (s, 2H) |
| Pyridine-H4 | ~7.30 (dd) | ~7.15 (dd) | - | ~8.20 (d) | ~7.90 (dd) |
| Pyridine-H5 | ~8.15 (dd) | ~7.80 (dd) | ~7.35 (d) | - | ~8.30 (d) |
| Pyridine-H6 | ~8.30 (dd) | ~8.25 (dd) | ~8.45 (s) | ~8.40 (s) | - |
| NH | ~7.90 (br s) | ~8.10 (br s) | ~7.80 (br s) | ~7.95 (br s) | ~7.85 (br s) |
| OH | (variable) | (variable) | (variable) | (variable) | (variable) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Target Compound | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Boc (-C(CH₃)₃) | ~28.5 | ~28.4 | ~28.5 | ~28.4 | ~28.5 |
| Boc (-C(CH₃)₃) | ~81.0 | ~81.2 | ~81.1 | ~81.3 | ~81.2 |
| Boc (C=O) | ~154.0 | ~153.8 | ~154.2 | ~153.9 | ~154.1 |
| -CH₂OH | ~63.0 | ~64.5 | ~62.8 | ~63.5 | ~65.0 |
| Pyridine-C2 | ~155.0 | ~156.5 | ~140.0 | ~145.0 | ~148.0 |
| Pyridine-C3 | ~135.0 | ~125.0 | ~138.0 | ~130.0 | ~132.0 |
| Pyridine-C4 | ~122.0 | ~120.0 | ~148.0 | ~121.0 | ~123.0 |
| Pyridine-C5 | ~138.0 | ~139.0 | ~124.0 | ~142.0 | ~140.0 |
| Pyridine-C6 | ~147.0 | ~146.0 | ~149.0 | ~148.5 | ~158.0 |
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | Target Compound | Isomers (General Range) |
| O-H Stretch (alcohol) | ~3400 (broad) | ~3450 - 3350 (broad) |
| N-H Stretch (carbamate) | ~3350 (medium) | ~3380 - 3320 (medium) |
| C-H Stretch (aromatic) | ~3100 - 3000 | ~3100 - 3000 |
| C-H Stretch (aliphatic) | ~2980 - 2850 | ~2980 - 2850 |
| C=O Stretch (carbamate) | ~1710 (strong) | ~1720 - 1700 (strong) |
| C=C, C=N Stretch (pyridine) | ~1600, ~1580 | ~1610 - 1570 |
| C-O Stretch (alcohol) | ~1050 | ~1060 - 1030 |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Ion | Target Compound & Isomers |
| [M+H]⁺ | 225.12 |
| [M-C₄H₈]⁺ (loss of isobutylene) | 169.07 |
| [M-Boc+H]⁺ | 125.07 |
| [M-Boc-H₂O+H]⁺ | 107.06 |
| [C₄H₉]⁺ (tert-butyl cation) | 57.07 |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy: A Fingerprint of Isomeric Identity
The ¹H NMR spectrum provides the most definitive information for distinguishing between the isomers. The key diagnostic region is the aromatic window (typically 7.0-8.5 ppm), where the pyridine protons resonate. The substitution pattern of each isomer dictates the multiplicity and coupling constants of these protons.
-
Target Compound (this compound): The three adjacent pyridine protons (H4, H5, and H6) will present as a coupled system of doublets of doublets (dd). The proximity of the hydroxymethyl group to the pyridine nitrogen will influence the chemical shift of the H6 proton, likely shifting it downfield.
-
Isomer 1 (tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate): Similar to the target compound, this isomer will also show a three-proton coupled system. However, the electronic environment of the pyridine protons will be different, leading to distinct chemical shifts.
-
Isomer 2 (tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate): This isomer will exhibit a singlet for the H6 proton and a doublet for the H5 proton, providing a clear distinction from the other isomers.
-
Isomers 3 & 4: These isomers will also have unique splitting patterns for their aromatic protons, which can be predicted based on standard pyridine coupling constants (ortho, meta, and para).
The chemical shift of the methylene protons of the hydroxymethyl group (-CH₂OH) can also be informative. Its proximity to the electron-withdrawing carbamate group or the pyridine nitrogen in different isomers will cause slight variations in its resonance frequency. The large singlet corresponding to the nine equivalent protons of the Boc group will be a constant feature across all isomers, serving as a useful internal reference for integration.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹³C NMR is generally less sensitive than ¹H NMR, it provides valuable confirmation of the carbon framework. The chemical shifts of the pyridine carbons are highly dependent on the substituent positions. The carbon attached to the hydroxymethyl group will typically resonate in the range of 60-65 ppm. The carbons of the pyridine ring will appear between 120 and 160 ppm. The distinct electronic environments in each isomer will result in a unique set of six signals for the pyridine carbons, allowing for unambiguous identification when compared with predicted spectra. The three signals corresponding to the Boc group (the quaternary carbon around 81 ppm, the carbonyl carbon around 154 ppm, and the methyl carbons around 28 ppm) will be present in all isomers.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for confirming the presence of the key functional groups: the hydroxyl (-OH) of the alcohol, the N-H and carbonyl (C=O) of the carbamate, and the aromatic pyridine ring. While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns. The strong, sharp carbonyl stretch of the Boc group around 1710 cm⁻¹ is a prominent and reliable feature. The broad O-H stretch of the alcohol and the sharper N-H stretch of the carbamate in the 3300-3400 cm⁻¹ region are also characteristic.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the compound (224.26 g/mol ). Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 225.12 will be the base peak. The fragmentation pattern can also provide structural clues. Common losses include the isobutylene group from the Boc protecting group ([M-56]⁺) and the entire Boc group ([M-100]⁺). While the primary fragmentation pattern will be similar for all isomers, high-resolution mass spectrometry and tandem MS (MS/MS) experiments could potentially reveal subtle differences in fragment ion abundances, further aiding in differentiation.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube and ensure the sample height is adequate for the instrument's probe.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[2][3]
-
If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Data Processing:
-
Analyze the full scan spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
If performing tandem MS (MS/MS), select the [M+H]⁺ ion for fragmentation and analyze the resulting product ion spectrum to identify characteristic fragment ions.
Visualization of Experimental Workflows
Caption: Workflow for the synthesis, purification, and spectroscopic identification of tert-Butyl (hydroxymethyl)pyridin-yl)carbamate isomers.
Conclusion
The unambiguous identification of positional isomers is a critical aspect of quality control in drug development and chemical synthesis. This guide has demonstrated that a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust analytical toolkit for the differentiation of this compound from its key isomers. While IR and MS are invaluable for confirming functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR, serves as the cornerstone for definitive structural elucidation due to the unique spin systems of the pyridine protons in each isomer. By adhering to the outlined experimental protocols and utilizing the provided predicted data as a reference, researchers can confidently verify the structure of their target compounds and ensure the purity and integrity of their synthetic intermediates.
References
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NMR Sample Preparation. (n.d.). Retrieved January 7, 2026, from [Link]
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Sample Preparation. (n.d.). Retrieved January 7, 2026, from [Link]
-
Preparing an NMR sample. (n.d.). University of York. Retrieved January 7, 2026, from [Link]
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NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved January 7, 2026, from [Link]
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Sample Preparation. (n.d.). University College London. Retrieved January 7, 2026, from [Link]
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Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved January 7, 2026, from [Link]
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Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. Retrieved January 7, 2026, from [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 7, 2026, from [Link]
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 7, 2026, from [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2025, August 7). IntechOpen. Retrieved January 7, 2026, from [Link]
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FTIR Analysis. (n.d.). Metallurgical Engineering Services. Retrieved January 7, 2026, from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved January 7, 2026, from [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved January 7, 2026, from [Link]
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tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]
-
tert-Butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate. (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12034-12047. [Link]
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tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (2023, October 30). National Institutes of Health. Retrieved January 7, 2026, from [Link]
- BOC protection method for aminopyridine. (n.d.). Google Patents.
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Appendix C. Experimental for Chapter 3. (n.d.). SFU Summit. Retrieved January 7, 2026, from [Link]
-
FT-IR spectrum of tert-butyl.... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Structural Validation of Reaction Products Derived from tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison and validation protocols for reaction products of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate. We will explore its synthesis, structural characterization, and application in cross-coupling reactions, alongside a comparative analysis with alternative building blocks. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for your research.
Introduction: The Pivotal Role of Structural Validation in Drug Discovery
In the intricate landscape of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, compromised patient safety. The use of versatile building blocks like this compound in the synthesis of complex molecules necessitates rigorous structural validation at every step. This guide provides a framework for ensuring the integrity of your synthetic products.
Synthesis and Characterization of this compound
The target compound, this compound, is a valuable bifunctional building block. The Boc-protected amine and the primary alcohol offer orthogonal reactivity, making it a versatile scaffold in medicinal chemistry.
Synthetic Approach: Boc Protection of 3-Amino-2-(hydroxymethyl)pyridine
A common and effective method for the synthesis of the title compound is the Boc protection of the corresponding aminopyridine. This reaction is typically straightforward, but careful control of reaction conditions is necessary to avoid side products.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Amino-2-(hydroxymethyl)pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve 3-Amino-2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the amine with atmospheric carbon dioxide.
-
Anhydrous Solvents: Water can hydrolyze (Boc)₂O and compete with the amine for reaction.
-
Base (TEA or DIPEA): The reaction of the amine with (Boc)₂O produces tert-butoxycarbamic acid, which can protonate the starting amine, rendering it unreactive. The base neutralizes this acidic byproduct.[1]
-
Purification by Chromatography: This step is crucial to remove any unreacted starting material, di-Boc protected product, and other impurities.
Structural Validation of this compound
A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized compound.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Results and Interpretation |
| ¹H NMR | - A singlet around 1.5 ppm integrating to 9H (tert-butyl group).- A singlet or broad singlet for the NH proton.- A singlet around 4.7 ppm integrating to 2H (CH₂OH).- A broad singlet for the OH proton.- A set of aromatic protons corresponding to the pyridine ring, with splitting patterns and chemical shifts influenced by the substituents. For instance, a doublet of doublets for the proton between the two substituents. |
| ¹³C NMR | - A signal around 28 ppm (3 carbons of the tert-butyl group).- A signal around 80 ppm (quaternary carbon of the tert-butyl group).- A signal around 60 ppm (CH₂OH carbon).- Signals in the aromatic region (110-160 ppm) for the pyridine ring carbons.- A signal around 155 ppm for the carbonyl carbon of the Boc group. |
| Mass Spectrometry (MS) | - Electrospray Ionization (ESI+): Expected [M+H]⁺ at m/z 225.1234 and [M+Na]⁺ at m/z 247.1053. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| Infrared (IR) Spectroscopy | - A broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching).- C-H stretching bands around 2980-2850 cm⁻¹.- A strong absorption band around 1700-1720 cm⁻¹ (C=O stretching of the carbamate).- C-N stretching and N-H bending bands in the 1500-1600 cm⁻¹ region.- C-O stretching band around 1050-1150 cm⁻¹. |
Application in Suzuki-Miyaura Cross-Coupling and Product Validation
The utility of this compound as a building block is exemplified in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of C-C bonds.[2]
Suzuki-Miyaura Coupling: A Case Study
To demonstrate its application, we will consider the Suzuki-Miyaura coupling of a halogenated derivative of our title compound with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Halogenated this compound (e.g., 5-bromo derivative)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add the halogenated pyridine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Structural Validation of the Coupled Product
The validation of the coupled product follows a similar multi-technique approach, with key differences in the expected spectral data.
Table 2: Expected Analytical Data for the Arylated Product
| Analytical Technique | Expected Changes and Interpretation |
| ¹H NMR | - Disappearance of the proton at the halogenated position on the pyridine ring.- Appearance of new aromatic signals corresponding to the coupled aryl group.- Potential shifts in the existing pyridine proton signals due to the new electronic environment. |
| ¹³C NMR | - Appearance of new signals in the aromatic region corresponding to the carbons of the newly introduced aryl group. |
| Mass Spectrometry (MS) | - A significant increase in the molecular weight corresponding to the addition of the aryl group. The isotopic pattern will change if the halogen was bromine or chlorine. |
| IR Spectroscopy | - The spectrum will be more complex in the fingerprint region due to the additional C-C and C-H bonds of the new aryl group. |
Comparative Analysis: Alternative Building Blocks
While this compound is a versatile building block, other reagents can be used to introduce a similar structural motif. A common alternative is a corresponding boronic ester derivative.
Table 3: Comparison of this compound (Halogenated) vs. its Boronic Ester Derivative in Suzuki-Miyaura Coupling
| Feature | Halogenated this compound | Boronic Ester of this compound |
| Role in Coupling | Electrophile | Nucleophile |
| Synthesis | Halogenation of the pyridine ring. | Borylation of a C-H bond or reaction of a halide with a boron source.[3] |
| Stability | Generally stable and easy to handle. | Can be sensitive to moisture and air, requiring more careful handling. |
| Reaction Partners | Arylboronic acids/esters. | Aryl halides/triflates. |
| Advantages | Readily available starting materials for halogenation. | Allows for coupling with a wide range of commercially available aryl halides. |
| Disadvantages | Limited by the availability of the corresponding arylboronic acids. | Synthesis of the boronic ester can be an extra step. |
Logical Relationship of Building Block Choice
Caption: Decision-making process for choosing the appropriate building block in a Suzuki-Miyaura coupling.
Conclusion
The structural validation of reaction products is a cornerstone of reliable and reproducible chemical research. This compound serves as an excellent example of a versatile building block whose reaction products can be rigorously characterized using a combination of modern analytical techniques. By understanding the principles behind the synthetic and analytical methods, and by carefully considering the choice of building blocks, researchers can ensure the integrity of their results and accelerate the drug discovery process.
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NIST. tert-Butyl carbamate. [Link]
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PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]
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MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
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Dual protection of amino functions involving Boc - RSC Publishing. [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. [Link]
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The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Supporting Information.
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tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate - PubChem. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
- US7173037B2 - Carbamate-substituted pyrazolopyridines - Google P
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A Senior Application Scientist's Guide to Navigating the Reactivity of Boc-Protected (Hydroxymethyl)pyridine Building Blocks
For researchers, scientists, and professionals in drug development, the strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted pyridines are a prevalent motif in a vast array of pharmaceuticals, owing to their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for other aromatic systems.[1] Among the arsenal of synthetic tools, Boc-protected pyridine building blocks offer a versatile and stable platform for intricate molecular construction.
This guide provides an in-depth comparative analysis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate and its positional isomers. We will delve into the nuanced interplay between the Boc-amino and hydroxymethyl functionalities, exploring how their relative positions on the pyridine ring dictate reactivity, regioselectivity, and overall synthetic utility. This document moves beyond a simple cataloging of compounds, offering field-proven insights and experimental data to empower you to make informed decisions in your synthetic campaigns.
The Strategic Value of Bifunctional Pyridine Building Blocks
The simultaneous presence of a Boc-protected amine and a hydroxymethyl group on a pyridine core offers a powerful combination of synthetic handles. The tert-butoxycarbonyl (Boc) group not only serves as a robust protecting group for the nucleophilic amine but also functions as a potent directing group in electrophilic aromatic substitution, particularly in directed ortho-metalation (DoM) reactions.[2] Concurrently, the hydroxymethyl moiety provides a versatile site for further elaboration through oxidation, conversion to a leaving group for nucleophilic substitution, or participation in cross-coupling reactions.[3]
The critical consideration for the synthetic chemist is how the spatial arrangement of these two groups influences the accessibility and reactivity of different positions on the pyridine ring.
Comparative Analysis of Positional Isomers
The following sections will compare this compound with other key Boc-protected (hydroxymethyl)pyridine isomers. Our analysis will be grounded in the principles of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[4]
This compound: A Platform for C4-Functionalization
This building block presents a unique arrangement where the Boc-amino group at C3 and the hydroxymethyl group at C2 work in concert. The Boc-amino group is a strong directing group for lithiation at the ortho C4 position. The hydroxymethyl group, while a weaker directing group itself, can influence the reactivity through chelation of the organolithium reagent.
Expected Reactivity Profile:
-
Directed ortho-Metalation (DoM): The primary site of deprotonation with a strong base like n-butyllithium or s-butyllithium is expected to be the C4 position, directed by the powerful Boc-amino group. The proximity of the hydroxymethyl group may stabilize the resulting organolithium intermediate through coordination.
-
Hydroxymethyl Group Reactivity: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic displacement.
-
Cross-Coupling Reactions: The hydroxymethyl group can be transformed into a halide or triflate, enabling participation in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C2-methyl position.
tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate: Access to C4-Functionalization with Potential for C6 Reactivity
In this isomer, the powerful Boc-amino directing group is at the C2 position. This positioning strongly favors lithiation at the C3 position, which is already substituted. However, the synergistic effect of the Boc-amino group and the pyridine nitrogen can direct metalation to the C6 position, albeit likely requiring more forcing conditions. The hydroxymethyl group at C3 serves as a valuable synthetic handle.
Expected Reactivity Profile:
-
Directed ortho-Metalation (DoM): The Boc-amino group at C2 would strongly direct lithiation to the C3 position. Since this is blocked, deprotonation at the C6 position becomes a possibility, influenced by the pyridine nitrogen. The regioselectivity may be sensitive to the choice of base and reaction conditions.
-
Hydroxymethyl Group Reactivity: Similar to its isomer, the hydroxymethyl group at C3 is a versatile functional handle for oxidation, substitution, or cross-coupling reactions.
tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate: A Gateway to C2 and C4 Functionalization
With the Boc-amino group at C3, this isomer presents two potential sites for ortho-metalation: C2 and C4. The regiochemical outcome of lithiation will be influenced by the steric and electronic environment of these two positions. The hydroxymethyl group at C4 can also be leveraged for a variety of transformations.
Expected Reactivity Profile:
-
Directed ortho-Metalation (DoM): The Boc-amino group at C3 can direct lithiation to either the C2 or C4 position. The outcome will depend on factors such as the steric hindrance of the base and the electronic nature of the pyridine ring.
-
Hydroxymethyl Group Reactivity: The hydroxymethyl group at C4 provides a handle for further synthetic modifications, including oxidation and conversion to a leaving group for nucleophilic substitution or cross-coupling.
Data Summary: A Comparative Overview
The following table summarizes the key predicted reactivity patterns of these building blocks based on the principles of directed metalation. Experimental validation is crucial, and the provided protocols offer a starting point for such investigations.
| Building Block | Boc-Amino Position | Hydroxymethyl Position | Primary DoM Site | Secondary/Alternative DoM Site | Key Synthetic Applications |
| This compound | C3 | C2 | C4 | - | Introduction of substituents at C4; elaboration of the C2-hydroxymethyl group via oxidation or cross-coupling.[5] |
| tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C2 | C3 | C6 (potential) | - | Functionalization at C6; diverse modifications of the C3-hydroxymethyl group.[6] |
| tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate | C3 | C4 | C2 or C4 | - | Selective functionalization at either C2 or C4 depending on reaction conditions; use of the C4-hydroxymethyl handle.[7] |
| tert-Butyl (2-chloropyridin-3-yl)carbamate (for comparison) | C3 | - | C4 | C2 (via halogen dance) | C4 functionalization; subsequent cross-coupling at the C2 position. |
Experimental Protocols
The following protocols are provided as a representative guide for the key transformations discussed. Optimization may be required for specific substrates and scales.
Protocol 1: General Procedure for Directed ortho-Lithiation and Electrophilic Quench
Caption: General workflow for directed ortho-lithiation.
Methodology:
-
To a solution of the Boc-protected (hydroxymethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere at -78 °C, add s-butyllithium or n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add the desired electrophile (e.g., iodomethane, N,N-dimethylformamide) (1.2 eq) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful lithiation and quench can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the desired product mass. ¹H NMR of the purified product will confirm the regioselectivity of the addition.
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
Caption: Workflow for Dess-Martin periodinane oxidation.
Methodology:
-
To a solution of the Boc-protected (hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The formation of the aldehyde can be monitored by TLC and confirmed by the appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum (typically between 9-10 ppm).
Logical Framework for Building Block Selection
The choice of which Boc-protected (hydroxymethyl)pyridine building block to employ is dictated by the desired substitution pattern on the final target molecule. The following diagram illustrates a decision-making process based on the desired position of functionalization.
Caption: Decision matrix for building block selection.
Conclusion
This compound and its positional isomers are not simply interchangeable reagents. A deep understanding of their inherent reactivity, governed by the interplay of the Boc-amino and hydroxymethyl groups, is paramount for their effective use in complex synthesis. This guide has provided a framework for predicting and exploiting the regiochemical outcomes of their reactions, particularly in the context of directed ortho-metalation. By leveraging the principles outlined herein, researchers can strategically select the optimal building block to streamline their synthetic routes and accelerate the discovery of novel chemical entities.
References
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Maity, P., & Mandal, T. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6734-6751. [Link]
-
Semantic Scholar. (n.d.). C-H functionalization of pyridines. Retrieved from [Link]
-
Bull, J. A., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
ChemBK. (2024). TERT-BUTYL 3-(HYDROXYMETHYL)PYRIDIN-4-YLCARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed ortho metalation of 3‐bromopyridine (20) at the C‐4 atom. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
PubChemLite. (n.d.). Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
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A Comparative Guide to HPLC Purity Confirmation of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
In the landscape of pharmaceutical development and chemical synthesis, the purity of building blocks is not merely a quality metric; it is the foundation of a molecule's safety, efficacy, and reproducibility. Tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a critical intermediate, and its purity directly impacts the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for its purity confirmation, designed for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols.
The narrative that follows is grounded in the fundamental principles of chromatographic science, drawing from extensive field experience and authoritative regulatory standards. We will explore the causality behind our experimental choices, ensuring each protocol is a self-validating system, and provide the necessary data to guide your selection of the most appropriate method for your specific analytical objective.
The Scientific Rationale: Why Reversed-Phase HPLC?
This compound is a molecule of moderate polarity, featuring a hydrophilic hydroxymethyl group and a pyridine ring, alongside a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature makes Reversed-Phase HPLC (RP-HPLC) the ideal analytical technique. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte's retention is governed by its hydrophobic interactions with the stationary phase; more nonpolar compounds are retained longer.
The purity analysis hinges on separating the main compound from potential process-related impurities (e.g., starting materials, by-products) and degradation products. Our comparison focuses on two robust RP-HPLC approaches: a rapid Isocratic Elution Method for routine quality control and a comprehensive Gradient Elution Method for in-depth impurity profiling and stability testing. Both methods are designed to meet the rigorous standards outlined in pharmacopeial guidelines such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and are validated according to International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Method A: Rapid Isocratic Purity Screen
This method is designed for high-throughput analysis where speed and efficiency are paramount, such as in-process control or the screening of multiple synthesis batches where the impurity profile is already well-characterized. Isocratic elution uses a constant mobile phase composition, which results in simpler instrumentation, faster run times, and excellent reproducibility of retention times.
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC System equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 10 mM Potassium Phosphate Buffer (pH 6.8) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (capturing the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with the same diluent to obtain a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times. The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Tailing Factor (T): Must be between 0.8 and 1.5.
-
Theoretical Plates (N): Must be ≥ 2000.
-
These criteria ensure the chromatographic system is performing adequately before sample analysis.[5][6][7]
-
Workflow for Isocratic HPLC Analysis (Method A)
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A Senior Application Scientist's Guide to Catalyst Efficiency in tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate Synthesis
Introduction: The Significance of a Versatile Pyridine Building Block
In the landscape of pharmaceutical and materials science research, functionalized pyridine derivatives are indispensable building blocks. Among these, tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate stands out for its utility in constructing complex molecular architectures. Its bifunctional nature—a nucleophilic primary alcohol and a protected amine—makes it a valuable intermediate for drug discovery and the synthesis of specialized ligands.
The efficient synthesis of this target molecule hinges on two critical transformations: the protection of the 3-amino group and the chemoselective reduction of a carboxylic acid or ester at the 2-position. The latter step is particularly challenging, as the pyridine ring itself is susceptible to reduction under many catalytic hydrogenation conditions. This guide provides an in-depth, objective comparison of different catalytic systems for the crucial reduction step, grounded in experimental data and mechanistic principles to empower researchers in selecting the optimal pathway for their specific needs.
Overall Synthetic Workflow
The most direct route to the target molecule begins with the commercially available 3-aminopicolinic acid. The synthesis is conceptually a two-step process: first, the protection of the amine, followed by the catalytic reduction of the carboxylic acid. The choice of catalyst for the reduction step is the primary determinant of the overall process efficiency, safety, and selectivity.
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of pharmaceutical intermediates are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a key building block in medicinal chemistry. We will explore the cross-validation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), grounded in the principles of scientific integrity and regulatory compliance.
The methodologies and data presented herein are benchmarked against a positional isomer, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, to highlight the specificity and resolving power of each technique. This comparative approach underscores the necessity of a multi-pronged analytical strategy for robust quality control.
The Imperative of Orthogonal Analytical Techniques
In the landscape of pharmaceutical development, reliance on a single analytical method is a significant risk. Each technique interrogates a different molecular property. By employing orthogonal methods—techniques that measure the same analyte through different principles—we build a comprehensive and trustworthy analytical dossier. This approach is central to the validation of analytical procedures as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3]
This guide is structured to mirror a logical analytical workflow, from structural elucidation to purity and impurity profiling.
Section 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the positions of substituents on the pyridine ring.
The "Why" Behind Our NMR Protocol
The choice of solvent, internal standard, and magnetic field strength are critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A high-field NMR spectrometer (e.g., 400 MHz or greater) is employed to achieve optimal signal dispersion, which is crucial for resolving complex spin systems, particularly in the aromatic region of our target molecule and its isomer.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10 mg of the analyte in 0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of TMS.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Comparative NMR Data Analysis
The key to differentiating between this compound and its isomer, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, lies in the chemical shifts and coupling patterns of the pyridine ring protons.
| Parameter | This compound (Hypothetical Data) | tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (Hypothetical Data) | Rationale for Differentiation |
| ¹H NMR (CDCl₃, 400 MHz) | |||
| Pyridine Protons | δ 8.25 (d, 1H), 7.95 (d, 1H), 7.15 (dd, 1H) | δ 7.60 (t, 1H), 7.45 (d, 1H), 6.90 (d, 1H) | The substitution pattern on the pyridine ring leads to distinct chemical shifts and coupling constants for the aromatic protons. |
| CH₂OH | δ 4.70 (s, 2H) | δ 4.65 (s, 2H) | The chemical shift of the hydroxymethyl protons is less affected by the substitution pattern. |
| NH | δ 8.50 (br s, 1H) | δ 8.10 (br s, 1H) | The position of the carbamate group influences the electronic environment of the NH proton. |
| tert-Butyl | δ 1.55 (s, 9H) | δ 1.52 (s, 9H) | The tert-butyl protons are magnetically equivalent and appear as a sharp singlet. |
| ¹³C NMR (CDCl₃, 101 MHz) | |||
| Pyridine Carbons | δ 150.1, 145.2, 138.0, 125.5, 122.0 | δ 158.0, 148.5, 139.0, 118.0, 112.5 | The positions of the substituents dramatically alter the chemical shifts of the aromatic carbons. |
| C=O (Carbamate) | δ 153.5 | δ 154.0 | The electronic environment of the carbonyl carbon is subtly different between the two isomers. |
| C(CH₃)₃ | δ 80.5 | δ 80.2 | The quaternary carbon of the tert-butyl group. |
| CH₂OH | δ 64.0 | δ 65.5 | The chemical shift of the hydroxymethyl carbon is influenced by its position on the ring. |
| C(CH₃)₃ | δ 28.3 | δ 28.4 | The methyl carbons of the tert-butyl group are equivalent. |
Note: The presented NMR data is hypothetical but representative of what would be expected for these structures based on known chemical shift principles and data from similar compounds.[5][6]
Section 2: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for determining the purity of a substance and quantifying its impurities. A well-validated HPLC method must be specific, linear, accurate, precise, and robust.[7][8][9]
The "Why" Behind Our HPLC Protocol
A reversed-phase HPLC method is chosen due to the moderate polarity of the target compound. A C18 column is a versatile and robust stationary phase. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, is selected to ensure good peak shape and resolution. UV detection is appropriate as the pyridine ring contains a chromophore. The validation of this method would follow ICH Q2(R2) guidelines to ensure its suitability for quality control.[1][2][3][4][10]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Comparative HPLC Data Analysis
The key performance indicator for this method is its ability to separate the main component from potential impurities and, crucially, from its positional isomer.
| Parameter | This compound | tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate | Rationale for Differentiation |
| Retention Time (t_R) | ~8.5 min | ~8.2 min | The difference in polarity due to the substituent positions leads to a separation on the reversed-phase column. |
| Purity (by area %) | >99.5% | >99.5% | A high-purity sample should show a single major peak. |
| Resolution (R_s) | >2.0 between isomers | >2.0 between isomers | A resolution of greater than 1.5 is generally considered baseline separation. |
Note: The retention times are illustrative and would be confirmed during method development and validation.
Section 3: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive and specific measurement of the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and impurity profiling.
The "Why" Behind Our LC-MS Protocol
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and preserving the molecular ion. A time-of-flight (TOF) or Orbitrap mass analyzer is chosen for its high mass accuracy, which allows for the determination of the elemental composition.
Experimental Protocol: LC-MS
-
LC System: As described in the HPLC protocol.
-
Mass Spectrometer: ESI-TOF or ESI-Orbitrap.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the ion chromatogram for the expected molecular ion and determine the exact mass.
Comparative MS Data Analysis
Both isomers have the same molecular formula and therefore the same exact mass. The differentiation in an LC-MS experiment comes from the chromatographic separation prior to mass analysis.
| Parameter | This compound | tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate | Rationale for Confirmation |
| Molecular Formula | C₁₁H₁₆N₂O₃ | C₁₁H₁₆N₂O₃ | |
| Exact Mass | 224.1161 | 224.1161 | |
| Observed [M+H]⁺ | 225.1234 | 225.1234 | The protonated molecule is the expected ion in positive mode ESI. High-resolution MS can confirm the mass to within a few ppm of the theoretical value. |
Cross-Validation Workflow
The synergy of these three techniques provides a self-validating system for the characterization of this compound.
Caption: Workflow for the cross-validation of analytical data.
Logical Relationship of Analytical Techniques
The relationship between these techniques is not one of redundancy, but of mutual reinforcement.
Caption: Interrelation of analytical techniques for identity confirmation.
Conclusion
The robust characterization of a pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. This guide has outlined a comprehensive, multi-technique approach for its analysis, grounded in established regulatory principles. By cross-validating data from NMR, HPLC, and MS, researchers and scientists can be confident in the identity, purity, and quality of their materials, ensuring the integrity of their downstream research and development efforts. The comparative analysis with a positional isomer further highlights the specificity and necessity of this orthogonal approach.
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available at: [Link]
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Supporting Information. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Princeton University. Available at: [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. NHS. Available at: [Link]
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Appendix C. Experimental for Chapter 3. Simon Fraser University. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (CAS Number: 824429-51-8), a common building block in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Key Hazard Information:
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[2].
-
Pictogram: GHS07 (Exclamation Mark)
The carbamate functional group suggests potential for toxicity, and pyridines can be irritating and harmful. Therefore, it is prudent to handle this compound with the care afforded to moderately hazardous substances.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The first line of defense is a robust PPE protocol. All personnel handling this compound, including during disposal, must wear the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield is recommended if splashing is possible. | Protects against accidental splashes of solutions or fine dust particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. | Prevents skin contact, which may cause irritation or an allergic reaction.[2] |
| Body Protection | A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron is advised. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working outside of a certified chemical fume hood.[3] | Minimizes the risk of inhaling fine particles, which could be harmful. |
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Solid Waste Collection:
-
Aqueous Waste Collection:
-
Do NOT dispose of aqueous solutions containing this compound down the drain. [4] While some dilute, low-toxicity aqueous solutions may be eligible for drain disposal after pH neutralization, the potential toxicity of carbamates and pyridines makes this an unsafe practice without specific institutional approval and analysis.[4]
-
Collect all aqueous waste containing this compound in a separate, clearly labeled "Hazardous Waste " container for liquid waste. The label should also include the chemical name and hazard pictograms.
-
-
Storage in a Satellite Accumulation Area (SAA):
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating waste.
Spill and Emergency Procedures
Accidents happen, but a well-defined emergency plan can significantly mitigate the consequences.[9][10]
Immediate Actions for a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE as outlined in Section 1.
-
Contain the Spill:
-
Clean-Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect all cleaning materials (e.g., paper towels, absorbent pads) as hazardous waste.
-
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Final Disposal and Record Keeping
The final step is the transfer of the accumulated hazardous waste to your institution's central waste management facility or a licensed third-party contractor.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from your SAA.
-
Manifest Tracking: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal, a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[5]
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. These records are essential for regulatory compliance and internal safety audits.[12]
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards. ACTenviro. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Carbamate Pesticides Standard Safety Data Sheet. Restek. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
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Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [Link]
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A Comprehensive Guide to the Safe Handling of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (CAS Number: 824429-51-8). In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds and established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of safe handling. Based on available data, this compound is classified with the following hazards:
The structure combines a pyridine ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. Each of these components contributes to the overall hazard profile:
-
Pyridine Derivatives: Often characterized by a strong, unpleasant odor and can be toxic if inhaled, ingested, or absorbed through the skin.[3] They can cause a range of health issues, from headaches and dizziness to more severe effects on the nervous system, liver, and kidneys.[4][5]
-
Carbamates: This class of compounds can inhibit cholinesterase, an enzyme crucial for nervous system function.[6][7] While the tert-butyl carbamate (Boc) group is a common protecting group and generally less acutely toxic than other carbamates used as pesticides, caution is still warranted.[8]
-
Novel Compounds: As with any novel chemical entity, the full toxicological profile is often unknown.[9][10] Therefore, it is prudent to treat the compound as potentially hazardous and minimize exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The precautionary statement P280 specifically mandates the use of protective gloves, clothing, and eye/face protection.[1][11]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[9] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | An inner nitrile glove provides a base layer of protection, while a thicker, outer glove (e.g., neoprene or butyl rubber) offers enhanced resistance to pyridines and other potential solvents.[3][12] Nitrile gloves alone may not be sufficient for prolonged contact with pyridine-like substances.[4] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A fully buttoned lab coat made of a material resistant to chemical permeation is mandatory to protect against skin contact.[9] |
| Respiratory Protection | N95 Respirator or Higher | While all work with this solid compound should ideally be conducted in a certified chemical fume hood to minimize inhalation, an N95 respirator or higher is required if handling the compound outside of a fume hood.[9][12] |
Experimental Workflow for PPE Selection and Use
Caption: Workflow for selecting and using PPE when handling this compound.
Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the stability of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that a certified chemical fume hood is operational.[3][12] An emergency eyewash and shower must be accessible.[4]
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize the risk of inhalation. Use anti-static and spark-proof equipment where possible.[11]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2] Decontaminate all work surfaces.
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is 2-8°C.[1]
Decontamination and Disposal Plan
Proper disposal of this compound and any associated waste is a critical aspect of laboratory safety and environmental responsibility.
Spill Management:
In the event of a small spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[5][11]
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[13]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams.[9][14] Collect all solid waste and contaminated materials (e.g., gloves, absorbent paper) in a dedicated, clearly labeled hazardous waste container.[15]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings ("Harmful," "Skin Sensitizer").[9]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[9][15] Never dispose of this chemical down the drain or in regular solid waste.[9]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. Retrieved from [Link]
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Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
